molecular formula C9H12N2O B8745732 2-(aminomethyl)-N-methylBenzamide

2-(aminomethyl)-N-methylBenzamide

Numéro de catalogue: B8745732
Poids moléculaire: 164.20 g/mol
Clé InChI: BDUJNJBHUSLKSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(aminomethyl)-N-methylbenzamide (CAS 515153-86-3) is a synthetic organic compound with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol . Its structure features a benzamide core substituted with an N-methyl group and an aminomethyl moiety at the 2-position, offering two distinct functional handles for further chemical modification . This makes it a valuable building block (or synthetic intermediate) in medicinal chemistry and drug discovery for the construction of more complex molecules . Compounds with benzamide scaffolds are of significant research interest due to their diverse biological activities. Specifically, structural analogues, such as N-methylbenzamide derivatives, have been investigated for their role in the development of enzyme inhibitors . Research into bisubstrate inhibitors for targets like Nicotinamide N-Methyltransferase (NNMT) has explored the use of benzamide-containing compounds to occupy the enzyme's hydrophobic substrate-binding pocket . NNMT is a metabolic enzyme whose overexpression is associated with various cancers and metabolic disorders, making it a compelling therapeutic target . The structural features of 2-(aminomethyl)-N-methylbenzamide provide researchers with a versatile template for designing and synthesizing novel small-molecule inhibitors to probe such biological pathways. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a food additive.

Propriétés

Formule moléculaire

C9H12N2O

Poids moléculaire

164.20 g/mol

Nom IUPAC

2-(aminomethyl)-N-methylbenzamide

InChI

InChI=1S/C9H12N2O/c1-11-9(12)8-5-3-2-4-7(8)6-10/h2-5H,6,10H2,1H3,(H,11,12)

Clé InChI

BDUJNJBHUSLKSE-UHFFFAOYSA-N

SMILES canonique

CNC(=O)C1=CC=CC=C1CN

Origine du produit

United States
Foundational & Exploratory

The Strategic Utility of 2-Substituted Benzylamine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Scaffold Design, Biological Evaluation, and Synthetic Methodologies

Executive Summary

Benzylamine derivatives represent a privileged class of pharmacophores in modern drug discovery. The introduction of substituents at the 2-position (ortho-position) of the aromatic ring fundamentally alters the physicochemical and spatial properties of the molecule. This in-depth technical guide explores the mechanistic rationale behind 2-substituted benzylamines, their quantitative efficacy across diverse therapeutic targets—including neurological disorders, infectious diseases, and oncology—and provides field-proven, self-validating synthetic protocols for their development.

Mechanistic Rationale: The Power of Ortho-Substitution

The strategic placement of a functional group at the 2-position of a benzylamine scaffold is not merely a structural variation; it is a deliberate conformational lock.

  • Steric Hindrance and Conformational Restriction: The ortho-substituent restricts the free rotation of the flexible aminomethyl group. By pre-organizing the molecule into a bioactive conformation, the entropic penalty typically incurred upon target binding is significantly reduced.

  • Electronic Modulation: Electron-withdrawing groups (e.g., fluorine, chlorine) or electron-donating groups at the 2-position modulate the pKa of the benzylic amine. This fine-tuning directly impacts the molecule's lipophilicity (LogP), membrane permeability, and hydrogen-bonding capacity within the target's active site.

  • Deep Pocket Binding: In enzymes with narrow, hydrophobic active sites, the rigidified 2-substituted benzylamine can penetrate deeply and establish stable

    
     stacking or halogen-bonding interactions.
    

G cluster_0 Pharmacophore Features cluster_1 Biological Targets Scaffold Benzylamine Core Ortho 2-Substitution (Ortho) Scaffold->Ortho Conformational Lock MAOB MAO-B (Neurological) Ortho->MAOB Deep Pocket Binding Eis Acetyltransferase Eis (Anti-TB) Ortho->Eis H-Bonding (Asp26) NFkB NF-κB / p62 (Anti-Melanoma) Ortho->NFkB Adaptor Blockade

Logical relationship between 2-substituted benzylamine pharmacophores and primary biological targets.

Biological Targets and Quantitative Efficacy

2-substituted benzylamines have demonstrated remarkable versatility across multiple therapeutic areas:

  • Neurological Disorders (MAO-B Inhibition): Monoamine oxidase B (MAO-B) features a bipartite hydrophobic cavity. Benzylamine-sulfonamide derivatives, particularly those with specific ortho-substitutions, exhibit profound selectivity and sub-micromolar inhibitory activity against MAO-B, making them prime candidates for Parkinson's disease therapies[1].

  • Infectious Diseases (Tuberculosis): The upregulation of Acetyltransferase Eis in Mycobacterium tuberculosis (Mtb) confers resistance to aminoglycoside antibiotics[2]. Substituted benzyloxy-benzylamine derivatives have been identified as potent Eis inhibitors, binding deep within the substrate cavity and forming critical hydrogen bonds (e.g., with Asp26)[2]. Additionally, specific 2-fluorophenyl benzylamine derivatives have shown direct anti-Mtb activity[3].

  • Oncology (Melanoma): Benzylamine derivatives have been shown to disrupt the NF-κB signaling pathway by blocking the p62 adaptor protein[4]. This blockade induces apoptosis and reduces proliferation and metastasis in melanoma cells, such as the B16F10 cell line[4].

Quantitative Activity Summary
Compound / ScaffoldTarget / DiseaseKey SubstitutionActivity / IC50Reference
Compound 4i MAO-B (Neurological)Benzothiazole-benzylamine0.041 µM[1]
Compound 4t MAO-B (Neurological)Benzothiazole-benzylamine0.065 µM[1]
Compound 26 Eis (Tuberculosis)Benzyloxy-benzylamine~2.0 µM[2]
Compound 1d Mtb (Tuberculosis)2-fluorophenylAnti-Mtb active[3]
F10503LO1 NF-κB (Melanoma)Benzylamine derivativeApoptosis Induction[4]

Synthetic Methodologies & Self-Validating Protocols

To ensure high-fidelity drug development, the synthesis of these derivatives must rely on robust, reproducible methodologies. The following protocols detail the causality behind each chemical step, ensuring a self-validating workflow.

Amide Coupling of 2-Substituted Benzylamines

This protocol details the coupling of a 2-substituted benzylamine with an aromatic acid (e.g., 4-fluoro-3-nitrobenzoic acid) using HBTU[5].

Workflow Start 4-fluoro-3-nitrobenzoic acid Activation Activation (HBTU + DIPEA) Start->Activation Carboxyl Activation Coupling Coupling (2-Subst. Benzylamine) Activation->Coupling Nucleophilic Attack Quench Liquid-Liquid Extraction (HCl / KOH Washes) Coupling->Quench Remove Impurities Purify Silica Gel Chromatography Quench->Purify Isolate Target Product Purified Benzamide Derivative Purify->Product >95% Purity

Step-by-step synthetic workflow for amide coupling of 2-substituted benzylamines.

Experimental Protocol:

  • Activation: Dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF (2 mL/mmol).

    • Causality: HBTU rapidly converts the carboxylic acid into a highly reactive tetramethyluronium ester. This intermediate prevents racemization and accelerates the subsequent nucleophilic attack compared to standard carbodiimides.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.1 eq) to the mixture.

    • Causality: DIPEA is a non-nucleophilic base. Its steric bulk prevents it from reacting with the activated ester, but it effectively deprotonates the amine hydrochloride salt, ensuring the 2-substituted benzylamine is a potent nucleophile.

  • Coupling: Slowly add the 2-substituted benzylamine (e.g., 2-chlorobenzylamine) (1.1 eq) and stir at room temperature for 30 minutes[5].

  • Liquid-Liquid Extraction (Self-Validation): Dilute the reaction with ethyl acetate (5X DMF volume). Wash sequentially with water, 1M HCl (3X), 1M KOH (3X), and brine[5].

    • Causality: The 1M HCl wash protonates and extracts unreacted amine and DIPEA into the aqueous phase. The 1M KOH wash deprotonates unreacted acid and removes acidic HBTU byproducts. This orthogonal washing strategy guarantees that only the neutral amide product remains in the organic layer.

  • Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify via silica gel chromatography (10-45% EtOAc/Hexanes) to yield the pure benzamide[5].

Catalyst-Free N-Acetylation

For structure-activity relationship (SAR) studies, rapid derivatization via N-acylation is highly valuable[6].

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask, add the starting benzylamine derivative (e.g., 4-(aminomethyl)-3-methylbenzonitrile) (1.0 eq)[6].

  • Acylation: With gentle stirring, add acetic anhydride (1.2 eq) dropwise at room temperature[6].

    • Causality: Acetic anhydride serves as both the acylating agent and a mild electrophile. Under catalyst-free, room-temperature conditions, it reacts selectively with the primary amine without over-acylating to form an imide.

  • Monitoring: Stir for 15-30 minutes, monitoring via Thin Layer Chromatography (TLC)[6].

  • Precipitation (Self-Validation): Upon completion, add diethyl ether (5 mL) to the mixture[6].

    • Causality: The addition of non-polar diethyl ether rapidly decreases the solubility of the highly polar N-acetylated product. This drives crystallization and allows for simple vacuum filtration, bypassing the need for time-consuming column chromatography and validating the completion of the reaction through physical phase change.

Advanced Meta-C-H Functionalization

Recent advances in medicinal chemistry allow for the late-stage functionalization of benzylamines. Using a Pd(II) catalyst and 2-carbomethoxylnorbornene as a transient mediator, researchers can achieve highly selective meta-C-H arylation, amination, and chlorination of 2-substituted benzylamines[7]. This ligand-promoted strategy is compatible with heterocyclic coupling partners and operates with low palladium loading (2.5 mol%), providing a powerful tool for expanding SAR libraries without de novo synthesis[7].

Conclusion

The 2-substituted benzylamine scaffold is a cornerstone of modern rational drug design. By leveraging the steric and electronic properties of the ortho-position, medicinal chemists can lock molecular conformations, enhance target selectivity, and improve pharmacokinetic profiles. When coupled with self-validating synthetic protocols—ranging from robust amide couplings to advanced C-H functionalizations—this pharmacophore will continue to drive the discovery of novel therapeutics against complex neurological, infectious, and oncological diseases.

References

  • [8] Coumarin derivatives and benzylamine derivatives with biological activity. ResearchGate.8

  • [6] Application Notes and Protocols: Synthesis of Benzylamine Derivatives from 4-(Aminomethyl)-3-methylbenzonitrile. Benchchem. 6

  • [3] Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. 3

  • [4] Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. PMC. 4

  • [1] Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. PMC. 1

  • [2] Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity. PMC. 2

  • [5] Electronic Supplementary Material (ESI) for RSC Chemical Biology. RSC. 5

  • [7] Ligand-Promoted Meta-C–H Functionalization of Benzylamines. PMC. 7

Sources

Pharmacophore Modeling of Ortho-Substituted Benzamides: Conformational Locking and Metalloenzyme Chelation in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzamide scaffold is a cornerstone of medicinal chemistry, but its true pharmacological power is unlocked through strategic ortho-substitution. Rather than acting merely as steric bulk, ortho-substituents act as profound stereoelectronic modulators. This technical guide explores the dual utility of the ortho-substituted benzamide pharmacophore: its ability to enforce rigid coplanarity via intramolecular hydrogen bonding (critical for Dopamine D2/D3 receptor antagonism) and its capacity to act as a highly selective bidentate ligand for metal ions (essential for Class I Histone Deacetylase inhibition). By understanding the causality behind these structural phenomena, drug development professionals can rationally design highly selective therapeutics.

The Conformational Lock: Ortho-Methoxybenzamides in Dopamine D2/D3 Antagonism

In the design of antipsychotics and antiemetics, the spatial orientation of the aromatic ring relative to the basic amine is paramount. Ortho-methoxybenzamides (such as raclopride and sulpiride) achieve high affinity for Dopamine D2 and D3 receptors through a strict conformational lock .

Mechanistic Causality of the Intramolecular Hydrogen Bond

In an unsubstituted benzamide, the amide bond can rotate, leading to a high entropic penalty upon receptor binding. However, introducing a methoxy group at the ortho position fundamentally alters the molecule's 3D topology. The oxygen atom of the methoxy group acts as a hydrogen bond acceptor, interacting strongly with the adjacent amide NH.

This intramolecular hydrogen bond forms a stable, pseudo-six-membered ring. The causality here is direct: the H-bond restricts the rotational degree of freedom (dihedral angle) between the aromatic ring and the amide plane, forcing them into strict coplanarity. This rigid, flat geometry is the essential pharmacophore required to slip into the narrow hydrophobic cleft of the D2 receptor, precisely orienting the distal basic amine to form a salt bridge with the conserved Asp114 residue in Transmembrane Helix 3 (TM3).

Protocol 1: Computational Pharmacophore Modeling & Virtual Screening

To accurately model this interaction, computational chemists must account for the stereoelectronic constraints of the ortho-substitution. This protocol outlines a self-validating in silico workflow.

Step-by-Step Methodology:

  • Ligand Preparation: Import a training set of known active ortho-methoxybenzamides and structurally similar inactive decoys into a molecular modeling suite (e.g., MOE or Schrödinger). Generate 3D structures and assign appropriate protonation states at physiological pH (7.4).

  • Conformational Search with Constraints (Causality Step): Perform a stochastic conformational search. Crucial adjustment: Apply a distance constraint (1.8–2.2 Å) between the methoxy oxygen and the amide hydrogen. Why? Failing to apply this constraint allows the software to generate thousands of high-energy, non-physiological conformations, diluting the accuracy of the model.

  • Feature Extraction: Utilize a clique-detection algorithm (such as DISCO) to extract common spatial features. Define the required features: one Aromatic Ring, one Hydrogen Bond Acceptor (carbonyl oxygen), and one Positive Ionizable area (distal amine).

  • 3D Alignment: Overlay the lowest-energy constrained conformations of the active training set to generate the consensus pharmacophore map.

  • Self-Validation (Decoy Screening): Screen the generated pharmacophore against the decoy database. Calculate the Enrichment Factor (EF). A valid model must successfully retrieve >80% of the active compounds while rejecting >95% of the inactive decoys. If the EF is low, refine the spatial tolerance radii of the pharmacophore features.

PharmacophoreWorkflow A 1. Ligand Preparation (3D Structure Generation) B 2. Conformational Search (Apply Intramolecular H-Bond Constraints) A->B C 3. Feature Extraction (HBD, HBA, Aromatic Rings, ZBG) B->C D 4. 3D Pharmacophore Alignment (Overlay Active Conformations) C->D E 5. Virtual Screening (Database Mining & Scoring) D->E

Fig 1: Step-by-step computational workflow for modeling ortho-substituted benzamide pharmacophores.

The Zinc-Chelating Claw: Ortho-Aminobenzamides as Class I HDAC Inhibitors

While ortho-methoxy groups lock conformation, ortho-amino groups transform the benzamide scaffold into a highly specific Zinc-Binding Group (ZBG). This property has been heavily exploited in the development of epigenetic therapies, specifically Histone Deacetylase (HDAC) inhibitors .

Mechanistic Causality of Bidentate Chelation

HDAC enzymes regulate gene expression by removing acetyl groups from lysine residues on histone tails, leading to chromatin condensation and the silencing of tumor suppressor genes . The active site of these enzymes features a deep, narrow catalytic tunnel with a Zn2+ ion at the base.

Unlike hydroxamic acids (e.g., SAHA), which act as flexible, pan-HDAC inhibitors, ortho-aminobenzamides (e.g., entinostat, mocetinostat) are highly selective for Class I HDACs (HDAC1, 2, and 3) . The causality lies in the geometry of the pharmacophore. The ortho-amino group and the amide carbonyl oxygen are perfectly spaced to act as a bidentate ligand, forming a tight chelation complex with the Zn2+ ion . Furthermore, the rigid, flat benzamide ring perfectly complements the dimensions of the "foot pocket"—a small cavity adjacent to the zinc ion that is present in Class I HDACs but occluded in Class IIb HDACs.

HDACPathway HDAC Class I HDAC Enzyme (Active Zn2+ Catalytic Site) Chromatin Deacetylated Histones (Condensed Chromatin) HDAC->Chromatin Deacetylation HDAC_Inh HDAC-Inhibitor Complex (Catalytically Inactive) HDAC->HDAC_Inh Inhibition GeneRep Tumor Suppressor Genes (Transcriptionally Repressed) Chromatin->GeneRep Gene Silencing Inhibitor Ortho-Amino Benzamide (Bidentate Zn2+ Chelation) Inhibitor->HDAC Binding (ZBG) ChromatinOpen Acetylated Histones (Open Chromatin Structure) HDAC_Inh->ChromatinOpen Accumulation of Acetylation GeneAct Tumor Suppressor Genes (Transcriptionally Active) ChromatinOpen->GeneAct Gene Expression (Apoptosis/Arrest)

Fig 2: Epigenetic signaling pathway illustrating Class I HDAC inhibition by ortho-amino benzamides.

Protocol 2: In Vitro Fluorogenic HDAC Activity Assay

To empirically validate the binding affinity of a designed ortho-aminobenzamide, a continuous fluorogenic assay is required. This protocol is designed to capture the slow-binding kinetics characteristic of benzamide-based inhibitors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA). Reconstitute recombinant HDAC1 enzyme and the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Compound Dilution: Prepare a 10-point serial dilution of the synthesized ortho-aminobenzamide in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation.

  • Incubation (Causality Step): Pre-incubate the enzyme with the inhibitor for 60 minutes at 37°C before adding the substrate. Why? Ortho-aminobenzamides are known to be slow, tight-binding inhibitors. A lack of pre-incubation will result in artificially high IC50 values because the enzyme will not have reached binding equilibrium.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the reaction. As the active enzyme deacetylates the substrate, a secondary developer enzyme (trypsin) cleaves the AMC fluorophore, generating a signal.

  • Kinetic Readout: Measure fluorescence continuously (Excitation: 360 nm, Emission: 460 nm) over 30 minutes using a microplate reader.

  • Self-Validation System: Every plate must include three internal controls:

    • Positive Control: A known Class I inhibitor (e.g., Entinostat) to validate assay sensitivity.

    • 100% Activity Control: Enzyme + Substrate + DMSO vehicle (establishes Vmax).

    • Background Control: Substrate + Buffer (No Enzyme) to validate that the substrate does not auto-hydrolyze. If background fluorescence rises over time, the substrate batch is compromised and the assay must be rejected.

Quantitative Pharmacophore Comparison

The distinct structural roles of ortho-substituted benzamides dictate their target profiles. The table below summarizes the quantitative and qualitative differences between the two primary classes discussed in this guide.

Target ClassOrtho-SubstituentPrimary Pharmacophoric RoleConformational EffectRepresentative CompoundTypical Affinity Range
Dopamine D2/D3 Receptors Methoxy (-OCH₃)Intramolecular H-Bond AcceptorLocks amide coplanar with aromatic ringRaclopride1 – 15 nM (Kᵢ)
Class I HDACs (1, 2, 3) Amino (-NH₂)Bidentate Zn²⁺ Chelation (ZBG)Rigid fit for the catalytic "foot pocket"Entinostat10 – 150 nM (IC₅₀)
G9a Methyltransferase Amino (-NH₂) / HybridDual-Target Lipophilic CapMimics bulky side chains of G9a inhibitorsHybrid Quinazolines200 – 500 nM (IC₅₀)
Protease-Activated Receptors Alkyl/HalogenSteric ShieldingModulates dihedral angle via steric clashPAR4 Antagonists50 – 300 nM (IC₅₀)

Conclusion

The ortho-substituted benzamide is a masterclass in rational drug design. By simply altering the functional group adjacent to the amide linkage, medicinal chemists can completely reprogram the molecule's biological trajectory. Whether deploying a methoxy group to lock a conformation for GPCR antagonism, or utilizing an amino group to construct a highly selective metalloenzyme chelator, understanding the stereoelectronic causality of the benzamide pharmacophore is essential for the development of next-generation therapeutics.

References

  • The Molecular Lipophilicity Potential (MLP): A New Tool for log P Calculations and Docking, and in Comparative Molecular Field Analysis (CoMFA). ResearchGate. Available at:[Link]

  • Structure based design, synthesis and activity studies of small hybrid molecules as HDAC and G9a dual inhibitors. Oncotarget. Available at:[Link]

  • Quinolone-based HDAC inhibitors. Future Medicinal Chemistry (Taylor & Francis). Available at:[Link]

Isoindolinone Scaffold Building Blocks: A Strategic Vector in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoindolinone (benzo-fused γ-lactam) framework has evolved from a ubiquitous structural motif in bioactive natural products into a highly privileged scaffold in modern medicinal chemistry[1]. As a Senior Application Scientist navigating the complexities of drug design, I prioritize scaffolds that offer a balance of structural rigidity, versatile functionalization, and favorable pharmacokinetic properties. The isoindolinone core delivers on all fronts. This technical guide explores the physicochemical advantages of the isoindolinone scaffold, its critical role in Targeted Protein Degradation (TPD), its emerging applications in central nervous system (CNS) therapeutics, and provides a self-validating synthetic workflow for generating diverse building blocks.

Physicochemical Rationale: The Isoindolinone Advantage

When designing small-molecule therapeutics, the choice between a phthalimide and an isoindolinone core is not merely a structural nuance; it is a critical determinant of metabolic stability and bioavailability.

Replacing a phthaloyl ring with an isoindolinone ring removes one hydrolytically susceptible carbonyl group. This single modification fundamentally alters the electron distribution and reduces the topological polar surface area (TPSA), which directly correlates with increased metabolic stability and enhanced oral bioavailability[2]. Furthermore, the reduction of the carbonyl group eliminates a hydrogen-bond acceptor, subtly increasing lipophilicity (LogP) and improving membrane permeability without violating Lipinski’s Rule of Five. This makes the isoindolinone core an ideal starting point for developing rigid, metabolically robust drug candidates.

Mechanistic Role in Targeted Protein Degradation (TPD)

The isoindolinone scaffold has gained unprecedented prominence as the cornerstone of immunomodulatory imide drugs (IMiDs) and Proteolysis-Targeting Chimeras (PROTACs).

In the context of Cereblon (CRBN) E3 ligase recruitment, IMiD ligands are defined by a bipartite scaffold. The causality of their binding mechanics is elegant: the glutarimide ring inserts deeply into a hydrophobic pocket formed by the β-sheets of CRBN, anchoring the molecule via critical hydrogen bonds. Conversely, the isoindolinone appendage remains solvent-exposed, acting as the primary determinant for neo-substrate selectivity[]. Because the isoindolinone ring points outward toward the solvent, it serves as an optimal, non-disruptive vector for linker attachment in PROTAC design, allowing researchers to conjugate various target-binding warheads without compromising E3 ligase affinity.

TPD_Mechanism PROTAC Isoindolinone PROTAC (Solvent Exposed) CRBN Cereblon (CRBN) Hydrophobic Pocket PROTAC->CRBN Glutarimide Anchor POI Target Protein (e.g., BRD4) PROTAC->POI Target Warhead Ternary Ternary Complex Assembly CRBN->Ternary POI->Ternary Ub Polyubiquitination Ternary->Ub E2 Recruitment Degradation Proteasomal Degradation Ub->Degradation 26S Proteasome

Mechanism of Isoindolinone-based PROTACs in Targeted Protein Degradation.

Emerging Therapeutic Applications: CNS Penetration and PARP Inhibition

Beyond TPD, the isoindolinone scaffold is being actively engineered for oncology, specifically in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for CNS cancers. The structural similarity between the isoindolinone scaffold and the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+) facilitates highly selective, competitive inhibition at the PARP enzyme's catalytic site[4].

The causality here is driven by physicochemical tuning: isoindolinone derivatives possess a moderate lipophilicity range that significantly improves Blood-Brain Barrier (BBB) penetration while maintaining a favorable pharmacokinetic profile, making them superior candidates for targeting homologous recombination (HR)-deficient CNS tumors[4].

Experimental Workflow: Synthesis of C3-Functionalized Isoindolinones

To fully leverage the isoindolinone scaffold, researchers must be able to rapidly generate diverse libraries for Structure-Activity Relationship (SAR) studies. Traditional syntheses rely on harsh reducing agents applied to phthalimides. However, transition-metal-catalyzed C-H activation has revolutionized this process, allowing for direct, one-pot functionalization with high atom economy[5].

The following protocol outlines a self-validating system for the Rhodium(III)-catalyzed synthesis of C3-substituted isoindolinones. It incorporates internal checkpoints to ensure high-fidelity library generation.

Step-by-Step Methodology

Phase 1: Precursor Assembly (N-methoxybenzamide Synthesis)

  • Reaction: Dissolve the substituted benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add EDCI (1.2 eq) and HOBt (1.2 eq) at 0°C to activate the carboxylic acid.

  • Amidation: Slowly add N-methoxymethanamine hydrochloride (1.5 eq) and triethylamine (3.0 eq). Stir at room temperature for 12 hours.

  • In-Process Check (IPC): Monitor via Thin-Layer Chromatography (TLC). The disappearance of the highly polar acid spot validates complete conversion.

Phase 2: Rhodium(III)-Catalyzed C-H Annulation Causality Check: Rh(III) is selected because it enables directed C-H activation at the ortho-position of the benzamide, bypassing the need for pre-functionalized aryl halides.

  • Setup: In an oven-dried Schlenk tube, combine the N-methoxybenzamide (0.5 mmol), an alkene or alkyne coupling partner (0.6 mmol), [Cp*RhCl2]2 catalyst (2.5 mol%), and Cu(OAc)2 oxidant (2.0 eq).

  • Solvent & Temperature: Suspend the mixture in 2,2,2-trifluoroethanol (TFE) (2.0 mL). Seal the tube and heat to 80°C for 16 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove metal residues.

Phase 3: Orthogonal Validation A self-validating protocol requires orthogonal analytical techniques to confirm both identity and purity before biological assaying.

  • LC-MS Profiling: Run the crude mixture through LC-MS. The presence of the target mass [M+H]+ combined with a single dominant UV peak (254 nm) confirms successful annulation.

  • NMR Structural Confirmation: Purify via flash column chromatography. Perform 1H-NMR and 13C-NMR. The diagnostic disappearance of the ortho-aromatic proton and the appearance of the C3-aliphatic/vinylic protons validate the regioselectivity of the isoindolinone core formation.

Synthetic_Workflow Precursor Phase 1: Precursor N-methoxybenzamide Catalysis Phase 2: C-H Annulation Rh(III) Catalyst, 80°C Precursor->Catalysis Validation Phase 3: Validation LC-MS & NMR QC Catalysis->Validation Library Phase 4: Library C3-Substituted Isoindolinones Validation->Library

Self-validating synthetic workflow for generating C3-substituted isoindolinones.

Quantitative Scaffold Profiling

To guide rational drug design, the following table summarizes the physicochemical and pharmacological distinctions between traditional phthalimide IMiDs and advanced isoindolinone scaffolds.

Scaffold TypeRepresentative CompoundTPSA (Ų)LogP (Est.)CRBN Binding IC50 (nM)Off-target Zinc-Finger Degradation
Phthalimide Thalidomide83.80.8~150High (Promiscuous)
Phthalimide Pomalidomide109.80.5~50High (Promiscuous)
Isoindolinone Lenalidomide92.51.5~100Moderate
C4-Substituted Isoindolinone Next-Gen CRBN Ligands< 90.0> 2.0< 50Minimal (Highly Selective)

Data synthesis reflects the trend that isoindolinone derivatives maintain potent CRBN affinity while allowing structural tuning to minimize off-target degradation of neo-substrates like IKZF1/3.

References

  • Discovery and current developments of isoindolinone-based fungal natural products. ResearchGate. Available at:[Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at:[Link]

  • Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry - A European Journal. Available at:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Aminomethyl)-N-methylbenzamide is a critical bifunctional building block in medicinal chemistry, characterized by a benzene core substituted with an N-methylcarboxamide group at position 1 and an aminomethyl group at position 2. It serves as a pivotal intermediate in the synthesis of isoindolinone derivatives, kinase inhibitors, and other pharmacologically active heterocycles.

This guide details the compound's identification, validated synthesis protocols, and its chemical behavior—specifically the thermodynamic propensity for intramolecular cyclization, which poses a significant challenge in its isolation and storage.

Part 1: Chemical Identification & Core Data[1]

The following table consolidates the essential physicochemical identifiers for the free base and its common salt forms.

Property Data
Chemical Name 2-(Aminomethyl)-N-methylbenzamide
CAS Number (Free Base) 515153-86-3
CAS Number (TFA Salt) 918812-34-7
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.20 g/mol
SMILES CNC(=O)C1=CC=CC=C1CN
InChIKey XZWYZXNLDFYIHO-UHFFFAOYSA-N
Appearance Colorless oil or low-melting solid (hygroscopic)
Solubility Soluble in MeOH, DMSO, DCM; Water soluble as salt

Part 2: Synthesis & Production Protocols

Retrosynthetic Analysis

The most robust synthetic route involves the selective reduction of the nitrile group in 2-cyano-N-methylbenzamide (CAS 39518-95-1). Direct amination of 2-(chloromethyl)benzamide derivatives is less favored due to over-alkylation risks.

Protocol A: Catalytic Hydrogenation (Raney Nickel)

Context: This method is preferred for scale-up but requires strict control of pH to prevent cyclization.

Reagents:

  • Precursor: 2-Cyano-N-methylbenzamide (1.0 eq)

  • Catalyst: Raney Nickel (20 wt% loading)

  • Solvent: Methanol (anhydrous) saturated with Ammonia (7N NH₃ in MeOH)

  • Atmosphere: Hydrogen gas (H₂, 50 psi / 3.5 bar)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-cyano-N-methylbenzamide in methanolic ammonia. The presence of ammonia is critical to suppress the formation of secondary amines (dimers) and to reduce the rate of intramolecular cyclization.

  • Reduction: Add Raney Nickel catalyst carefully (slurry in water/methanol) under an inert atmosphere (Ar/N₂).

  • Hydrogenation: Pressurize the vessel to 50 psi H₂ and stir vigorously at room temperature for 4–6 hours. Monitor via LC-MS for the disappearance of the nitrile peak (M+1 = 161).

  • Work-up: Filter the catalyst through a celite pad under Argon (Caution: Raney Ni is pyrophoric).

  • Isolation: Concentrate the filtrate in vacuo at low temperature (<30°C).

    • Note: Do not heat excessively. The free base spontaneously cyclizes to 2-methylisoindolin-1-one (CAS 2439-54-5) upon heating or prolonged standing.

  • Stabilization: Immediately treat the crude oil with HCl (4N in dioxane) or Trifluoroacetic acid (TFA) to precipitate the stable ammonium salt.

Protocol B: Borane Reduction (Laboratory Scale)

Context: Useful for small-scale synthesis where high pressure equipment is unavailable.

  • Dissolve 2-cyano-N-methylbenzamide in dry THF under N₂.

  • Add Borane-THF complex (BH₃·THF, 2.0 eq) dropwise at 0°C.

  • Reflux for 2 hours.

  • Quench with MeOH, then add HCl to break the boron-amine complex.

  • Isolate as the hydrochloride salt.

Part 3: Mechanism & Chemical Stability

The Cyclization Challenge

The primary technical challenge with 2-(aminomethyl)-N-methylbenzamide is its "self-destruct" mechanism. The nucleophilic primary amine (-CH₂NH₂) is positioned perfectly to attack the amide carbonyl carbon (5-exo-trig cyclization), releasing methylamine and forming the thermodynamically stable 2-methylisoindolin-1-one .

Reaction Pathway Visualization

The following diagram illustrates the synthesis and the competing cyclization pathway.

SynthesisPath Precursor 2-Cyano-N-methylbenzamide (CAS 39518-95-1) Intermediate Reduction (H2/Raney Ni) Precursor->Intermediate Reduction Target 2-(Aminomethyl)-N-methylbenzamide (Open Chain - Kinetic Product) CAS 515153-86-3 Intermediate->Target Cyclic 2-Methylisoindolin-1-one (Cyclic - Thermodynamic Product) CAS 2439-54-5 Target->Cyclic Spontaneous Cyclization (- MeNH2) Salt Stable Salt Form (HCl or TFA) Target->Salt Acid Treatment (Stabilization)

Figure 1: Synthetic workflow showing the reduction of the nitrile precursor and the critical divergence between stabilization (salt formation) and degradation (cyclization).

Part 4: Applications in Drug Discovery

Scaffold for Kinase Inhibitors

The 2-aminomethyl-benzamide motif mimics the adenosine portion of ATP, making it a valuable scaffold for Type I and Type II kinase inhibitors. The amide oxygen and the amine nitrogen can form hydrogen bonds with the "hinge region" of kinase enzymes.

Isoindolinone Precursor

While often avoided, the cyclization reaction is sometimes the intended pathway. Researchers utilize 2-(aminomethyl)-N-methylbenzamide as an in situ generated intermediate to access substituted isoindolinones, which are core structures in:

  • PARP Inhibitors: Poly (ADP-ribose) polymerase inhibitors often feature isoindolinone cores.

  • Anxiolytics: Related to benzodiazepine pharmacophores.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (164.2 Da) and high polarity, this compound is an ideal "fragment" for screening libraries. It offers efficient vectors for growth (via the amine or the N-methyl group) to increase potency against specific protein targets.

Part 5: Safety & Handling

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at -20°C under inert atmosphere. Must be stored as a salt (HCl/TFA) to prevent degradation.

  • Handling: Hygroscopic. Handle in a glovebox or low-humidity environment.

References

  • MolAid. (2024). 2-(Aminomethyl)-n-methylbenzamide trifluoroacetic acid salt (CAS 918812-34-7). Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 2-Methylisoindolin-1-one (Cyclization Product). Retrieved from [Link]

Biological Activity of Open-Chain Phthalimidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phthalimidine (isoindolin-1-one) and phthalimide (isoindoline-1,3-dione) scaffolds are "privileged structures" in medicinal chemistry, serving as the core for drugs ranging from thalidomide (immunomodulatory) to chlorthalidone (antihypertensive). However, the rigid bicyclic nature of these cores can impose steric limitations and solubility challenges.

Open-chain phthalimidine analogs —structurally defined as ortho-substituted benzamides , phthalamides , and phthalamic acids —represent a strategic "seco-" modification. By cleaving the N-C bond of the lactam ring, researchers introduce rotational freedom, allowing the molecule to adopt induced-fit conformations within enzyme active sites (e.g., SHP2, COX-2) while maintaining the essential pharmacophore features (aromatic ring, carbonyl H-bond acceptors).

This guide analyzes the transition from rigid core to flexible analog, detailing the synthesis, Structure-Activity Relationship (SAR), and validated protocols for biological evaluation.

Structural Perspective: The "Seco" Strategy

Defining the Analog

The term "open-chain phthalimidine analog" refers to derivatives where the heterocyclic ring is opened, converting the rigid bicyclic system into a flexible linker system.

  • Rigid Parent: Isoindolin-1-one (Phthalimidine) or Isoindoline-1,3-dione (Phthalimide).

  • Open-Chain Analog: N,N'-disubstituted phthalamide (diamide) or o-substituted benzamide.

SAR Logic: Rigidity vs. Flexibility

The transition from closed to open chain alters the entropy of binding.

  • Closed Form (Rigid): Pre-organized for binding; lower entropy penalty upon binding but requires a perfect steric match.

  • Open Form (Flexible): Higher entropy cost to bind, but capable of molding into cryptic pockets or accommodating mutations in the target protein.

SAR_Logic Parent Phthalimide Core (Rigid Bicyclic) Modification Ring Opening (Hydrolysis/Aminolysis) Parent->Modification Synthetic Divergence Analog Open-Chain Analog (Phthalamide/Benzamide) Modification->Analog Effect1 Increased Solubility Analog->Effect1 Effect2 Induced Fit Binding (e.g., SHP2, HDAC) Analog->Effect2 Effect3 Altered Metabolic Stability Analog->Effect3

Figure 1: Structural evolution from the rigid phthalimide core to open-chain analogs and the resulting physicochemical shifts.

Therapeutic Profiles and Mechanisms[1]

Recent literature highlights three primary domains where open-chain analogs outperform or complement their cyclic parents.

Antimicrobial & Antifungal Activity

While phthalimides are potent antimicrobials, their open-chain counterparts (phthalamic acids) often exhibit superior solubility and distinct binding modes.

  • Mechanism: Disruption of bacterial cell wall synthesis and potential inhibition of Topoisomerase II (DNA gyrase).

  • Key Data: N-substituted phthalamic acids have shown MIC values comparable to standard antibiotics against Gram-positive strains (S. aureus, B. subtilis). The free carboxylic acid moiety in phthalamic acids (the "open" arm) facilitates hydrogen bonding with polar residues in the active site of bacterial enzymes.

Anticancer (Cytotoxicity)

Open-chain analogs serve as potent inhibitors of specific signaling pathways.

  • Target: SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase).

  • Mechanism: Open-chain peptides and benzamide analogs bind to the catalytic cleft of SHP2, preventing the dephosphorylation of RAS/ERK pathway components, thereby inhibiting cancer cell proliferation.

  • Observation: In some studies, the open-chain analogs of cyclic peptides showed IC50 values in the low micromolar range against SHP2, superior to the rigid cyclic forms due to better accommodation in the phosphatase pocket.

Anti-inflammatory (COX Inhibition)
  • Target: Cyclooxygenase (COX-1/COX-2).

  • Mechanism: The o-benzoylbenzamide structure mimics the conformation of traditional NSAIDs (like diclofenac) but utilizes the phthalimide-derived open scaffold to orient the aromatic rings into the hydrophobic channel of the COX enzyme.

Data Summary: Biological Activity

The following table summarizes comparative data drawn from recent pharmacological evaluations of phthalimide derivatives and their open-chain congeners.

Compound ClassStructure TypeTarget/OrganismActivity MetricNotes
Phthalimide (Closed) Isoindoline-1,3-dioneS. aureusMIC: 12.5 µg/mLHigh potency, low solubility.
Phthalamic Acid (Open) 2-(Phenylcarbamoyl)benzoic acidS. aureusMIC: 25.0 µg/mLImproved water solubility; retains H-bond donor capacity.
Phthalamide (Open) N,N'-DiphenylphthalamideHepG2 (Liver Cancer)IC50: 8.4 µMCytotoxicity driven by flexible linker interaction.
Benzamide Analog o-Substituted BenzamideSHP2 PhosphataseIC50: 2.1 µMSuperior selectivity over PTP1B compared to cyclic parent.

Experimental Protocols

Synthesis of Open-Chain Phthalamic Acids

This protocol describes the ring-opening of phthalic anhydride by primary amines. This is a self-validating reaction: the product precipitates due to the formation of the carboxylic acid/amide zwitterionic character or polarity change.

Reagents:

  • Phthalic Anhydride (1.0 eq)

  • Primary Amine (e.g., Aniline derivatives) (1.0 eq)

  • Solvent: Glacial Acetic Acid or Dichloromethane (DCM)

Workflow:

  • Dissolution: Dissolve 10 mmol of phthalic anhydride in 20 mL of DCM (for room temp reaction) or Glacial Acetic Acid (if heating is required, though heating often promotes cyclization back to imide).

  • Addition: Add 10 mmol of the primary amine dropwise with constant stirring.

  • Reaction: Stir at room temperature for 1-4 hours.

    • Checkpoint: The reaction is monitored by TLC.[1] The open-chain product is typically more polar (lower Rf) than the anhydride or the closed imide.

  • Isolation: The phthalamic acid product often precipitates as a solid. Filter the precipitate.[2]

  • Purification: Wash with cold ethanol. Recrystallize from ethanol/water.

    • Validation: IR Spectroscopy should show a broad -OH stretch (acid) at 2500-3000 cm⁻¹ and two distinct Carbonyl peaks (Amide I at ~1650 cm⁻¹ and Acid C=O at ~1710 cm⁻¹), confirming the open chain. (Absence of the -OH stretch and presence of doublet carbonyls at 1720/1770 cm⁻¹ indicates the closed phthalimide ring).

Synthesis_Workflow Start Phthalic Anhydride + Amine Step1 Stir at Room Temp (Solvent: DCM/Acetone) Start->Step1 Check TLC Check (Look for low Rf spot) Step1->Check Product Precipitate: Phthalamic Acid (Open Chain) Check->Product Success Risk Risk: Heating leads to Cyclization (Phthalimide) Check->Risk If Refluxed

Figure 2: Synthetic pathway for accessing open-chain analogs. Note the temperature sensitivity; heat promotes ring closure.

Bioassay: MTT Cytotoxicity Screen

To evaluate the anticancer potential of the open-chain analogs.

Materials:

  • Cell Lines: HepG2, MCF-7, or HCT-116.

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).

Protocol:

  • Seeding: Seed cancer cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h at 37°C/5% CO₂.

  • Treatment: Treat cells with open-chain analogs at graded concentrations (0.1, 1, 10, 50, 100 µM). Include DMSO control (0.1%) and Positive Control (e.g., Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Discard supernatant and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Determine IC50 using non-linear regression.

References

  • Rateb, H. S., et al. (2018). "Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies." Saudi Pharmaceutical Journal.

  • Han, J., et al. (2015).[3] "Synthesis and biological evaluation of open-chain analogs of cyclic peptides as inhibitors of cellular Shp2 activity." Bioorganic & Medicinal Chemistry Letters.

  • El-Nassan, H. B. (2012). "Synthesis, antitumor activity and SAR study of some novel 2-substituted phthalazin-1(2H)-one derivatives." European Journal of Medicinal Chemistry.

  • Truhanova, Y., et al. (2021).[4] "Synthesis and biological activity of new derivatives of isoindoline-1,3-diones as non-steroidal analgesics." MDPI Sciforum.

  • Gundogdu, E., et al. (2025).[5] "Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity."[5] Chemistry & Biodiversity.

Sources

Fragment-Based Screening of Benzamide-Tethered Amines: A Strategic Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the strategic implementation of Benzamide-Tethered Amines in Fragment-Based Drug Discovery (FBDD). It is designed for researchers seeking to exploit this privileged scaffold for targets requiring hydrogen bonding and electrostatic interactions (e.g., kinases, proteases, GPCRs).

Core Directive & Rationale

Benzamide-tethered amines represent a high-value structural class in fragment libraries. Unlike generic fragments, they are pre-encoded with two critical features: a rigid benzamide core (acting as a hydrogen bond donor/acceptor anchor) and a flexible tethered amine (providing solubility and a "search" vector for adjacent pockets).

Why This Scaffold?
  • Privileged Architecture: The benzamide motif is ubiquitous in bioactive molecules (e.g., Entinostat, Cisapride), often binding to the S1 pocket of proteases or the ATP-binding site of kinases.

  • Solubility & Detection: The amine handle ensures high aqueous solubility (

    
     mM), which is non-negotiable for NMR and SPR screening.
    
  • Rapid Evolution: The amine serves as a reactive handle. Once a hit is validated, "growing" the fragment via amide coupling or reductive amination is synthetically trivial, accelerating the Hit-to-Lead (H2L) phase.

Library Design & Synthesis

A robust library must balance structural rigidity with vector diversity. The design should strictly adhere to the "Rule of Three" (Ro3) while maximizing the sampling of the target's electrostatic surface.

Structural Vectors

The library should explore three distinct vectors relative to the benzamide carbonyl:

  • Ortho-tethered: Induces conformational restriction (often intramolecular H-bonding).

  • Meta-tethered: Explores the "width" of the pocket.

  • Para-tethered: Probes depth/solvent exit channels.

Synthetic Protocol (Modular Assembly)
  • Core Reagents: 2-, 3-, and 4-(Boc-aminoalkyl)benzoic acids.

  • Diversity Reagents: A set of 20–50 diverse anilines or primary amines.

  • Coupling: Standard HATU/DIPEA coupling followed by TFA deprotection.

Self-Validating Quality Control:

  • Purity:

    
     by LC-MS.
    
  • Solubility Check: Turbidimetric solubility assay at pH 7.4 (Target

    
    ).
    
  • Aggregation Check: Dynamic Light Scattering (DLS) to rule out colloidal aggregators (promiscuous binders).

Visualization: Library Design Logic

LibraryDesign Core Benzamide Core (H-Bond Anchor) Vector Tether Vector (Ortho, Meta, Para) Core->Vector Linker Alkyl Linker (n=1-3) Vector->Linker Amine Terminal Amine (Solubility/Growth) Linker->Amine Library Final Fragment Library Amine->Library Diversity Expansion

Caption: Modular assembly logic for benzamide-tethered amines, ensuring vector coverage and synthetic tractability.

Screening Methodologies

Screening amine-containing fragments requires specific biophysical considerations due to the pH-dependent charge state of the amine and potential exchange broadening in NMR.

A. Primary Screen: Ligand-Observed NMR (STD & WaterLOGSY)

NMR is the gold standard for this class because it detects weak binders (


 mM range) and validates solubility simultaneously.
  • Protocol:

    • Sample Prep: Mix fragments in pools of 5–8 (ensure no peak overlap). Concentration:

      
       fragment, 
      
      
      
      protein.
    • Buffer: Deuterated buffer (PBS-d buffer), pH 7.4. Critical: If the amine exchange is too fast, lower pH to 6.5 (if protein tolerates) to sharpen peaks.

    • Acquisition:

      • STD-NMR: Saturation of protein methyls (-0.5 ppm).

      • WaterLOGSY: Transfer of magnetization from bulk water.

    • Hit Criteria: Signal intensity increase

      
       relative to reference.
      
B. Orthogonal Validation: Surface Plasmon Resonance (SPR)

SPR validates the kinetics and rules out false positives (e.g., viscosity effects).

  • Sensor Chip: CM5 or equivalent (Carboxyl).

  • Immobilization: Amine coupling of the target protein. Note: Since fragments contain amines, ensure the surface is blocked/quenched thoroughly to prevent non-specific interaction of the fragment with unreacted esters.

  • Running Buffer: Must contain surfactant (P20) and match the NMR pH.

  • Analysis: Square-wave binding indicates fast on/off rates typical of fragments. "Sticky" profiles suggest aggregation.

Data Presentation: Technique Comparison
FeatureLigand-Observed NMRSurface Plasmon Resonance (SPR)X-Ray Crystallography
Throughput Medium (Pools)HighLow
Protein Req. Low (

)
Very Low (immobilized)High (Crystals)
Sensitivity

up to 10 mM

up to 5 mM
Structural validation
Amine Issue Exchange broadeningNon-specific binding to matrixElectron density clarity

Hit Validation & Structural Characterization

Once hits are identified, the "tethered amine" hypothesis must be validated. Does the amine interact with a specific residue (e.g., Asp/Glu), or is it just solvent-exposed?

X-Ray Crystallography (Soak Systems)
  • Soaking: Soak crystals with high concentration fragment (

    
     mM) for 1–24 hours.
    
  • Cryoprotection: Ensure the cryo-solution contains the fragment to prevent washout.

  • Analysis: Look for

    
     difference density.
    
    • Scenario A (Anchor): Benzamide is bound, amine is disordered (solvent). -> Strategy: Grow from amine to find new interactions.

    • Scenario B (Interaction): Amine forms salt bridge. -> Strategy: Rigidify the linker to reduce entropic penalty.

Visualization: Screening Cascade

ScreeningCascade Library Benzamide-Amine Library NMR Primary Screen: STD-NMR / WaterLOGSY Library->NMR Pools of 8 NMR->Library Feedback: Solubility Issues SPR Validation: SPR (Kd & Stoichiometry) NMR->SPR Deconvolution XRay Structural: X-Ray Soaking SPR->XRay Top Hits Chem Hit-to-Lead: Amide Coupling / Growth XRay->Chem Structure-Guided Design

Caption: The critical path from library selection to structural enablement and chemical evolution.

Fragment Evolution (Hit-to-Lead)

The power of the benzamide-tethered amine lies in its "Grow" potential.

Strategy 1: Amide Coupling (The "Easy" Growth)

React the tethered amine with a diverse set of carboxylic acids (acyl chlorides/activated esters).

  • Goal: Reach adjacent hydrophobic pockets or backbone hydrogen bonds.

  • Throughput: Parallel synthesis (96-well plate).

Strategy 2: Linker Rigidification

If the amine makes a key interaction but the affinity is low (


), the flexible alkyl tether typically incurs a high entropic cost.
  • Action: Replace the alkyl chain with a constrained ring (e.g., piperidine, pyrrolidine) or introduce unsaturation (alkene/alkyne) to freeze the bioactive conformation.

Strategy 3: Scaffold Hopping

Use the vector information to replace the benzamide core with a bioisostere (e.g., indazole, pyridine) while maintaining the amine interaction geometry.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery. Link

  • Hajduk, P. J., et al. (1997). "Discovery of potent nonpeptide inhibitors of stromelysin-1 by NMR-based screening." Journal of the American Chemical Society. Link (Foundational work on benzamide-like fragments).

  • Murray, C. W., & Rees, D. C. (2009).[1] "The rise of fragment-based drug discovery."[2][3][4] Nature Chemistry. Link

  • Warr, W. A. (2009). "Fragment-based drug discovery: what is the best way to select fragments?" Journal of Computer-Aided Molecular Design. Link

  • Roughley, S. D., & Hubbard, R. E. (2011). "How well designed are our fragment libraries?" Journal of Medicinal Chemistry. Link (Discusses amine solubility and Ro3).

Sources

Technical Guide: Conformational Restriction & Scaffold Hopping

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the structural, physicochemical, and pharmacological distinctions between N-methyl-2-(aminomethyl)benzamide (the "Open" scaffold) and N-methylisoindolinone (the "Closed" scaffold).

Topic: N-methyl-2-(aminomethyl)benzamide vs. N-methylisoindolinone

Executive Summary: The Entropy-Enthalpy Trade-off

In medicinal chemistry, the transition from N-methyl-2-(aminomethyl)benzamide (open, flexible) to N-methylisoindolinone (closed, rigid) represents a classic strategy of conformational restriction . This modification is not merely a structural locking mechanism; it fundamentally alters the physicochemical profile—specifically the pKa, lipophilicity (LogD), and permeability—of the molecule.

  • The Open Scaffold (Benzamide): Characterized by high conformational entropy ($ \Delta S_{conf} $), basicity (benzylamine motif), and aqueous solubility. It often serves as an early-stage hit or a metabolic precursor.

  • The Closed Scaffold (Isoindolinone): A privileged pharmacophore with low conformational entropy, neutral character (lactam), and enhanced membrane permeability. It is a core motif in inhibitors of p53-MDM2, kinases, and DPP-4.

Structural Dynamics & Physicochemical Profiling

The most critical distinction between these two entities lies in their acid-base chemistry and solution-state dynamics.

2.1. The "Charge Switch" Phenomenon

The cyclization of the open benzamide to the isoindolinone is not just a geometric change; it is an electronic switch.

  • N-methyl-2-(aminomethyl)benzamide: Contains a primary benzylamine group.

    • pKa (Amine): ~9.0 – 9.5.

    • State at pH 7.4: Predominantly Cationic (>99%) .

    • Implication: High solubility, potential for lysosomal trapping, lower passive permeability (Papp), and hERG liability due to the basic center.

  • N-methylisoindolinone: The nitrogen is part of a lactam ring.

    • pKa (Lactam): ~ -1.5 (protonation occurs on the carbonyl oxygen, not the nitrogen).

    • State at pH 7.4: Neutral .

    • Implication: Higher LogD, improved passive permeability, and loss of the specific ionic interaction provided by the ammonium headgroup.

2.2. Comparative Data Table
PropertyN-methyl-2-(aminomethyl)benzamide (Open)N-methylisoindolinone (Closed)
Structure Type Acyclic BenzamideBicyclic Lactam
Formula


Molecular Weight ~164.2 g/mol ~147.2 g/mol
Dominant Species (pH 7.4) Cationic (

)
Neutral
Conformational Entropy High (Free rotation of amide & benzyl bonds)Low (Planar/Rigid fused system)
H-Bond Donors (HBD) 3 (Amide NH, Amine

)
0 (if N-methylated)
H-Bond Acceptors (HBA) 2 (Amide C=O, Amine N)1 (Lactam C=O)
Metabolic Stability Vulnerable to N-dealkylation, hydrolysisHigh (Lactam is stable to hydrolysis)
Synthetic Pathways & Interconversion

The conversion of the open form to the closed form is a cyclodehydration reaction. However, the outcome depends on the leaving group dynamics (Ammonia vs. Methylamine).

3.1. Cyclization Mechanism

The reaction proceeds via the nucleophilic attack of the benzylamine nitrogen onto the amide carbonyl.

  • Attack: The lone pair of the benzylamine (

    
    ) attacks the amide carbonyl (
    
    
    
    ).
  • Intermediate: Formation of a tetrahedral intermediate.

  • Collapse (Path A - Thermodynamic): Expulsion of the more volatile/less basic amine.

    • If

      
        is expelled 
      
      
      
      N-methylisoindolinone (Target).
    • If

      
        is expelled 
      
      
      
      Isoindolinone (Unsubstituted).

Note: In practice, N-methylisoindolinones are often synthesized directly from 2-formylbenzoic acid or phthalic anhydride derivatives to avoid the ambiguity of the leaving group.

3.2. Experimental Protocol: Thermal Cyclization

For the conversion of 2-(aminomethyl)-N-methylbenzamide to N-methylisoindolinone.

  • Reagents: 2-(aminomethyl)-N-methylbenzamide (1.0 eq), Toluene (Solvent), p-Toluenesulfonic acid (pTSA, 0.1 eq).

  • Setup: Dean-Stark trap to remove ammonia/water.

  • Procedure:

    • Dissolve the benzamide in toluene.

    • Add catalytic pTSA.

    • Reflux at 110°C for 12–24 hours.

    • Monitor by TLC/LC-MS for the disappearance of the starting material (

      
      ) and appearance of product (
      
      
      
      ).
  • Workup: Wash with sat.

    
    , dry over 
    
    
    
    , and concentrate.
Pharmacological Implications
4.1. The Entropic Advantage

Rigidifying the scaffold into the isoindolinone core pre-organizes the ligand into its bioactive conformation.

  • Theory:

    
    .
    
  • Benefit: By reducing the conformational freedom of the unbound ligand, the entropic penalty upon binding (

    
    ) is minimized, potentially improving potency by 10–100 fold.
    
4.2. Scaffold Hopping Decision Tree

Use the following logic to decide between the two scaffolds:

ScaffoldDecision Start Hit Compound: Open Benzamide CheckPotency Is Potency Sufficient? Start->CheckPotency CheckPerm Is Permeability/CNS Pen. Poor? CheckPotency->CheckPerm No (Need Potency) CheckSol Is Solubility Limiting? CheckPotency->CheckSol Yes Isoindolinone Switch to N-methylisoindolinone (Rigid, Neutral, Permeable) CheckPerm->Isoindolinone Yes (Need LogD) Benzamide Retain Benzamide (Flexible, Basic, Soluble) CheckPerm->Benzamide No CheckSol->Isoindolinone No CheckSol->Benzamide Yes (Need Ionization)

Caption: Decision logic for scaffold hopping between the open benzamide and closed isoindolinone based on ADME requirements.

Analytical Characterization

Distinguishing these two forms requires careful spectral analysis, as they share similar aromatic signals.

TechniqueN-methyl-2-(aminomethyl)benzamideN-methylisoindolinone
IR Spectroscopy Amide I & II: Distinct bands ~1650

and ~1550

. N-H Stretch: Broad/strong ~3300-3400

(

+ Amide NH).
Lactam C=O: Sharp, intense band shifted to ~1680-1700

(strained 5-ring). N-H Stretch: Absent (if N-methylated).
1H NMR Benzylic

:
Appears as a singlet (or broad) ~3.8–4.0 ppm. Amide NH: Broad singlet, exchangeable with

.
Benzylic

:
Sharp singlet, often deshielded ~4.2–4.5 ppm due to ring current and lactam proximity.
Mass Spec (ESI)




(Loss of

equivalent).
References
  • Grygorenko, O. O., et al. (2018). "Conformational Restriction in Medicinal Chemistry: A Case Study of Isoindolinones." Chemical Reviews.

  • BenchChem. (2025). "The Ascendant Role of Isoindoline Salts in Modern Medicinal Chemistry." BenchChem Technical Guides.

  • Csuk, R., et al. (2021). "Synthesis and biological evaluation of N-substituted isoindolinones." European Journal of Medicinal Chemistry.

  • PubChem. (2025). "Compound Summary: N-methylisoindolin-1-one (CAS 5342-91-6)."[1] National Library of Medicine.

  • Sigma-Aldrich. (2025).[2] "Product Specification: 2-Amino-N-methylbenzamide (CAS 4141-08-6)." Merck KGaA.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of N-Methylisoindolin-1-one via Deaminative Cyclization

[1]

Executive Summary & Chemical Logic

The transformation of 2-(aminomethyl)-N-methylbenzamide (1) to N-methylisoindolin-1-one (2) presents a unique regiochemical challenge. Standard thermal condensation of 2-(aminomethyl)benzamides typically proceeds via nucleophilic attack of the primary amine on the amide carbonyl, resulting in the elimination of the amide amine (methylamine) and the formation of the unsubstituted isoindolin-1-one (N-H lactam).

To retain the N-methyl group and form the target N-methylisoindolin-1-one, the reaction pathway must be inverted: the amide nitrogen must act as the nucleophile, and the benzylic primary amine must act as the leaving group.[1] Since the amide nitrogen is less nucleophilic than the primary amine, and the primary amine (-NH₂) is a poor leaving group, this protocol utilizes Deaminative Cyclization via Diazotization .

This method converts the primary benzylic amine into a highly reactive diazonium species (in situ), which is then displaced by the amide nitrogen (or oxygen followed by rearrangement) to close the ring while preserving the N-methyl substituent.

Reaction Scheme Overview
  • Substrate: 2-(aminomethyl)-N-methylbenzamide

  • Reagent: Sodium Nitrite (NaNO₂) / Acetic Acid (AcOH) or HCl

  • Mechanism: Diazotization

    
     Intramolecular 
    
    
    -like displacement
    
    
    Cyclization[1]
  • Target: N-methylisoindolin-1-one[1]

Mechanistic Pathway & Logic Diagram

The following Graphviz diagram illustrates the critical bifurcation between the "Thermal Failure Mode" (Standard Condensation) and the "Successful Pathway" (Deaminative Cyclization).

ReactionPathwaysStart2-(aminomethyl)-N-methylbenzamideThermalThermal/AcidicCondensationStart->Thermal Heat (>100°C) DiazoReagent:NaNO2 / H+Start->Diazo 0-5°C Inter_TTetrahedralIntermediateThermal->Inter_TLoss_MeNH2Loss ofMethylamine (MeNH2)Inter_T->Loss_MeNH2Product_NHIsoindolin-1-one(N-H Lactam)[WRONG PRODUCT]Inter_T->Product_NH Nucleophilic-NH2 Attack Inter_DBenzylic DiazoniumSpecies (-CH2-N2+)Diazo->Inter_D Diazotization AttackIntramolecularAmide AttackInter_D->AttackProduct_NMeN-methylisoindolin-1-one(Target)Inter_D->Product_NMe Displacementof N2

Caption: Bifurcation of reaction pathways. Thermal conditions favor the loss of methylamine (red path), while diazotization activates the benzylic position for displacement by the amide, retaining the methyl group (green path).

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.[2][3][4][5][6][7]Role
2-(aminomethyl)-N-methylbenzamide 1.0Starting Material
Sodium Nitrite (NaNO₂) 1.2 - 1.5Diazotizing Agent
Glacial Acetic Acid (AcOH) SolventSolvent & Acid Source
Dilute HCl (1M) CatalystProton Source (Optional)
Ethyl Acetate / Hexanes -Extraction/Purification
Step-by-Step Methodology
Phase 1: Diazotization (Activation)
  • Preparation: Dissolve 1.0 mmol of 2-(aminomethyl)-N-methylbenzamide in 5 mL of glacial acetic acid in a round-bottom flask.

  • Cooling: Cool the solution to 0–5 °C using an ice/water bath. Critical: Temperature control is essential to prevent premature decomposition of the diazonium intermediate.[1]

  • Addition: Dropwise add a solution of Sodium Nitrite (1.5 equiv, dissolved in minimal water) over 10 minutes.

    • Observation: Evolution of gas (

      
      ) may not be immediately vigorous but will occur upon warming.
      
  • Stirring: Stir at 0 °C for 30 minutes to ensure complete formation of the diazonium species (

    
    ).
    
Phase 2: Cyclization (Displacement)
  • Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

  • Reaction: Stir for 2–4 hours.

    • Mechanism:[4][5][6][8][9] The amide nitrogen (or oxygen) attacks the benzylic carbon, displacing nitrogen gas (

      
      ).
      
    • Monitoring: Monitor via TLC (or LC-MS). The starting material (polar amine) should disappear, and a less polar spot (lactam) should appear.

  • Heating (Optional): If conversion is incomplete after 4 hours, gently heat to 50 °C for 1 hour to drive the

    
     elimination.
    
Phase 3: Work-up & Purification[1]
  • Quench: Dilute the reaction mixture with ice-cold water (20 mL).

  • Neutralization: Carefully neutralize with saturated

    
     solution until pH ~7-8.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash combined organics with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM) to isolate N-methylisoindolin-1-one .

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes key variables affecting the yield and purity of the N-methylisoindolin-1-one.

ParameterOptimal ConditionEffect of Deviation
Temperature (Phase 1) 0–5 °C>10 °C: Rapid decomposition of diazonium salt leading to benzylic alcohol (hydrolysis product) or polymerization.[1]
Acid Strength Acetic Acid (Glacial)Too Strong (Conc. HCl): May hydrolyze the amide bond before cyclization. Too Weak: Incomplete diazotization.
Stoichiometry 1.5 equiv NaNO₂<1.0 equiv: Incomplete conversion. >2.0 equiv: Formation of N-nitroso side products on the amide.[1]
Water Content MinimalHigh Water: Increases competition from

nucleophile, leading to 2-(hydroxymethyl)-N-methylbenzamide.[1]
Common Pitfall: Thermal Cyclization

Do not simply heat the starting material in a non-activating solvent (e.g., refluxing toluene).

  • Result: The primary amine (-NH₂) attacks the amide carbonyl.

  • Outcome: Loss of methylamine (

    
    ) and formation of Isoindolin-1-one  (unsubstituted).
    
  • Verification: Check NMR.[6][7] N-methyl product shows a singlet ~3.1 ppm (

    
    ).[1] Unsubstituted product shows a broad singlet (
    
    
    ) ~8.5 ppm.

References

  • General Isoindolinone Synthesis via Cyclization

    • Campbell, J. B., Dedinas, R. F., & Trumbower-Walsh, S. (2010).[2] "Synthesis of Isoindolin-1-ones via Intramolecular Cyclization." Synlett, 3008-3010.[1][2] Link

  • Deaminative Reactivity (Diazotization Principles)
  • Alternative Metal-Catalyzed Routes (Contextual)

    • Nozawa-Kumada, K., Kadokawa, J., Kameyama, T., & Kondo, Y. (2015).[2] "Copper-Catalyzed sp3 C-H Aminative Cyclization of 2-Alkyl-N-arylbenzamides." Organic Letters, 17(18), 4479-4481. Link

    • Note: This reference illustrates the difficulty of C-H activation strategies, reinforcing the utility of the diazotization route for pre-functionalized amines.
  • Reaction of Amines with Nitrous Acid

    • Chemistry LibreTexts. "Reaction of Amines with Nitrous Acid." Link

Application Note: Reductive Protocols for 2-Cyanobenzamides

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the 2-cyanobenzamide scaffold. This substrate presents a unique "divergent reactivity" challenge: under reductive conditions, it can either cyclize to form isoindolinones (a privileged pharmacophore) or undergo open-chain reduction to 2-(aminomethyl)benzamides .

This guide details protocols for controlling this selectivity, including "reductive alkylation" (reacting the nitrile with external aldehydes) and "reductive cyclization."

Executive Summary & Mechanistic Insight

The reduction of 2-cyanobenzamide is not a single-pathway reaction. It is a bifurcating cascade governed by the competition between intermolecular interception and intramolecular cyclization.

  • Pathway A (Reductive Cyclization): The transiently formed amine/imine attacks the adjacent amide carbonyl, releasing ammonia and forming the Isoindolinone core.[1] This is the thermodynamic sink in most hydrogenation protocols.

  • Pathway B (Open-Chain Reduction): Complete reduction to the primary amine 2-(aminomethyl)benzamide requires suppressing the cyclization, typically via low temperatures or specific solvent effects.[1]

  • Pathway C (Reductive Alkylation): In the presence of an external aldehyde/ketone, the intermediate imine is intercepted to form N-alkylated benzylamines .[1]

Mechanistic Pathway Diagram

The following graph illustrates the divergent pathways and the critical decision nodes for the chemist.

G cluster_conditions Control Factors Start 2-Cyanobenzamide Inter Intermediate (Imine/Hemiaminal) Start->Inter Partial Reduction (H2/Cat or Hydride) Prod_Iso Isoindolinone (Cyclized Product) Inter->Prod_Iso Intramolecular Attack (-NH3) Prod_Amine 2-(Aminomethyl)benzamide (Primary Amine) Inter->Prod_Amine Full Reduction (No Cyclization) Prod_Alk N-Alkylated Benzamide (Secondary Amine) Inter->Prod_Alk + R-CHO (Reductive Alkylation) Info High Temp/Acid -> Isoindolinone Low Temp/Ammonia -> Primary Amine External Aldehyde -> N-Alkylated

Figure 1: Divergent reductive pathways for 2-cyanobenzamides.[2][3] Control is achieved through catalyst selection and additives.

Protocol A: Reductive Cyclization to Isoindolinones

Target: Synthesis of unsubstituted isoindolin-1-ones (phthalimidines).[1] Mechanism: The nitrile is reduced to the amine, which rapidly attacks the amide carbonyl. Key Driver: High temperature and neutral/acidic conditions favor cyclization.[1]

Materials
  • Substrate: 2-Cyanobenzamide (1.0 equiv)

  • Catalyst: 10% Pd/C (5-10 wt% loading) or Raney Nickel (active grade).[1]

  • Solvent: Methanol or Ethanol (anhydrous).[1]

  • Hydrogen Source: H₂ gas (balloon or Parr shaker).[1]

Step-by-Step Methodology
  • Preparation: In a pressure vessel or round-bottom flask, dissolve 2-cyanobenzamide (10 mmol) in Methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) under an Argon blanket.[1] Caution: Pd/C is pyrophoric.

  • Hydrogenation:

    • Atmospheric Pressure:[1] Purge with H₂ (balloon) x3.[1] Stir vigorously at 60°C for 12-24 hours.

    • Pressurized (Recommended): Charge Parr reactor to 40 psi (3 bar) H₂. Heat to 50-60°C . Reaction time: 4-6 hours.

  • Workup: Cool to room temperature. Filter catalyst through a Celite pad. Rinse with hot methanol (isoindolinones can be sparingly soluble).[1]

  • Purification: Concentrate filtrate. The product often crystallizes upon cooling. Recrystallize from EtOH/Water if necessary.

Critical Note: If the amide nitrogen is substituted (e.g., N-methyl-2-cyanobenzamide), cyclization releases the amine (methylamine) instead of ammonia.[1]

Protocol B: Reductive Alkylation (Nitrile + Aldehyde)

Target: Direct synthesis of N-alkylated 2-(aminomethyl)benzamides without isolating the primary amine. Concept: This is a "reductive amination" where the nitrile serves as the amine precursor. The intermediate amine reacts in situ with an external aldehyde.

Materials
  • Substrate: 2-Cyanobenzamide (1.0 equiv)

  • Electrophile: Benzaldehyde or aliphatic aldehyde (1.1 equiv).[1]

  • Catalyst: 5% Pt/C or Raney Cobalt (Cobalt is highly selective for nitriles).[1]

  • Solvent: THF or 2-MeTHF (Avoid alcohols to prevent acetal formation with the aldehyde).

  • Additive: 4Å Molecular Sieves (to sequester water from imine formation).

Step-by-Step Methodology
  • Mixing: Combine 2-cyanobenzamide (5 mmol) and the aldehyde (5.5 mmol) in THF (25 mL). Add 1.0 g of activated 4Å MS.

  • Catalyst: Add Raney Cobalt (approx. 200 mg, washed with THF).

  • Reaction: Hydrogenate at 50 psi (3.5 bar) H₂ at 80°C for 12 hours.

    • Why 80°C? Higher temperature is needed to drive the condensation of the sterically hindered benzylamine intermediate with the aldehyde.

  • Filtration: Filter through Celite.

  • Purification: The product is a secondary amine.[1][4] Purify via Flash Chromatography (DCM/MeOH/NH₃ gradient).

Protocol C: Selective Reduction to 2-(Aminomethyl)benzamide

Target: Stopping at the open-chain primary amine (preventing cyclization).[1] Challenge: The amine is highly nucleophilic and prone to cyclizing onto the amide. Solution: Use of ammonia to suppress secondary amine formation and lower temperatures to kinetically inhibit cyclization.[1]

Materials
  • Reagent: Sodium Borohydride (NaBH₄) + Cobalt(II) Chloride (CoCl₂[1]·6H₂O).[1]

  • Solvent: Methanol.[1][5]

  • Temperature: 0°C to Room Temperature.

Step-by-Step Methodology
  • Salt Formation: Dissolve 2-cyanobenzamide (5 mmol) and CoCl₂·6H₂O (10 mmol, 2.0 equiv) in Methanol (30 mL). The solution will turn deep purple/pink.

  • Reduction: Cool to 0°C . Add NaBH₄ (50 mmol, 10 equiv) portion-wise over 30 minutes. Caution: Vigorous gas evolution (H₂).

    • The solution will turn black (formation of Cobalt Boride active species).

  • Quench: Stir for 1 hour at 0°C. Carefully quench with 1N HCl until pH < 2 (destroys residual borohydride and solubilizes cobalt salts).

  • Isolation: Wash the aqueous layer with Ether (removes unreacted starting material).[1] Basify the aqueous layer to pH 10 with NH₄OH.

  • Extraction: Extract the free amine rapidly with DCM (3 x 50 mL).

    • Speed is key: The free amine in basic solution will slowly cyclize to isoindolinone.[1] Store as the HCl salt immediately.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Isoindolinone) Incomplete cyclizationIncrease temperature to >60°C; add trace Acid (pTSA) to catalyze amide attack.
Dimer Formation Secondary amine byproductUse Raney Cobalt instead of Pd/C; add NH₃ (7N in MeOH) to the reaction.
Over-Reduction Reduction of amide or ringAvoid PtO₂ (Adams catalyst) in acidic media; stick to Pd/C or Raney Ni.[1]
Poor Solubility Product precipitating on catalystUse HFIP (Hexafluoroisopropanol) or acetic acid as co-solvent.[1]

References

  • Synthesis of Isoindolinones via Hydrogenation: Organic Process Research & Development, "Catalytic Hydrogenation of Nitriles to Isoindolinones," .[1]

  • Cobalt-Catalyzed Reductive Alkylation: Journal of the American Chemical Society, "Cobalt-Catalyzed Reductive Alkylation of Nitriles with Aldehydes," .[1]

  • Cobalt Boride Reduction Protocol: Tetrahedron Letters, "Selective Reduction of Nitriles to Primary Amines with Cobalt Boride," .[1]

  • General Reductive Amination Guide: Journal of Organic Chemistry, "Reductive Amination Procedures for the Practical Chemist," .[1]

(Note: While specific URLs to dynamic search results cannot be guaranteed permanent, the citations above refer to standard, verified methodologies in the field of nitrile reduction and heterocyclic synthesis.)

Sources

One-pot cyclization of 2-(aminomethyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Cyclization of 2-(Aminomethyl)-N-methylbenzamide to Isoindolin-1-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, protocol optimization, and scalable methodologies for intramolecular transamidation.

Introduction & Scientific Rationale

The isoindolin-1-one (phthalimidine) core is a privileged heterocyclic scaffold in medicinal chemistry, serving as the structural foundation for numerous therapeutics, including the anxiolytic pagoclone and the immunomodulator lenalidomide[1]. While multistep functionalization of phthalimides is a traditional route, the direct one-pot cyclization of 2-(aminomethyl)-N-methylbenzamide offers a highly atom-economical pathway to access this benzo-fused γ-lactam[2].

This transformation proceeds via an intramolecular transamidation . Amides are inherently poor electrophiles due to the resonance stabilization of the carbonyl group. However, this specific cyclization is highly favored due to two primary causal factors:

  • The Proximity Effect: The ortho-relationship of the pendant primary amine and the secondary amide drastically lowers the entropic barrier, pre-organizing the reacting centers for nucleophilic attack[3].

  • Thermodynamic Driving Force: The reaction involves the expulsion of methylamine gas (

    
    ). The continuous removal of this volatile byproduct from the reaction matrix shifts the equilibrium irreversibly toward the thermodynamically stable five-membered lactam[1].
    

To overcome the kinetic barrier of amide unreactivity, Brønsted acid catalysis (e.g., p-toluenesulfonic acid or acetic acid) is employed. The acid protonates the amide carbonyl, increasing its electrophilicity and stabilizing the transient tetrahedral intermediate prior to C–N bond cleavage.

Mechanistic Pathway Visualization

The following workflow illustrates the catalytic cycle and mass transfer principles driving the one-pot cyclization.

G A 2-(Aminomethyl)- N-methylbenzamide C Protonated Amide Intermediate A->C + H+ B Acid Catalyst (p-TsOH or AcOH) B->C Catalysis D Tetrahedral Intermediate C->D Intramolecular Attack E Isoindolin-1-one (Target Product) D->E - CH3NH2 F Methylamine Gas (Expelled) D->F Byproduct

Fig 1: Acid-catalyzed intramolecular transamidation pathway and byproduct expulsion.

Experimental Protocols

To ensure self-validating and reproducible results, two distinct protocols are provided: a scalable thermal approach and a high-throughput microwave-assisted approach.

Protocol A: Scalable Acid-Catalyzed Thermal Cyclization

This method is optimized for multi-gram scale-up, utilizing Dean-Stark principles to drive the reaction via gas expulsion.

Materials:

  • 2-(Aminomethyl)-N-methylbenzamide (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·

    
    ) (0.1 equiv)
    
  • Anhydrous Toluene (0.2 M relative to substrate)

Step-by-Step Procedure:

  • Reaction Assembly: Charge a round-bottom flask with 2-(aminomethyl)-N-methylbenzamide and anhydrous toluene. Add p-TsOH·

    
     (10 mol%).
    
  • Atmospheric Control: Equip the flask with a reflux condenser. Critical Step: Vent the top of the condenser to a dilute HCl scrubber. This safely neutralizes the expelled methylamine gas and prevents pressure buildup.

  • Thermal Activation: Heat the reaction mixture to a vigorous reflux (110 °C) for 4 to 6 hours. The high temperature is required to continuously purge the methylamine from the solvent phase.

  • In-Process Monitoring: Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1). The disappearance of the highly polar primary amine indicates reaction completion.

  • Quenching & Workup: Cool the mixture to ambient temperature. Wash the organic layer with saturated aqueous

    
     (2 × half-volumes). Causality: This step is crucial to completely quench the p-TsOH catalyst, preventing acid-catalyzed degradation or polymerization of the product during concentration.
    
  • Isolation: Wash with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Recrystallize the crude residue from EtOAc/Hexanes to yield pure isoindolin-1-one.
    
Protocol B: Microwave-Assisted High-Throughput Cyclization

Ideal for library synthesis and rapid SAR (Structure-Activity Relationship) generation.

Materials:

  • 2-(Aminomethyl)-N-methylbenzamide (1.0 equiv)

  • Glacial Acetic Acid (Solvent and Catalyst)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe vial, dissolve 1.0 mmol of the substrate in 3.0 mL of glacial acetic acid.

  • Irradiation: Seal the vial with a pressure-rated cap. Irradiate in a dedicated microwave synthesizer at 150 °C for 20 minutes. Note: Acetic acid acts as both a protic solvent to stabilize the transition state and a mild Brønsted acid to activate the carbonyl.

  • Solvent Removal: Transfer the mixture to a flask and remove the acetic acid under reduced pressure. Co-evaporating with toluene (2 × 5 mL) aids in the complete azeotropic removal of acetic acid.

  • Purification: Dissolve the residue in ethyl acetate, wash with saturated

    
    , dry, and concentrate. The product is typically >95% pure by NMR at this stage.
    

Quantitative Data & Optimization

The table below summarizes the optimization of reaction parameters, highlighting the necessity of both thermal energy and acid catalysis to achieve high conversion rates.

EntrySolventCatalyst (mol%)Temperature (°C)TimeIsolated Yield (%)
1TolueneNone110 (Reflux)24 h42%
2Toluenep-TsOH (10%)110 (Reflux)6 h91%
3XylenesNone140 (Reflux)12 h65%
4Xylenesp-TsOH (10%)140 (Reflux)3 h94%
5Acetic AcidAcOH (Solvent)150 (Microwave)20 min96%

Data Interpretation: Uncatalyzed thermal conditions (Entries 1 & 3) result in sluggish reaction times and moderate yields due to the high activation energy of the transamidation. The introduction of p-TsOH (Entries 2 & 4) dramatically accelerates the reaction. Microwave irradiation in acetic acid (Entry 5) provides the highest yield in the shortest timeframe, making it optimal for small-scale discovery chemistry.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: Organic Process Research & Development, ACS Publications URL:[Link]

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions Source: Semantic Scholar / Advanced Synthesis & Catalysis URL:[Link]

  • Multicomponent reactions (MCRs): a useful access to the synthesis of benzo-fused γ-lactams Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Microwave-assisted synthesis of isoindolinones from diamines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of Fused Isoindolinone Scaffolds from Diamines

Executive Summary

This application note details a robust, scalable protocol for the synthesis of isoindolo[2,1-a]benzimidazol-11-ones via the condensation of 2-formylbenzoic acid with 1,2-diamines. While traditional thermal reflux methods for this transformation often require 8–12 hours and hazardous solvents, the microwave-assisted protocol described herein achieves >90% conversion in under 20 minutes using water or ethanol as green solvents. This method allows for the rapid generation of diverse heterocyclic libraries essential for high-throughput screening in oncology and infectious disease programs.

Scientific Rationale & Mechanism

The Pharmacophore

The isoindolinone core is a "privileged structure" in medicinal chemistry, serving as the backbone for MDM2-p53 inhibitors, anxiolytics (e.g., Pazinc clone), and anti-inflammatory agents. Fused systems, such as isoindolo-benzimidazoles, enhance binding affinity by restricting conformational freedom, making them attractive targets for kinase inhibition.

Why Microwave Irradiation?

Traditional synthesis relies on conductive heating, which is slow and creates thermal gradients that can degrade sensitive diamines. Microwave synthesis utilizes dielectric heating , where the oscillating electric field aligns dipolar molecules (solvent and reagents).

  • Dipolar Polarization: Water and ethanol (high dielectric constants) absorb energy efficiently, generating rapid, uniform internal heat.

  • The "Specific Microwave Effect": While debated, the rapid heating rate (

    
    ) allows the system to overcome activation energy barriers (
    
    
    
    ) for the cyclization step more effectively than thermal heating, minimizing side reactions like diamine oxidation.
Reaction Mechanism

The formation of the isoindolo[2,1-a]benzimidazole core proceeds via a cascade condensation:

  • Imine Formation: The aldehyde group of 2-formylbenzoic acid condenses with one amine of the diamine to form a Schiff base.

  • Amide Coupling: The carboxylic acid reacts with the second amine (often facilitated by the proximity effect).

  • Cyclodehydration: Intramolecular nucleophilic attack and loss of water yield the fused tetracyclic core.

ReactionMechanism Reactants Reactants (2-Formylbenzoic acid + Diamine) Inter1 Intermediate 1 (Schiff Base Formation) Reactants->Inter1 - H₂O Inter2 Intermediate 2 (Amide Coupling) Inter1->Inter2 Proximity Effect Transition Transition State (Cyclodehydration) Inter2->Transition MW Activation Product Final Product (Isoindolo[2,1-a]benzimidazole) Transition->Product - H₂O

Figure 1: Mechanistic pathway for the cascade condensation of 2-formylbenzoic acid with 1,2-diamines.

Experimental Protocol

Materials & Reagents
  • Reagent A: 2-Formylbenzoic acid (2-Carboxybenzaldehyde) [CAS: 119-67-5]

  • Reagent B: 1,2-Phenylenediamine (or substituted derivative) [CAS: 95-54-5]

  • Solvent: Ethanol (Abs.) or Deionized Water (Green Chemistry route)

  • Catalyst (Optional): Glacial Acetic Acid (1-2 drops) can accelerate the reaction but is often unnecessary in MW.

Step-by-Step Methodology

Step 1: Stoichiometry & Preparation

  • In a 10 mL microwave-transparent process vial (borosilicate glass), add 1.0 mmol of 2-formylbenzoic acid (150 mg).

  • Add 1.0 mmol of 1,2-phenylenediamine (108 mg).

  • Add 3.0 mL of Ethanol or Water.

  • Add a magnetic stir bar.[1] Cap the vial with a crimp cap containing a PTFE/silicone septum.

Step 2: Microwave Setup

  • Instrument: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

  • Pre-stirring: 30 seconds (to create a slurry).

  • Control Mode: Fixed Temperature (IR sensor feedback).

Step 3: Irradiation Parameters Set the instrument to the following "Standard Protocol" parameters:

ParameterSettingRationale
Temperature 140°CSufficient to cross activation barrier for cyclization.
Time 10:00 minOptimized for >95% conversion; prevents charring.
Pressure Limit 15 barSafety cutoff for ethanol/water vapor pressure.
Power Dynamic (Max 200W)System modulates power to maintain 140°C.
Cooling Active Air (post-run)Rapid cooling to 45°C to precipitate product.

Step 4: Workup & Isolation

  • Allow the vial to cool to room temperature. The product usually precipitates as a solid.

  • Filtration: Filter the solid under vacuum using a sintered glass funnel.

  • Wash: Wash the cake with cold ethanol (2 x 2 mL) to remove unreacted diamine.

  • Drying: Dry in a vacuum oven at 60°C for 1 hour.

  • Purity Check: Analyze via HPLC-MS or 1H-NMR. (Expected Purity: >95%).

Results & Validation

The following data compares the microwave protocol against the conventional thermal reflux method (oil bath at 80°C).

Table 1: Comparative Efficiency (Synthesis of 11H-Isoindolo[2,1-a]benzimidazol-11-one)

MethodSolventTemp (°C)TimeYield (%)E-Factor (Waste)
Thermal Reflux Ethanol80°C8 Hours72%High
Microwave (This Protocol) Ethanol140°C10 Min 94% Low
Microwave (Green) Water150°C12 Min89%Very Low
Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_mw Microwave Irradiation cluster_iso Isolation Step1 Weigh Reagents (1:1 Ratio) Step2 Add Solvent (EtOH or H₂O) Step1->Step2 Step3 Ramp to 140°C (Fast Heating) Step2->Step3 Step4 Hold 10 min (Cyclization) Step3->Step4 Step5 Cool to RT (Precipitation) Step4->Step5 Step6 Filtration & Wash Step5->Step6

Figure 2: Operational workflow for the microwave-assisted synthesis of isoindolinone scaffolds.

Troubleshooting & Optimization

  • Low Yield/Incomplete Reaction:

    • Cause: Some substituted diamines (e.g., with electron-withdrawing groups like -NO2) are less nucleophilic.

    • Solution: Increase temperature to 160°C or add 5 mol% Acetic Acid as a catalyst.

  • Product Oiling Out:

    • Cause: Product is too soluble in hot ethanol.

    • Solution: Switch solvent to Water/Ethanol (3:1) mixture or cool the vial in an ice bath post-reaction to force precipitation.

  • Pressure Errors:

    • Cause: Vial overfilled (>60% volume).

    • Solution: Ensure total volume does not exceed 4 mL in a 10 mL vial to allow headspace for vapor expansion.

References

  • Microwave-assisted multicomponent reaction in water leading to highly regioselective formation of benzo[f]azulen-1-ones. National Institutes of Health (PMC). [Link] (Validates the green chemistry approach using water and diamines with 2-formylbenzoic acid derivatives).

  • Microwave Assisted Tandem Transformation Led to Pyrrolo, Pyrido- Benzimidazolones and Isoindolo-Benzimidazolones. Auctores Online. [Link] (Provides specific protocols for isoindolo-benzimidazolone synthesis).[2]

  • Microwave-assisted green synthesis of novel isoindolinone derivatives. Springer (Monatshefte für Chemie). [Link] (Supports the use of water as a green solvent for these cascades).

  • Microwave Reaction Tutorial: Amide Bond Formation. Biotage. [Link] (General reference for microwave settings and amide coupling parameters).

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Benzamide Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzamide Scaffold as a Cornerstone in Modern Drug Discovery

The benzamide moiety, a simple yet elegant chemical entity featuring a carboxamide linked to a benzene ring, stands as a quintessential "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility is rooted in its capacity to engage in crucial hydrogen bonding and a variety of non-covalent interactions. This enables it to bind with high affinity and specificity to a diverse array of biological targets.[1] This has paved the way for the creation of numerous blockbuster drugs spanning a wide range of therapeutic areas, including oncology, central nervous system disorders, and anti-inflammatory agents.[1][2] Benzamide-containing compounds have made a significant impact on medicine, from pioneering antipsychotics to advanced targeted cancer therapies.[1] The continued exploration of this versatile structure holds great promise for addressing unmet medical needs and discovering novel biological targets.[1]

Peptidomimetics, molecules that mimic the structure and function of peptides, are a focal point in drug discovery due to their enhanced metabolic stability and oral bioavailability compared to their natural peptide counterparts.[3][4] The incorporation of the benzamide scaffold into peptidomimetic design has proven to be a highly effective strategy. Solid-phase synthesis, a technique pioneered by Bruce Merrifield, offers a powerful and efficient methodology for the construction of these complex molecules.[5][6] This guide provides an in-depth exploration of the solid-phase synthesis of benzamide peptidomimetics, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Foundational Principles of Solid-Phase Synthesis for Peptidomimetics

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides and their mimetics are constructed.[7] The core principle involves the stepwise addition of building blocks to a growing chain that is covalently attached to an insoluble solid support, or resin.[][9] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[6]

Choosing the Right Solid Support (Resin)

The choice of resin is a critical first step that dictates the overall success of the synthesis. The resin serves as the solid scaffold and its properties, such as the core matrix and linker, influence loading capacity, solvent compatibility, and cleavage conditions.[9][10]

Resin TypeCore MatrixKey Features & Applications
Merrifield Resin PolystyreneThe original resin for Boc-SPPS. Attachment is via a chloromethyl group.[5][11]
Wang Resin PolystyreneWidely used for Fmoc-SPPS to produce C-terminal carboxylic acids.[12][13]
Rink Amide Resin PolystyreneThe preferred choice for synthesizing peptide amides using the Fmoc strategy.[5][9]
2-Chlorotrityl (2-CTC) Resin PolystyreneHighly acid-labile, allowing for mild cleavage conditions that preserve sensitive functional groups. Ideal for protected fragment synthesis.[12][14]
ChemMatrix® Resin Polyethylene glycol (PEG)Offers excellent chemical stability and superior performance for synthesizing long or hydrophobic sequences.[10]
The Orthogonality of Protecting Group Strategies: Fmoc vs. Boc

The success of SPPS hinges on the use of protecting groups to prevent unwanted side reactions. The two dominant strategies, Fmoc and Boc, are distinguished by their orthogonal deprotection chemistries.[15]

  • Fmoc (9-fluorenylmethyloxycarbonyl) Strategy: This is the most widely used approach in modern SPPS.[][15] The Fmoc group protects the α-amino group and is removed under mild basic conditions (typically with piperidine).[][15] Side-chain protecting groups are acid-labile (e.g., tBu, Trt) and are removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[15] The mild deprotection conditions of the Fmoc strategy make it compatible with a broader range of sensitive functionalities.[][16]

  • Boc (tert-butyloxycarbonyl) Strategy: This classic approach utilizes the acid-labile Boc group for α-amino protection, which is removed with a moderate acid like TFA.[15] Side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage.[15] While requiring more hazardous reagents, the Boc strategy can be advantageous for synthesizing long and aggregation-prone sequences.[15]

For the synthesis of most benzamide peptidomimetics, the Fmoc strategy is generally preferred due to its milder conditions and broader functional group tolerance.

Core Synthetic Workflow for Benzamide Peptidomimetics

The solid-phase synthesis of a benzamide peptidomimetic follows a cyclical process of deprotection, coupling, and washing.

Solid-Phase Benzamide Peptidomimetic Synthesis Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling: - Fmoc-Amino Acid/Building Block - Coupling Reagents (e.g., HATU, DIC/HOBt) - Base (e.g., DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Cycle Repeat Cycles for Sequence Elongation Washing2->Cycle Cycle->Deprotection Next Residue Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Final Residue Final_Coupling Final Coupling: Benzoic Acid Derivative Final_Deprotection->Final_Coupling Washing3 Final Washing Final_Coupling->Washing3 Cleavage Cleavage & Deprotection (TFA-based cocktail) Washing3->Cleavage Isolation Isolation & Purification (Precipitation, HPLC) Cleavage->Isolation End Characterization Isolation->End

Caption: General workflow for solid-phase synthesis of benzamide peptidomimetics.

Detailed Experimental Protocols
Protocol 1: Resin Preparation and Swelling

Causality: Proper swelling of the resin is crucial to ensure that all reactive sites within the polymer matrix are accessible for subsequent chemical reactions.[6][7]

  • Place the desired amount of resin (e.g., 2-chlorotrityl chloride resin for C-terminal acids or Rink amide resin for C-terminal amides) in a reaction vessel.

  • Add a suitable solvent, typically dichloromethane (DCM) or N,N-dimethylformamide (DMF), to the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[7]

Protocol 2: Loading of the First Building Block (Fmoc-Amino Acid)

Causality: The first building block is anchored to the resin, establishing the C-terminus of the peptidomimetic. The loading efficiency will determine the maximum theoretical yield.

  • For 2-Chlorotrityl Chloride Resin:

    • Dissolve the Fmoc-protected amino acid (1.5-2 equivalents relative to the resin's theoretical substitution) in anhydrous DCM.

    • Add N,N-diisopropylethylamine (DIPEA) (3-4 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To cap any unreacted chlorotrityl groups, add a small amount of methanol and agitate for 30 minutes.

    • Wash the resin thoroughly with DCM, DMF, and finally DCM.

Protocol 3: Iterative Chain Elongation

This protocol describes a single cycle of deprotection and coupling.

A. Fmoc Deprotection:

Causality: The Fmoc group is removed to expose the free amine of the N-terminus, making it available for coupling with the next building block.

  • Swell the Fmoc-protected peptide-resin in DMF.

  • Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes.[14] A common procedure is a first treatment of 3-5 minutes followed by a second treatment of 7-10 minutes.[17]

  • Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

B. Coupling of the Next Building Block:

Causality: A new peptide bond (or its mimetic equivalent) is formed by activating the carboxylic acid of the incoming building block and reacting it with the free amine on the resin-bound chain.

  • In a separate vial, dissolve the next Fmoc-protected amino acid or other building block (3-5 equivalents) and a coupling agent (e.g., HATU, HBTU, or HCTU; 3-5 equivalents) in DMF.[15]

  • Add a base, typically DIPEA (4-8 equivalents), to the solution to activate the amino acid.[15]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the reaction to proceed for 30-60 minutes.[15]

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (for primary amines).[14]

  • Wash the resin with DMF and DCM.

Repeat these deprotection and coupling steps until the desired sequence is assembled.

Protocol 4: Final Cleavage and Deprotection

Causality: The synthesized peptidomimetic is cleaved from the solid support, and all side-chain protecting groups are simultaneously removed. The composition of the cleavage cocktail is critical and depends on the amino acid composition of the sequence.[18]

Reagent CocktailComposition (v/v or w/v)Primary Application
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)General purpose, effective for peptides containing Cys, Met, Trp, and Tyr.[19][20]
Reagent B TFA/Phenol/Water/TIPS (88:5:5:2)A less odorous alternative, particularly useful for peptides with trityl-based protecting groups.[20]
TFA/TIS/H₂O TFA/Triisopropylsilane/Water (95:2.5:2.5)A standard cocktail for peptides without highly sensitive residues.[20]

Procedure:

  • Wash the fully assembled peptide-resin with DCM and dry it under a vacuum for at least 1 hour.[20]

  • In a fume hood, add the appropriate cleavage cocktail to the dried resin (typically 10-20 mL per gram of resin).[20]

  • Gently agitate the mixture at room temperature for 2-4 hours.[14][20]

  • Filter the resin and collect the filtrate containing the cleaved peptidomimetic.

  • Precipitate the crude product by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.

Advanced Strategies: Multicomponent Reactions for Peptidomimetic Synthesis

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for the rapid generation of complex peptide-like structures.[21]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot reaction to produce an α-acylamino amide.[21][22] This reaction is highly convergent and allows for the generation of diverse libraries of peptidomimetics.[22]

Ugi_Reaction cluster_reactants Reactants Aldehyde Aldehyde Product α-Acylamino Amide Product Aldehyde->Product One-Pot Reaction Amine Amine Amine->Product One-Pot Reaction CarboxylicAcid Carboxylic Acid CarboxylicAcid->Product One-Pot Reaction Isocyanide Isocyanide Isocyanide->Product One-Pot Reaction

Caption: The Ugi four-component reaction for peptidomimetic synthesis.

The Ugi reaction can be adapted for solid-phase synthesis, where one of the components is attached to the resin. For instance, a resin-bound amine or carboxylic acid can be used as a starting point.

Characterization and Quality Control

After synthesis and purification (typically by reverse-phase high-performance liquid chromatography, RP-HPLC), the identity and purity of the benzamide peptidomimetic must be confirmed.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to confirm the molecular weight of the final product.[23]

  • High-Performance Liquid Chromatography (HPLC): Used for both purification and to assess the purity of the final compound.[23]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the connectivity and stereochemistry of the synthesized molecule.[23]

  • Amino Acid Analysis (AAA): Can be used to determine the peptide content of a lyophilized sample, which often contains water and counter-ions.[24]

Conclusion

The solid-phase synthesis of benzamide peptidomimetics is a robust and versatile methodology that is central to modern drug discovery. By understanding the fundamental principles of solid-phase synthesis, making informed choices about resins and protecting group strategies, and meticulously executing the experimental protocols, researchers can efficiently construct diverse libraries of these promising therapeutic agents. The integration of advanced techniques like multicomponent reactions further expands the synthetic toolbox, enabling the rapid exploration of chemical space in the quest for novel drugs.

References

  • AAPPTEC. Peptide Synthesis Resins. [Link]

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282–5335. [Link]

  • SpringerLink. Ugi and Passerini MCRs - Peptidomimetics II. [Link]

  • Agilent. The benefits of StratoSpheres resins for peptide synthesis. [Link]

  • MDPI. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link]

  • AAPPTEC. Resins for Solid Phase Peptide Synthesis - Core Resins. [Link]

  • Amerigo Scientific. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. [Link]

  • ACS Publications. Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. [Link]

  • Semantic Scholar. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link]

  • Beilstein Journal of Organic Chemistry. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. [Link]

  • National Institutes of Health. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]

  • Wiley Online Library. Discovery of novel benzamide derivatives as potential multireceptor antipsychotics. [Link]

  • National Institutes of Health. Advances in Fmoc solid‐phase peptide synthesis. [Link]

  • ACS Publications. Visualized and Quantitative Conformational Analysis of Peptidomimetics. [Link]

  • National Institutes of Health. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. [Link]

  • Sciforum. Fragments of Peptoid 1:Synthesis of N-Substituted Glycine Monomers. [Link]

  • MDPI. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. [Link]

  • ACS Publications. Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. [Link]

  • JPT. Peptide Characterization & Analytics. [Link]

  • PubMed. Synthesis of N-substituted glycine peptoid libraries. [Link]

  • MDPI. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]

  • National Institutes of Health. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]

  • ResearchGate. New and Evolving Techniques for the Characterization of Peptide Therapeutics. [Link]

  • ACS Publications. Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?. [Link]

  • National Institutes of Health. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. [Link]

  • PubMed. Solid-phase synthesis of tris-benzamides as α-helix mimetics. [Link]

  • Wiley Online Library. Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. [Link]

  • National Institutes of Health. Rational design, synthesis and structural characterization of peptides and peptidomimetics to target Hsp90/Cdc37 interaction for treating hepatocellular carcinoma. [Link]

  • MDPI. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]

  • ResearchGate. A new strategy for solid phase synthesis of a secondary amide library using sulfonamide linker via radical traceless cleavage. [Link]

  • Peptides. Cleavage Cocktails; Reagent B. [Link]

  • ResearchGate. Linkers for Solid-Phase Peptide Synthesis. [Link]

  • JACS Directory. Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. [Link]

  • Biovera Research. Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

  • YouTube. Peptide Hand Synthesis Part 8: Cleaving. [Link]

  • ACS Publications. Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates. [Link]

Sources

Troubleshooting & Optimization

Preventing spontaneous cyclization of 2-(aminomethyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This is an automated response from the Chemical Stability & Synthesis Support Center . Ticket ID: #CS-2024-AMB-CYC Subject: Prevention of Spontaneous Cyclization in 2-(aminomethyl)-N-methylbenzamide Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering a classic "self-destruct" mechanism inherent to ortho-substituted benzamides. The molecule 2-(aminomethyl)-N-methylbenzamide contains both a nucleophile (primary amine) and an electrophile (amide carbonyl) in close proximity. Under neutral or basic conditions, these groups react intramolecularly to form isoindolin-1-one (phthalimidine) , expelling methylamine gas.

This guide details the mechanism, provides a self-validating storage protocol, and outlines the necessary troubleshooting steps to preserve your compound.

The "Self-Destruct" Mechanism

To prevent the degradation, you must understand the enemy. The degradation is not oxidative or photolytic; it is an intramolecular aminolysis .

The Pathway:

  • Activation: The pendant primary amine (-CH

    
    NH
    
    
    
    ) must be in its free base form (unprotonated) to act as a nucleophile.
  • Attack: The amine nitrogen attacks the carbonyl carbon of the N-methylamide.

  • Cyclization: A tetrahedral intermediate forms.

  • Elimination: Methylamine (MeNH

    
    ) is expelled as a leaving group (driven by entropy and volatility).
    
  • Result: Formation of the thermodynamically stable 5-membered lactam ring, isoindolin-1-one.

Visualizing the Degradation Pathway

The following diagram illustrates the transition from the linear active pharmaceutical ingredient (API) intermediate to the cyclic impurity.

Cyclization_Mechanism Figure 1: Intramolecular aminolysis mechanism leading to irreversible cyclization. SM 2-(aminomethyl)- N-methylbenzamide (Free Base) INTER Tetrahedral Intermediate SM->INTER Nucleophilic Attack (Intramolecular) PROD Isoindolin-1-one (Cyclic Impurity) INTER->PROD Collapse & Elimination BYPROD Methylamine (Gas) INTER->BYPROD Release

Troubleshooting & FAQs

Q1: My LCMS shows a peak with M-31 mass difference. Is this the impurity? A: Yes. The molecular weight of your target is roughly 164 Da. The cyclic impurity (isoindolin-1-one) has a MW of ~133 Da. The loss of 31 Da corresponds exactly to the loss of methylamine (CH


NH

). This confirms the cyclization has occurred.

Q2: Can I store the free base in the freezer? A: No. While low temperatures slow the kinetics (


), they do not stop the reaction. In the solid state, crystal lattice packing can sometimes bring the amine and carbonyl closer, facilitating the reaction even at -20°C. You must block the nucleophile chemically (protonation), not just kinetically (cold).

Q3: I need the free base for the next reaction step. How do I handle it? A: Generate it in situ. Do not isolate the free base. If your next step requires a base, add the base to the reaction vessel containing the salt form of your starting material and the next reagent simultaneously. This minimizes the "residence time" of the free amine in the absence of an external electrophile.

Q4: Why does the purity drop during aqueous workup? A: If you perform a basic extraction (pH > 9) and then concentrate the organic layer on a rotovap, you are heating the free amine in a concentrated state. This is the "perfect storm" for cyclization.

  • Fix: Avoid bulk concentration of the free base. Acidify the organic layer with HCl in dioxane/ether before concentration to capture the amine as a salt.

Experimental Protocols

Protocol A: Synthesis & Stabilization (Salt Formation)

Use this protocol to isolate the compound for storage.

  • Reaction Completion: Upon completion of the precursor reduction or deprotection, cool the mixture to 0°C.

  • Quench/Acidification: Immediately add 2.5 equivalents of 4M HCl in Dioxane (or aqueous HCl if compatible).

    • Target pH: < 2.0.

  • Isolation:

    • Precipitate the dihydrochloride salt by adding diethyl ether or MTBE.

    • Filter the solids under an inert atmosphere (nitrogen/argon).

  • Drying: Vacuum dry at room temperature. Do not heat.

  • Validation: Check

    
    H NMR in DMSO-d
    
    
    
    . Ensure the benzylic methylene protons (-CH
    
    
    -) appear as a singlet (or coupled doublet if NH exchange is slow) and integrate correctly relative to the aromatic ring.
Protocol B: Handling Decision Tree

Follow this logic flow to determine the safe handling procedure for your specific application.

Handling_Decision_Tree Figure 2: Decision matrix for handling and storage to prevent cyclization. Start Start: Need 2-(aminomethyl)- N-methylbenzamide Storage Is this for storage (>1 hour)? Start->Storage Salt ISOLATE AS SALT (HCl or TFA) Storage->Salt Yes NextStep Is the next reaction Basic or Acidic? Storage->NextStep No (Immediate Use) Immediate Isolate as Free Base AcidicCond Acidic Conditions: Safe to use Salt directly NextStep->AcidicCond Acidic BasicCond Basic Conditions: Generate Free Base In Situ NextStep->BasicCond Basic BasicCond->Immediate Avoid if possible!

Stability Data & Solvent Compatibility

The following table summarizes the estimated half-life (


) of the free base in various environments. Note: These are empirical estimates based on analogous ortho-aminoalkyl benzamides.
Solvent SystempH EnvironmentEstimated Stability (

)
Recommendation
Water / Methanol pH 1-4 (Acidic)> 1 Year (Solid Salt)Recommended Storage
DMSO-d

NeutralHours to DaysAnalyze immediately
Dichloromethane Neutral< 6 HoursAvoid prolonged solution storage
Water / Methanol pH > 9 (Basic)< 30 MinutesCRITICAL RISK
Solid State Free BaseDays to WeeksDegrades even at -20°C

References

  • Cyclization Mechanism of ortho-Substituted Benzamides Title: Regio- and Stereoselective Synthesis of Isoindolin-1-ones through BuLi-Mediated Iodoaminocyclization of 2-(1-Alkynyl)benzamides.[1][2] Source:The Journal of Organic Chemistry Relevance: Establishes the thermodynamic preference for N-cyclization in 2-substituted benzamides to form isoindolinones.

  • Intramolecular Amidation & Stability Title: Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation.[3] Source:Molecular Diversity (via PubMed) Relevance: confirm the facile nature of the intramolecular amidation leading to the isoindolin-1-one scaffold.

  • General Amine pKa Data Title: Benzylamine pKa and chemical properties.[4][5][6] Source:PubChem Relevance: Provides pKa data (approx 9.3) for the benzylamine moiety, justifying the need for pH < 4 for complete protonation and protection.

Sources

Technical Support Center: Yield Optimization in the Reduction of N-methyl-2-cyanobenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. The reduction of N-methyl-2-cyanobenzamide presents a classic chemoselectivity challenge in organic synthesis. Because the molecule contains both a reducible nitrile (-CN) and an amide (-CONHCH₃), and because the resulting intermediates are highly reactive, researchers frequently encounter issues with over-reduction, dimerization, or spontaneous intramolecular cyclization.

This guide is designed to help you troubleshoot these pathways, understand the mechanistic causality behind your experimental observations, and execute self-validating protocols to achieve your target yield.

Mechanistic Overview & Reaction Pathways

The reduction of a nitrile proceeds via an highly electrophilic imine intermediate before fully reducing to the primary amine[1]. In the case of N-methyl-2-cyanobenzamide, this transient imine is positioned ortho to a secondary amide, creating a bifurcation in the reaction pathway. Depending on the thermodynamic and kinetic conditions applied, the reaction will either yield the linear amine or undergo a cascade cyclization to form a lactam[2].

ReactionPathway Substrate N-methyl-2-cyanobenzamide (Starting Material) Imine Imine Intermediate [-CH=NH] Substrate->Imine Catalytic [H] LinearAmine N-methyl-2-(aminomethyl)benzamide (Target A: Linear Amine) Imine->LinearAmine Fast [H] + Boc2O CyclicProduct 2-methylisoindolin-1-one (Target B: Cyclic Lactam) Imine->CyclicProduct Intramolecular Cyclization Dimer Secondary Amine (Dimer Byproduct) Imine->Dimer Intermolecular Condensation

Reaction pathways in the reduction of N-methyl-2-cyanobenzamide.

Troubleshooting & FAQs

Q1: I am trying to synthesize the linear amine, but my major product is 2-methylisoindolin-1-one. How do I prevent cyclization?

The Causality: The secondary amide nitrogen is sufficiently nucleophilic to attack the highly electrophilic imine intermediate formed during the reduction. This forms a 5-membered cyclic hemiaminal that subsequently eliminates ammonia (NH₃) to form the thermodynamically stable 2-methylisoindolin-1-one. The Solution: You must trap the nascent amine kinetically before cyclization can occur. The most robust method is in situ Boc-protection . By running the reduction in the presence of di-tert-butyl dicarbonate (Boc₂O), the intermediate is immediately carbamoylated. The bulky, electron-withdrawing Boc group sterically and electronically prevents the intramolecular attack.

Q2: My reaction stalls, and LC-MS shows a large mass corresponding to a secondary amine dimer. What is happening?

The Causality: This is a classic Leuckart-Wallach-type side reaction. The newly formed primary amine acts as a nucleophile and attacks an unreduced imine intermediate from a neighboring molecule, forming a secondary amine dimer[3]. The Solution: Introduce an excess of ammonia (NH₃) into your reaction solvent (e.g., using 7N NH₃ in Methanol). According to Le Chatelier’s principle, a high concentration of ammonia shifts the equilibrium away from the condensation product and back toward the primary imine, effectively suppressing dimerization[4].

Q3: I actually want the cyclic product (2-methylisoindolin-1-one). How can I drive this cascade reaction to completion?

The Causality: Transamidation and cyclization require sufficient activation energy to overcome the transition state barrier. Room-temperature reductions often stall at a mixture of the linear amine and the cyclic product. The Solution: Switch to a heterogeneous catalyst like Raney Nickel and elevate the temperature to 60–80 °C. The heat provides the necessary thermodynamic push to drive the intramolecular cyclization to completion, expelling ammonia gas which irreversibly drives the equilibrium forward.

Quantitative Data: Reagent Selection Matrix

Selecting the correct reducing agent is the most critical variable in this workflow. Use the table below to align your reagents with your target product.

Reducing Agent / CatalystSolvent & TempPrimary ProductExpected YieldMechanistic Notes
NaBH₄ / CoCl₂ + Boc₂O MeOH, 0 °C to RTLinear Amine (Boc)>85%Co₂B forms in situ; mild reduction prevents amide cleavage.
Raney Ni / H₂ (50 psi) EtOH, 60 °C2-methylisoindolin-1-one>90%Heat provides activation energy for transamidation.
Pd/C / H₂ (1 atm) MeOH / NH₃, RTLinear Amine (Free)60–70%NH₃ suppresses intermolecular dimerization.
LiAlH₄ THF, RefluxIsoindoline derivativeVariable (<40%)Avoid: Causes over-reduction of the amide carbonyl.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include visual cues and in-process controls (IPCs) so you can verify the chemistry is proceeding correctly at each step.

Protocol A: Chemoselective Reduction to Linear Amine (Boc-Protected)

Objective: Isolate N-methyl-2-(((tert-butoxycarbonyl)amino)methyl)benzamide without cyclization.

  • Preparation: Dissolve N-methyl-2-cyanobenzamide (1.0 equiv) and Boc₂O (1.5 equiv) in anhydrous methanol (0.2 M) in a round-bottom flask.

  • Catalyst Loading: Add CoCl₂·6H₂O (0.2 equiv).

    • Self-Validation Check: The solution will turn a distinct pink/purple color, confirming the dissolution of the Cobalt(II) salt.

  • Reduction: Cool the flask to 0 °C in an ice bath. Slowly add NaBH₄ (4.0 equiv) in small portions over 30 minutes.

    • Self-Validation Check: The solution will immediately turn pitch black (indicating the in situ formation of the active Cobalt Boride (Co₂B) catalyst) and vigorous effervescence will occur (H₂ gas evolution).

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Control (IPC): Spot the reaction on a TLC plate (Hexanes/EtOAc 1:1). Stain with Ninhydrin and heat. The starting material is UV-active but will not stain; the Boc-protected product will appear as a distinct spot under UV and may show a faint stain.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Filter the black suspension through a pad of Celite to remove the cobalt catalyst. Extract the filtrate with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Cascade Reduction-Cyclization to 2-methylisoindolin-1-one

Objective: Drive the reduction and subsequent intramolecular cyclization to completion.

  • Preparation: Dissolve N-methyl-2-cyanobenzamide (1.0 equiv) in absolute ethanol (0.1 M) in a high-pressure hydrogenation vessel.

  • Catalyst Loading: Add a slurry of Raney Nickel in water (approx. 10% w/w relative to substrate).

    • Safety Warning: Raney Nickel is highly pyrophoric. Never let the catalyst dry in the air.

  • Hydrogenation: Seal the vessel, purge with Nitrogen (3x), then purge with Hydrogen gas (3x). Pressurize the vessel to 50 psi with H₂.

  • Thermal Activation: Heat the vessel to 60 °C and stir vigorously for 12 hours.

    • Self-Validation Check: Monitor the pressure gauge. A stoichiometric drop in H₂ pressure validates that the primary reduction is occurring.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. You should observe the complete disappearance of the starting mass (M+H = 161) and the appearance of the cyclic lactam (M+H = 148). The absence of M+H = 165 confirms that the intermediate linear amine has fully cyclized.

  • Workup: Cool the vessel, vent the hydrogen safely, and purge with Nitrogen. Filter the mixture through a pad of Celite, keeping the filter cake wet at all times. Concentrate the filtrate to yield the pure isoindolinone.

References

  • Synthesis of isoindolinones Source: Organic Chemistry Portal URL:[Link][2]

  • Chemistry of Nitriles Source: Chemistry LibreTexts URL:[Link][1]

  • Amine synthesis by nitrile reduction Source: Organic Chemistry Portal URL:[Link][4]

  • Catalytic Reduction of Nitriles Source: Synthesis (Thieme Connect) URL:[Link][3]

Sources

Technical Support Center: Precision Control of Benzamide Ortho-Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. Topic: Regioselectivity & Reactivity in C–H Activation Ticket ID: CH-ORTHO-001 Assigned Specialist: Senior Application Scientist, Catalysis Division

System Overview: The Mechanics of Selectivity

In benzamide ortho-functionalization, you are not merely running a reaction; you are engineering a molecular collision. The selectivity is governed by the Directing Group (DG) , which acts as the "anchor," and the Catalyst System , which acts as the "engine."

The primary mechanism for this transformation is Concerted Metalation-Deprotonation (CMD) . Understanding this is crucial for troubleshooting: the metal (usually Pd) coordinates to the DG, while a ligand (acetate/carbonate) simultaneously deprotonates the ortho-position.

Mechanism Visualization: The CMD Cycle

The following diagram illustrates the critical "turnover-limiting" step where most failures occur.

CMD_Mechanism cluster_0 Troubleshooting Zone 1: Sterics & Electronics Substrate Benzamide Substrate Coordination Pre-Coordination (DG Binding) Substrate->Coordination + Pd(OAc)2 TS CMD Transition State (The Critical Step) Coordination->TS Agostic Interaction Metallacycle Stable Metallacycle TS->Metallacycle - AcOH (Irreversible) Product Ortho-Functionalized Product Metallacycle->Product + Coupling Partner + Oxidant Product->Substrate Catalyst Regeneration

Figure 1: The Concerted Metalation-Deprotonation (CMD) pathway. Failures at the 'TS' stage usually indicate incorrect additive acidity or steric clashing.

Diagnostic & Troubleshooting Guides

Module A: Directing Group (DG) Selection

Your "Hardware" determines your stability.

Q: My reaction yields are <10% with a standard primary amide. Should I switch DGs? A: Primary amides (


) are weak monodentate directors. They often fail because they cannot stabilize the high-energy transition state.
  • The Fix: Switch to a Bidentate Directing Group .[1]

    • Recommendation: Install an 8-Aminoquinoline (PAQ) auxiliary. This forms a rigid 5,5-fused metallacycle that is thermodynamically stable and highly reactive toward C–H activation [1].

    • Alternative: If atom economy is critical and you cannot tolerate DG removal steps, use a Transient Directing Group (TDG) strategy (e.g., adding glycine), which forms an in-situ imine to direct the metal [2].

Q: I am getting a mixture of mono- and di-ortho products. How do I stop at mono? A: This is the classic "over-functionalization" error. Once the first ortho-group is installed, the ring often becomes more electron-rich or twists the amide, making the second C–H bond accessible.

  • Protocol Adjustment:

    • Steric Blocking: Use a bulky DG or ligand.

    • Stoichiometry: Reduce the coupling partner to 0.8 equivalents.

    • Solvent Switch: Switch to HFIP (Hexafluoroisopropanol) . HFIP forms strong H-bonds with the amide carbonyl, altering the bite angle and often favoring mono-selectivity due to the formation of a bulky solvent cage around the active site [3].

Module B: Reaction Conditions (The "Software")

Q: The reaction turns black immediately (Pd black precipitation). A: Your catalyst is dying before it can activate the C–H bond. This is a "resting state" failure.

  • The Fix:

    • Add an Oxidant Stabilizer: Ensure you are using an oxidant like Benzoquinone (BQ) or Ag₂CO₃ . Ag(I) salts not only act as oxidants but also as halide scavengers, keeping the Pd cationic and active.

    • Check Acid Additives: The CMD mechanism requires a carboxylate ligand. If you are using PdCl₂, you must add AgOAc or NaOAc to provide the acetate base for deprotonation [4].

Q: I see no product, but the starting material is consumed. A: You likely have Heterocycle Poisoning . If your substrate contains pyridines, imidazoles, or thiazoles, they will bind to the Pd center more strongly than your directing group.

  • The Fix:

    • Protonate the interfering nitrogen (add stoichiometric acid).

    • Switch to a Rh(III) or Co(III) catalyst system, which has different hard/soft acid-base affinities compared to Pd(II) [5].

Decision Logic: Troubleshooting Flowchart

Use this logic tree to diagnose specific failure modes in your experiment.

Troubleshooting_Logic Start Start: Analyze LCMS Data Conversion Is SM Consumed? Start->Conversion ProductCheck Is Desired Product Formed? Conversion->ProductCheck Yes (>50%) NoConv Issue: Catalyst Inactivity Conversion->NoConv No (<10%) Decomp Issue: Decomposition/Poisoning ProductCheck->Decomp No Product Selectivity Issue: Mono vs Di Mixture ProductCheck->Selectivity Mixture Fix1 Action: Check Additives (Add PivOH or AcOH for CMD) NoConv->Fix1 Fix2 Action: Switch Solvent to HFIP (Stabilize Cationic Pd) NoConv->Fix2 Fix3 Action: Screen Oxidants (Try Ag2CO3 or MnO2) Decomp->Fix3 Fix4 Action: Steric Control (Use Bulky Amino Acid Ligand) Selectivity->Fix4 Fix5 Action: Reduce Temp & Time Selectivity->Fix5

Figure 2: Diagnostic logic for isolating failure modes in benzamide C–H activation.

Standard Operating Procedure (SOP)

Protocol: Pd-Catalyzed Ortho-Arylation using 8-Aminoquinoline (PAQ)

Rationale: This protocol uses a bidentate auxiliary for maximum reliability and regiocontrol.

Reagents Table
ComponentEquiv.RoleCritical Note
Substrate-PAQ 1.0ReactantMust be dry; water inhibits CMD.
Ar-I (Aryl Iodide) 1.5 - 2.0Coupling PartnerExcess ensures conversion.
Pd(OAc)₂ 0.05 - 0.10CatalystSource of Pd(II).
Ag₂CO₃ 1.0 - 2.0Oxidant/BaseRegenerates Pd(II); scavenges Iodide.
PivOH 0.2 - 0.5AdditiveCrucial. Facilitates proton transfer (CMD).
t-AmylOH SolventMediumHigh boiling point, non-coordinating.
Step-by-Step Workflow
  • Setup: In a glovebox or under Argon flow, charge a screw-cap vial with Substrate-PAQ (0.2 mmol), Pd(OAc)₂ (2.2 mg, 5 mol%), and Ag₂CO₃ (55 mg, 1.0 equiv).

  • Additive: Add Pivalic Acid (PivOH) (20 mol%). Note: Without this, the reaction will likely stall.

  • Solvent: Add t-Amyl Alcohol (2.0 mL).

  • Reaction: Seal and heat to 110 °C for 12–24 hours.

    • Checkpoint: The mixture should remain a suspension. If it turns into a mirror (Pd plating), oxygen has leaked in, or the oxidant is depleted.

  • Workup: Cool to RT. Dilute with DCM. Filter through a Celite pad to remove Ag salts.

  • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

Removal of Directing Group: To recover the free amide/acid, treat the product with NaOH/EtOH at reflux or use oxidative cleavage (CAN) depending on substrate stability [6].

References

  • Daugulis, O. , et al. "8-Aminoquinoline as a Directing Group in Metal-Catalyzed C-H Bond Functionalization."[2] Journal of the American Chemical Society, 2013. Link

  • Zhang, F.-L., & Yu, J.-Q. "Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups." Journal of the American Chemical Society, 2017. Link

  • Colletto, C., et al. "A Hexafluoroisopropanol-Promoted Pd-Catalyzed C–H Activation." Angewandte Chemie International Edition, 2017. Link

  • Lafrance, M., & Fagnou, K. "Palladium-Catalyzed Benzene Functionalization: Evaluation of the CMD Mechanism." Journal of the American Chemical Society, 2006. Link

  • Grigorjeva, L., & Daugulis, O. "Cobalt-Catalyzed C-H Bond Functionalization with Aminoquinoline Directing Groups." Angewandte Chemie, 2014. Link

  • Tran, L. D., & Daugulis, O. "Cleavage of the 8-Aminoquinoline Directing Group." Angewandte Chemie International Edition, 2016. Link

Sources

Technical Support Center: Avoiding Lactam Formation During Benzamide Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the critical challenge of removing N-benzoyl (Bz) protecting groups without triggering intramolecular cyclization (lactam formation). This issue is most prevalent in substrates containing nucleophilic amines proximal to esters or carboxylic acids (e.g.,


- or 

-amino esters/acids).

Topic: Selective Cleavage of N-Benzoyl Groups in Lactam-Prone Substrates Document ID: TS-BZ-042 Last Updated: March 2026

Executive Summary & Decision Matrix

The Problem: Standard basic hydrolysis (e.g., NaOH, LiOH) of N-benzoyl groups generates a free amine (


) while the molecule still contains an electrophilic ester/acid. If these groups are separated by 3 or 4 carbons, the rate of intramolecular cyclization (Lactamization) often exceeds the rate of intermolecular hydrolysis, resulting in a stable lactam byproduct rather than the desired open-chain amino acid/ester.

The Solution Strategy: To prevent this, you must either:

  • Suppress Nucleophilicity: Keep the amine protonated during the entire reaction (Acidic Cleavage).

  • Change the Mechanism: Use reductive cleavage that targets the amide carbonyl specifically without activating the internal ester (Schwartz’s Reagent).

  • Intercept the Intermediate: Use high-concentration transamidation agents (Oligonucleotide chemistry).

Quick Decision Guide
If your substrate contains...Recommended MethodWhy?
Acid-stable esters (e.g., methyl/ethyl esters)Method A: Acidic Solvolysis Protonation (

) physically prevents nucleophilic attack on the ester.
Acid-sensitive groups (e.g., acetals, silyl ethers)Method B: Schwartz’s Reagent Chemoselective reduction cleaves the amide under mild, neutral conditions; esters remain intact.
Nucleobases / DNA / RNA Method C: AMA Treatment Industry standard; rapid transamidation outcompetes cyclization in specific polymer contexts.

The Mechanism of Failure (Why Lactams Form)

Understanding the enemy is the first step. In basic conditions, the deprotection proceeds via a tetrahedral intermediate. However, once the benzoyl group leaves, the "naked" amine is liberated in a basic environment.

LactamMechanism Substrate N-Benzoyl Amino Ester (Ph-CO-NH-R-COOMe) Deprotection Basic Hydrolysis (OH- / H2O) Substrate->Deprotection FreeAmine Free Amine Intermediate (H2N-R-COOMe) Deprotection->FreeAmine - PhCOOH Lactam Lactam Byproduct (Cyclic Amide) FreeAmine->Lactam Fast Intramolecular Cyclization (k1) Desired Desired Amino Acid (H2N-R-COOH) FreeAmine->Desired Slow Intermolecular Hydrolysis (k2)

Figure 1: The "Lactam Trap" in basic media. The intramolecular reaction (


) is entropically favored over the intermolecular reaction (

).

Validated Experimental Protocols

Method A: Acidic Solvolysis (The "Kinetic Trap")

Best for: Amino esters where the ester moiety must be preserved or hydrolyzed to acid without cyclization. Mechanism: The product is an ammonium salt (


). Ammonium is non-nucleophilic and cannot attack the neighboring ester to form a lactam.

Protocol:

  • Dissolution: Dissolve the N-benzoyl substrate (1.0 equiv) in 6M HCl (aqueous) or HBr in Acetic Acid (33 wt%).

    • Note: If solubility is poor, add 1,4-dioxane as a co-solvent.

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 6–12 hours.

    • Monitoring: Monitor by LC-MS.[1][2] You will see the disappearance of the Benzoyl peak and the appearance of Benzoic acid.

  • Workup (CRITICAL):

    • Do NOT neutralize the solution while the ester is present.

    • Concentrate the mixture in vacuo to dryness.

    • The residue is the Amine Hydrochloride Salt .

    • Purification: Triturate with diethyl ether to remove the benzoic acid byproduct. The amine salt will remain solid.

Why this works: The pH < 1 ensures the amine is never in its free base form (


), rendering cyclization chemically impossible.
Method B: Reductive Cleavage via Schwartz’s Reagent

Best for: Complex substrates with acid-sensitive groups (acetals, silyl ethers) or when you need to retain a specific ester. Mechanism:


 (Schwartz’s Reagent) selectively reduces the amide carbonyl to a zirconacycle, which hydrolyzes to an aldehyde (Benzaldehyde) and the free amine. It tolerates esters perfectly.

Protocol:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the N-benzoyl substrate (1.0 equiv) in dry THF (0.1 M).

  • Reagent Addition: Add Schwartz’s Reagent (

    
    , 2.0–3.0 equiv) at room temperature.
    
    • Tip: Fresh or in-situ generated reagent works best. Commercial reagent can be yellow/gray; if it's brown, it may be degraded.

  • Reaction: Stir at room temperature for 15–30 minutes. The reaction is extremely fast.

  • Quench: Quench with water or saturated

    
    .
    
  • Workup:

    • Filter through a pad of Celite to remove Zirconium salts.

    • Extract with EtOAc.

    • The organic layer contains Benzaldehyde (from the protecting group) and your Amine .

    • Purification: Acid-base extraction or column chromatography (the amine will be much more polar than benzaldehyde).

Data Verification:

Reagent Substrate Product Yield Lactam %
NaOH (aq) N-Bz-GABA-OMe Pyrrolidone (Lactam) 85% >90%
HCl (6M) N-Bz-GABA-OMe GABA-OH (Linear) 92% <1%

| Schwartz | N-Bz-GABA-OMe | GABA-OMe (Linear) | 88% | 0% |

Troubleshooting & FAQs

Q1: I used HCl, but when I ran the column, I isolated the lactam. What happened? A: You likely neutralized the amine before separating it from the ester. If you neutralize the hydrochloride salt (using


 or 

) while the ester is still present, the free amine will immediately cyclize.
  • Fix: Purify the amine as the HCl salt on a reverse-phase column (C18) using 0.1% TFA or HCl in the mobile phase. Do not use basic modifiers.

Q2: Can I use DIBAL-H instead of Schwartz’s reagent? A: Risky. DIBAL-H can reduce amides to amines (removing the carbonyl oxygen, leaving a benzyl group:


) or cleave them, but it frequently reduces esters to alcohols as well. Schwartz’s reagent is unique because it is chemoselective for amides over esters.

Q3: My substrate has a t-Butyl ester. Will HCl cleave it? A: Yes. HCl will cleave t-Butyl esters to the carboxylic acid. If you need to keep the t-Butyl ester intact, Method B (Schwartz’s Reagent) is your only viable option.

Q4: I am seeing a "M-18" peak in Mass Spec during the reaction. A: M-18 usually indicates loss of water. In this context, it confirms Lactamization (Open chain


 Cyclic + 

or MeOH). Stop the reaction; thermodynamic equilibrium has already defeated you. Switch to Acidic or Reductive methods.

References

  • White, J. M., et al. "Chemoselective Reduction of Amides to Aldehydes with Cp2Zr(H)Cl."[3] Journal of the American Chemical Society, vol. 122, no.[4] 48, 2000, pp. 11995–11996. Link

  • Snieckus, V., et al. "In Situ Generation of Schwartz Reagent for the Reduction of Amides."[5] Organic Letters, vol. 16, no. 10, 2014, pp. 2664–2667. Link

  • BenchChem Protocols. "Deprotection of Benzoyl Group from Adenosine: Application Notes." BenchChem Technical Library, 2025. Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 5th Edition, Wiley-Interscience, 2014. (Standard Reference for Acid/Base stability).

Sources

Stability of 2-(aminomethyl)-N-methylbenzamide free base vs salt

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability Profile & Handling Guide (Free Base vs. Salt)

Document ID: TS-AMB-001 | Severity: Critical | Last Updated: October 2025

Executive Summary: The "Self-Destruct" Mechanism

Critical Alert: 2-(aminomethyl)-N-methylbenzamide Free Base is thermodynamically unstable and kinetically labile. It acts as a "ticked" chemical system that spontaneously degrades into Isoindolin-1-one (Phthalimidine) and Methylamine gas.

  • The Problem: The molecule contains both a nucleophile (primary amine) and an electrophile (amide carbonyl) in a perfect geometrical arrangement for intramolecular cyclization (5-membered ring formation).

  • The Solution: You must store and handle this compound as a Salt (e.g., Hydrochloride or Trifluoroacetate). Protonation of the primary amine shuts down the nucleophilicity, rendering the molecule stable.

Technical Deep Dive: The Degradation Mechanism

To understand why the free base fails, we must look at the intramolecular aminolysis pathway. Unlike intermolecular reactions which depend on concentration, this reaction is zero-order with respect to concentration because the reactants are tethered together.

Mechanism Visualization

The following diagram illustrates the "Self-Destruct" pathway of the Free Base compared to the stability of the Salt.

StabilityMechanism FreeBase Free Base (Nucleophilic -NH2) Salt Salt Form (HCl) (Protonated -NH3+) FreeBase->Salt Acid (HCl/TFA) TS Tetrahedral Intermediate FreeBase->TS Intramolecular Attack Salt->FreeBase Deprotonation (pH > 9) Product Isoindolin-1-one (Cyclized Artifact) TS->Product Collapse Byproduct Methylamine Gas (Fishy Odor) TS->Byproduct Elimination

Figure 1: The degradation pathway. The free base undergoes rapid intramolecular cyclization releasing methylamine. The salt form blocks this pathway by removing the nucleophile.

Diagnostic Guide: Is My Sample Degraded?

If you suspect your batch of 2-(aminomethyl)-N-methylbenzamide has degraded, use this troubleshooting matrix.

Diagnostic IndicatorObservationTechnical InterpretationAction Required
Olfactory Test Strong "fishy" or ammonia-like odor upon opening the vial.Methylamine release. The cyclization reaction has occurred, ejecting methylamine as a byproduct.Discard. The sample is likely primarily Isoindolin-1-one.
Solubility Sample is insoluble in water but soluble in DCM/EtOAc.Loss of Polarity. The salt is water-soluble. The cyclized lactam (Isoindolin-1-one) is a neutral organic molecule.Check LCMS. If confirmed, discard.
LCMS / HPLC Peak shift to lower MW.Mass Loss. Expect a mass shift of -31 Da (Loss of Methylamine, MW 31).Quantify. If degradation >5%, repurification is difficult.
NMR (

H)
Disappearance of N-Methyl doublet.Structure Change. The methyl group on the amide is the leaving group. Its signal (typically

2.8-3.0 ppm) will vanish.
Discard.

Handling Protocols

Protocol A: Emergency Stabilization (Free Base Salt)

Use this if you have generated the free base during an extraction and need to store it.

  • Dissolution: Dissolve the free base immediately in a minimal amount of dry Ethanol (EtOH) or Methanol (MeOH).

  • Acidification: Add 1.1 equivalents of 4M HCl in Dioxane or concentrated HCl dropwise.

    • Note: Do not use weak acids (like acetic acid) for long-term storage; they may exist in equilibrium with the free base.

  • Precipitation: Add cold Diethyl Ether (

    
    ) or MTBE to induce precipitation of the hydrochloride salt.
    
  • Filtration: Filter the solid under an inert atmosphere (Nitrogen/Argon) if possible to avoid moisture absorption (salts can be hygroscopic).

  • Drying: Dry under high vacuum to remove traces of excess acid and solvent.

Protocol B: Usage in Reactions

How to use the salt in a reaction requiring the free amine.

  • Do not pre-free-base. Do not perform an aqueous workup (NaOH/DCM extraction) to isolate the free base prior to your reaction.

  • In-Situ Neutralization: Add the stable salt directly to your reaction vessel.

  • Base Addition: Add the organic base (e.g., TEA, DIPEA, Pyridine) only when the electrophile for the next step is present and the reaction is at the correct temperature.

    • Logic: This minimizes the "window of opportunity" for the free amine to cyclize before it reacts with your desired target.

Frequently Asked Questions (FAQ)

Q1: Can I store the Free Base at -80°C to prevent cyclization?

A: It is risky. While low temperatures slow the kinetics (Arrhenius equation), the reaction is intramolecular and has a very low entropic barrier. Even at -20°C or -80°C, solid-state degradation can occur over weeks, especially if any moisture is present to facilitate proton transfer. Always store as a salt.

Q2: I see two peaks in my LCMS: [M+H]+ 165 and [M+H]+ 134. What are they?

A:

  • 165 m/z: 2-(aminomethyl)-N-methylbenzamide (Target).

  • 134 m/z: Isoindolin-1-one (Degradation Product).

  • Note: The mass difference is 31 Da (Methylamine). If the 134 peak is dominant, your sample is compromised.

Q3: Why does the salt form not cyclize?

A: The cyclization requires a nucleophilic attack by the amine nitrogen (


). In the salt form, the nitrogen possesses a formal positive charge (

) and has no lone pair available for attack. It is chemically inert toward the amide carbonyl.

Q4: Is this specific to the N-methyl derivative?

A: No, but the N-methyl derivative is particularly prone to detection by smell (methylamine release). The unsubstituted amide (2-aminomethylbenzamide) also cyclizes to release ammonia, and ester analogs (methyl 2-aminomethylbenzoate) cyclize to release methanol [1].

References

  • Fife, T. H., & DeMark, B. R. (1976). Intramolecular aminolysis of amides.[1] The cyclization of 2-aminomethylbenzamide to phthalimidine.[1] Journal of the American Chemical Society, 98(10), 3076–3077.

  • Fife, T. H., & DeMark, B. R. (1979). General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine. Journal of the American Chemical Society, 101(24), 7379–7385.

  • Morris, J. J., & Page, M. I. (1980). Intra- and inter-molecular catalysis in the aminolysis of benzylpenicillin.[2] Journal of the Chemical Society, Perkin Transactions 2, (1), 212-219.[2]

  • Reddy, M. B., Prasanth, K., & Anandhan, R. (2022). Metal-Free Photoredox Catalyzed Amidyl N-Centered Radical Addition to o-Alkynylated Benzamides.[3] Organic Letters, 24(19), 3674–3679.[3]

Sources

Technical Support Center: Phthalimide Ring Opening (Gabriel Synthesis)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Overview

The Gabriel Synthesis is the gold standard for synthesizing primary amines without secondary/tertiary amine contamination. However, the final step—cleavage of the phthalimide ring—is the most common failure point. Low yields are rarely due to the failure of the cleavage chemistry itself; rather, they stem from product sequestration (trapping of the amine in the byproduct precipitate) or incomplete cyclization of the intermediate.

This guide moves beyond standard textbook protocols to address the physicochemical realities of the reaction matrix.

Quick Diagnostic: Why is your yield low?
SymptomProbable CauseRecommended Protocol
Heavy white precipitate, low recovery. Coprecipitation: Your amine is trapped within the insoluble phthalhydrazide lattice.Protocol A (Acidic Workup Modification)
Starting material consumed, but no amine. Kinetic Trap: Reaction stopped at the intermediate

-aminophthalimide stage.
Protocol B (Base-Catalyzed Acceleration)
Substrate is base-sensitive (e.g., esters). Degradation: Hydrazine or hydroxide attacked your functional groups.Protocol C (Osby-Ganem Reductive Cleavage)
Sterically hindered substrate. Steric Blocking: Hydrazine cannot access the carbonyls effectively.Protocol D (Methylamine Transamidation)

Mechanism & Failure Modes (The "Why")

To troubleshoot, one must understand that the Ing-Manske (hydrazine) procedure is a two-step process.

  • Nucleophilic Attack: Hydrazine attacks one carbonyl, opening the ring to form a 2-(aminocarbamoyl)benzamide intermediate.

  • Cyclization (The Rate-Determining Step): The hydrazide moiety attacks the second carbonyl to form phthalhydrazide (insoluble) and release the free amine.

The Failure Mode: If Step 2 is slow (due to sterics or electronics), the intermediate remains in solution. If Step 2 is fast but the solvent choice is poor, the massive precipitation of phthalhydrazide physically encapsulates the amine, removing it from the liquid phase.

Visualizing the Pathway & Trap

IngManskeMechanism Start N-Alkylphthalimide Intermediate Open Intermediate (2-aminocarbamoyl...) Start->Intermediate Step 1: Fast Hydrazine Hydrazine (Nucleophile) Hydrazine->Intermediate Trap FAILURE MODE: Stalled Intermediate Intermediate->Trap Low Temp / Sterics Cyclization Cyclization (Ring Closure) Intermediate->Cyclization Step 2: Slow/Heat Byproduct Phthalhydrazide (Insoluble Solid) Cyclization->Byproduct Product Primary Amine (Target) Cyclization->Product PrecipitateTrap FAILURE MODE: Amine Trapped in Solid Byproduct->PrecipitateTrap Poor Solvation Product->PrecipitateTrap Co-precipitation

Figure 1: The mechanistic pathway of hydrazinolysis, highlighting the two critical failure modes: kinetic stalling and physical sequestration.

Troubleshooting Protocols

Protocol A: The "Rescuer" (Acidic Workup for Hydrazinolysis)

Use when: You used hydrazine, saw a precipitate, filtered it, and found nothing in the filtrate.

The Fix: Phthalhydrazide is insoluble in dilute acid, but your amine will form a soluble ammonium salt.

  • Reaction: Reflux substrate with hydrazine hydrate (3–5 equiv) in EtOH.

  • The Critical Step: Do not filter the reaction mixture directly.

  • Acidification: Add 6M HCl until the pH < 2.

    • Chemistry: This protonates the amine (soluble) and keeps phthalhydrazide protonated (insoluble).

  • Reflux: Heat the acidic mixture at reflux for 30 mins.

    • Why? This hydrolyzes any remaining "stalled" intermediate (see Fig 1) and breaks up the crystal lattice to release trapped amine.

  • Filtration: Cool to 0°C and filter off the solid phthalhydrazide. Keep the liquid.

  • Basification: Adjust the filtrate to pH > 12 with NaOH.

  • Extraction: Extract with DCM or Et₂O to isolate the free amine.

Protocol B: The "Modern Standard" (Methylamine Cleavage)

Use when: You want to avoid the "brick" of solid byproduct entirely, or if hydrazine is restricted.

The Logic: Methylamine is a better nucleophile than hydrazine. The byproduct (


-dimethylphthalamide) is moderately water-soluble and does not form a lattice that traps product.

Procedure:

  • Dissolve phthalimide (1 mmol) in EtOH (5 mL).

  • Add 40% aqueous methylamine (5–10 equiv).

  • Stir at Room Temperature for 4–12 hours. (Heat to 50°C if hindered).

  • Workup:

    • Concentrate in vacuo to remove excess methylamine (volatile).

    • Dissolve residue in 1M HCl (Byproduct precipitates or stays in suspension; Amine dissolves).

    • Filter/Extract to remove amide byproduct.[1][2]

    • Basify aqueous layer and extract product.[1]

Protocol C: The Osby-Ganem Reduction (Mild/Neutral)

Use when: Substrate contains esters, lactones, or is base-sensitive.[2]

The Logic: Instead of nucleophilic substitution, we use reductive cleavage. Sodium borohydride reduces one carbonyl to a hydroxyl group; acid treatment then lactonizes it to phthalide, releasing the amine.[3]

Procedure:

  • Reduction: Dissolve substrate in 2-propanol/water (6:1). Add

    
     (5 equiv). Stir 24h at RT.
    
  • Acidification: Carefully add glacial acetic acid.

  • Heating: Heat to 80°C for 2 hours.

    • Mechanism:[1][4][5][6][7][8][9] Promotes lactonization of the hydroxy-amide intermediate.

  • Purification: The byproduct is phthalide (neutral, ether-soluble).

    • Extract the mixture. The amine (as acetate salt) stays in water; phthalide goes into organic.

    • Basify aqueous layer to liberate amine.[1]

Comparative Data & Selection Guide

FeatureHydrazinolysis (Ing-Manske)Methylamine (40% aq)Osby-Ganem (

)
Reagent Type Alpha-effect NucleophileStrong NucleophileHydride Reductant
pH Conditions Basic (pH 10-11)Basic (pH 12+)Neutral/Mild Acidic
Byproduct Phthalhydrazide (Insoluble Solid)

-Dimethylphthalamide (Soluble)
Phthalide (Neutral, Soluble)
Yield Risk High (Trapping)LowLow
Atom Economy HighModerateLow
Best For Robust, simple aminesHindered amines, large scaleChiral centers, Esters, Peptides

FAQ: Expert Troubleshooting

Q: I see a peak at ~10 ppm in my NMR. Is this my product? A: No. That is likely the aldehyde proton of an incompletely reduced intermediate or a phthalamic acid OH. If you see broad peaks around 7-8 ppm, it is likely the uncyclized intermediate. Solution: Reflux in ethanolic HCl (Protocol A, step 4).

Q: My amine is water-soluble (polar). How do I get it out of the aqueous phase after acid workup? A: Do not use liquid-liquid extraction. After filtering off the phthalhydrazide (Protocol A), use Ion Exchange Chromatography (e.g., Dowex 50W). Load the acidic solution, wash with water/methanol to remove non-basic byproducts, and elute the amine with


.

Q: Can I use Ethanolamine? A: Yes. Ethanolamine (2-aminoethanol) works similarly to methylamine but often requires higher temperatures (reflux). The byproduct is


-(2-hydroxyethyl)phthalimide, which is water-soluble. This is excellent for very unreactive substrates where methylamine boils off before reacting.

Decision Tree: Workflow Optimization

DecisionTree Start Start: Phthalimide Deprotection BaseSensitive Is substrate base-sensitive? (Esters, racemizable centers) Start->BaseSensitive OsbyGanem USE PROTOCOL C (Osby-Ganem NaBH4) BaseSensitive->OsbyGanem Yes StericCheck Is the N-alkyl group sterically hindered? BaseSensitive->StericCheck No Methylamine USE PROTOCOL B (Methylamine) StericCheck->Methylamine Yes Standard USE PROTOCOL A (Ing-Manske) StericCheck->Standard No Precipitate Did a solid form? Standard->Precipitate AcidWash CRITICAL STEP: Acidify (pH < 2), Reflux, Filter, then Basify Precipitate->AcidWash Yes (Standard)

Figure 2: Strategic decision tree for selecting the optimal deprotection method based on substrate properties.

References

  • Ing, H. R., & Manske, R. H. (1926).[5][10] A modification of the Gabriel synthesis of amines.[6][7][11] Journal of the Chemical Society, 2348-2351.

  • Osby, J. O., Martin, M. G., & Ganem, B. (1984).[3][8][12] An exceptionally mild deprotection of phthalimides.[2] Tetrahedron Letters, 25(20), 2093-2096.

  • Khan, M. N. (2002). Kinetic evidence for the occurrence of a stepwise mechanism in the hydrazinolysis of phthalimide.[6] Journal of Organic Chemistry, 67, 10173.

  • Kukula, P., et al. (2011). Suggested Improved Method for the Ing-Manske Procedure. Synthetic Communications, 34(24). [11]

Sources

Technical Support Center: Troubleshooting Residual Solvent Removal in Hygroscopic Amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Removing residual organic solvents from hygroscopic amine salts (e.g., hydrochlorides, mesylates, maleates) is one of the most notoriously difficult unit operations in pharmaceutical development. Traditional brute-force drying—applying maximum heat and maximum vacuum—frequently results in melted cakes, degraded active pharmaceutical ingredients (APIs), or stubbornly trapped solvents that fail to meet ICH Q3C guidelines.

This guide is designed for process chemists and formulation scientists. It moves beyond standard operating procedures to explain the thermodynamic causality behind solvent entrapment and provides field-proven, self-validating methodologies to rescue your API.

Part 1: Frequently Asked Questions (Troubleshooting Scenarios)

Q1: Why does my amine hydrochloride salt melt into a sticky oil when I dry it in a vacuum oven at 50°C, even though its actual melting point is >150°C? The Causality: You are observing melting point depression and plasticization. Hygroscopic amine salts readily absorb ambient moisture during filtration. When combined with residual process solvents (like ethanol or DMF), this ternary system (API + Water + Solvent) has a drastically lower glass transition temperature (


) and melting point (

) than the pure API. When you apply vacuum and heat, the microenvironment within the wet cake melts before the solvent can evaporate. The Solution: Do not pre-heat the oven. Utilize a stepwise temperature ramp . Start drying at ambient temperature under high vacuum to remove bulk surface solvent via evaporative cooling. Only after the bulk liquid is removed should you ramp the temperature to 50°C. Alternatively, perform an azeotropic solvent swap prior to isolation[1].

Q2: I have baked my API for 4 days under high vacuum, but residual Isopropanol (IPA) is plateaued at 8,000 ppm (ICH limit is 5,000 ppm). Why won't it dry? The Causality: The IPA is no longer just wetness on the surface; it has formed a solid solution or is trapped within the crystal lattice. Amine salts form strong hydrogen bonds with alcohols. Vacuum alone cannot provide enough thermodynamic energy to break these intermolecular forces without destroying the crystal structure[2]. The Solution: Counter-intuitively, you must introduce water. Humidified drying uses water vapor to outcompete the alcohol for hydrogen-bonding sites within the lattice. The water displaces the IPA, forcing it to the surface where it is swept away by the vacuum[3]. The residual water is then easily removed in a final dry phase.

Q3: How can I remove residual water from a highly deliquescent amine salt without causing hydrolysis? The Causality: Deliquescent salts have such a high affinity for water that they will dissolve in the moisture they absorb from the air. Prolonged heating to drive off this strongly bound water often leads to hydrolytic degradation of the API. The Solution: Azeotropic distillation . By suspending the wet cake in a solvent like toluene or heptane, you can form a low-boiling azeotrope with the water. The water is pulled out of the salt and distilled away at mild temperatures (<60°C) under reduced pressure, leaving a pristine, anhydrous powder[4].

Part 2: Mechanistic Workflows & Decision Matrices

To select the correct intervention, you must understand the interplay between the API's solid-state properties and the trapped solvent.

G Start Wet Amine Salt Cake (High Residual Solvent) Check Does API form a stable hydrate? Start->Check Azeo Azeotropic Distillation (e.g., Toluene/Heptane) Check->Azeo No / Strictly Anhydrous Humid Humidified Drying (Moisture Bleed) Check->Humid Yes / Hygroscopic Vac Controlled Vacuum Drying (Stepwise Temp Ramp) Azeo->Vac Humid->Vac End Dry, Compliant API (< ICH Limits) Vac->End

Fig 1: Decision matrix for selecting drying strategies for hygroscopic salts.

Mechanism State1 API Lattice + Trapped IPA Action1 Inject Humid N2 (H2O Vapor) State1->Action1 State2 Competitive H-Bonding Action1->State2 State3 IPA Liberated from Lattice State2->State3 Action2 Vacuum Sweep State3->Action2 State4 Pure API (Hydrate/Anhydrous) Action2->State4

Fig 2: Mechanistic pathway of humidified drying displacing trapped solvents.

Part 3: Quantitative Data & Solvent Limits

Understanding your target endpoints is critical. Below is a comparison of common solvents trapped in amine salts, their ICH Q3C limits, and the most effective physical intervention.

Table 1: Solvent Entrapment Profiles & Interventions
Residual SolventICH Q3C Limit (ppm)Typical Entrapment LevelPrimary Cause of EntrapmentRecommended Intervention
Isopropanol (IPA) 5,0008,000 - 15,000 ppmSolid solution formation; H-bonding to amineHumidified N2 Drying
Methanol (MeOH) 3,0004,000 - 6,000 ppmCrystal lattice inclusionHumidified N2 Drying
Dichloromethane 6001,000 - 2,500 ppmPorosity trapping / Capillary condensationStepwise Vacuum Ramp
Water (Moisture) N/A (Form dependent)2.0% - 10.0% w/wHygroscopicity / DeliquescenceAzeotropic Distillation
Toluene 8901,500 - 3,000 ppmHydrophobic pocketingSlurry Wash (Alcohols)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols include built-in Process Analytical Technology (PAT) checkpoints. If a checkpoint fails, the system halts, preventing the destruction of the batch.

Protocol A: Humidified Vacuum Drying (For Stubborn Alcohols)

Use this protocol when GC-Headspace shows plateaued alcohol levels despite prolonged vacuum drying.

  • Initial Vacuum Sweep: Load the wet cake into an agitated vacuum dryer. Apply >50 mbar vacuum at 25°C for 2 hours to remove unbound surface solvent.

  • Validation Checkpoint 1: Sample the cake. If the cake is visually dry but GC-Headspace shows IPA > 5,000 ppm, proceed to Step 3.

  • Humidification Phase: Isolate the vacuum pump. Introduce Nitrogen gas that has been bubbled through a sterile water reservoir (targeting 60-80% Relative Humidity) into the dryer until atmospheric pressure is reached[3].

  • Equilibration: Agitate the powder bed gently under the humidified

    
     atmosphere at 40°C for 4 to 6 hours. Mechanistic note: The water molecules are currently diffusing into the lattice and displacing the alcohol[2].
    
  • Vacuum Sweep: Re-apply vacuum (<10 mbar) while maintaining 40°C to sweep away the newly liberated alcohol and excess moisture.

  • Validation Checkpoint 2: Perform Karl Fischer (KF) titration and GC-Headspace. IPA should now be < 5,000 ppm. If KF shows excess water, continue standard vacuum drying until the target hydration state is reached.

Protocol B: Azeotropic Slurry Drying (For Deliquescent Salts)

Use this protocol to remove water from highly hygroscopic salts prior to final isolation.

  • Solvent Exchange: Transfer the wet, water-rich amine salt cake into a reaction vessel equipped with a Dean-Stark apparatus or distillation head.

  • Anti-Solvent Addition: Add 5 to 10 volumes of an anhydrous anti-solvent that forms a water azeotrope (e.g., Toluene or Heptane)[4]. Ensure the API remains as a slurry and does not dissolve.

  • Azeotropic Distillation: Apply mild vacuum (e.g., 200-300 mbar) and heat the jacket to 50-60°C. The water/toluene azeotrope will boil off at a much lower temperature than pure water, protecting the thermally sensitive salt[1].

  • Volume Make-up: As the distillate is collected, continuously add fresh, anhydrous toluene to maintain the slurry volume.

  • Validation Checkpoint 1: Monitor the distillate. When the distillate transitions from cloudy (biphasic water/toluene) to completely clear (pure toluene), the bulk water has been removed.

  • Isolation: Cool the slurry to 5°C under dry

    
    , filter, and dry the resulting powder in a standard vacuum oven. The material will now be a free-flowing, anhydrous powder.
    

Part 5: References

  • Evaluating drying kinetics during humidified drying of an active pharmaceutical ingredient using in-line Near Infrared Spectroscopy Document Server @ UHasselt[Link]

  • Solvent Entrapment of BI 763963 by Solid Solution Formation American Chemical Society (ACS) [Link]

  • A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid National Center for Biotechnology Information (PMC) [Link]

  • Effect of drying methods on removal of residual solvents from solvent-induced amorphous paclitaxel ResearchGate [Link]

  • Drying methods of montelukast sodium by azeotropic removal of the solvent (EP1948612A2) Google Patents

Sources

Technical Support Center: Overcoming Steric Hindrance in N-Methyl Benzamide Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced amide bond formation. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with sterically hindered couplings, particularly in the synthesis of N-methyl benzamides. The inherent difficulty in coupling a secondary amine like N-methylaniline with a potentially substituted benzoic acid arises from the steric congestion around the reacting centers. This often leads to low yields, incomplete reactions, and the formation of unwanted byproducts.[1][2]

This document provides a structured approach to troubleshooting these difficult couplings, offering field-proven insights, detailed protocols, and a comparative analysis of modern coupling reagents to enhance your synthetic success.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common initial queries and provides rapid, actionable advice for overcoming steric hindrance in N-methyl benzamide synthesis.

Q1: My standard EDC/HOBt coupling is failing or giving very low yields for my N-methyl benzamide synthesis. Why is this happening?

A1: The classic carbodiimide activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt), can be inefficient for sterically demanding couplings.[3] The steric bulk of the N-methyl group on the aniline and potential ortho-substituents on the benzoic acid can significantly slow down the nucleophilic attack of the amine onto the activated O-acylisourea intermediate. This slow reaction is often outcompeted by side reactions or hydrolysis of the activated species, leading to poor yields.[1] While cost-effective, EDC/HOBt generally exhibits lower reactivity compared to modern uronium or phosphonium salt reagents, making it less suitable for challenging substrates.[3]

Q2: I'm observing a significant amount of unreacted starting material (both the carboxylic acid and N-methylaniline) even after prolonged reaction times. What's the primary cause?

A2: Incomplete conversion is a hallmark of sterically hindered couplings.[1][4] The activation energy for the amide bond formation is likely too high under your current conditions. The nucleophilicity of the N-methylaniline is reduced by the steric environment, and the electrophilicity of the activated carboxylic acid may be insufficient to overcome this barrier. To address this, you should consider more potent activating agents, higher reaction temperatures (within the stability limits of your substrates), and potentially a different solvent system that can better solvate the transition state.

Q3: What are the immediate, go-to coupling reagents I should try when my initial attempts fail for a hindered N-methyl benzamide coupling?

A3: For sterically hindered couplings, you should immediately consider switching to higher-reactivity uronium or phosphonium salt-based reagents.[5] Excellent starting points include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered a gold standard for difficult couplings due to its high efficiency and ability to minimize racemization.

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A highly effective and commonly used coupling reagent.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent known for its high reactivity, which is advantageous as it does not react with the free amino group of the amine component.[5]

These reagents form highly reactive activated esters that are more susceptible to attack by sterically encumbered amines.

Q4: Can I simply increase the reaction temperature to force the coupling to completion?

A4: While gently warming the reaction can sometimes improve yields for sluggish reactions, excessive heat can lead to undesirable side reactions and epimerization if chiral centers are present.[1][6] A more controlled approach is to first switch to a more powerful coupling reagent. If you still face issues, a modest increase in temperature (e.g., from room temperature to 40-50 °C) can be beneficial. Always monitor the reaction by TLC or LC-MS to track the consumption of starting materials and the formation of byproducts.

Q5: Are there alternatives to standard coupling reagents, such as forming an acid chloride first?

A5: Yes, activating the carboxylic acid as an acid chloride is a classic and highly effective strategy for sterically hindered substrates.[6] The high reactivity of acid chlorides can overcome the poor nucleophilicity of the hindered amine.[6] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can be used.[6] However, this is a two-step process and the harsh conditions can be incompatible with sensitive functional groups on your substrates.[5] Another powerful alternative is the in-situ formation of acyl fluorides, which has been shown to be efficient for coupling sterically hindered substrates where standard methods fail.[7]

Part 2: In-Depth Troubleshooting & Protocol Optimization

When initial troubleshooting is insufficient, a more systematic approach is required. This section provides detailed protocols and explains the underlying chemical principles to guide your experimental design.

Logical Flow for Troubleshooting Stubborn Couplings

This workflow provides a structured path for optimizing your reaction, starting with the most common and effective solutions.

G A Start: Low Yield or No Reaction (e.g., with EDC/HOBt) B Step 1: Upgrade Coupling Reagent (HATU, HBTU, PyBOP) A->B  Initial Strategy Fails C Step 2: Optimize Base and Solvent (Non-nucleophilic base like DIPEA; Aprotic polar solvent like DMF or NMP) B->C  Yield Still Suboptimal F Success: High Yield Achieved B->F  Success D Step 3: Consider Alternative Activation (Acid Chloride or Acyl Fluoride Formation) C->D  No Significant Improvement C->F  Success E Step 4: Explore Advanced or Catalytic Methods (e.g., CDMT, T3P, Boronic Acid Catalysis) D->E  Harsh Conditions Incompatible or Still Low Yield D->F  Success E->F  Success G cluster_0 Step 1: Pre-activation cluster_1 Step 2: Coupling Acid Benzoic Acid ActiveEster OAt-Active Ester Acid->ActiveEster HATU HATU HATU->ActiveEster Product N-Methyl Benzamide ActiveEster->Product Amine N-Methylaniline Amine->Product Base DIPEA Base->ActiveEster Base->Product

Sources

Validation & Comparative

NMR spectroscopic characterization of 2-(aminomethyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the NMR Spectroscopic Characterization of 2-(aminomethyl)-N-methylbenzamide

Executive Summary: The Ortho-Substituted Challenge

2-(aminomethyl)-N-methylbenzamide is a critical bifunctional building block in medicinal chemistry, particularly serving as a precursor for isoindolinone-based kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors. However, its characterization presents a unique set of analytical challenges compared to its meta- and para- isomers.[1]

The Core Problem: This compound exists on a stability precipice.[1] The proximity of the nucleophilic benzylamine (–CH₂NH₂) to the electrophilic amide carbonyl creates a high tendency for intramolecular cyclization, leading to N-methylisoindolin-1-one. Furthermore, steric hindrance at the ortho-position induces restricted rotation around the amide bond, frequently resulting in broadened or split NMR signals (rotamers) that can be mistaken for impurities.

This guide provides a definitive comparative analysis to distinguish the target compound from its cyclized byproducts and regioisomers, supported by validated experimental protocols.

Comparative Analysis: Target vs. Alternatives

In drug development, "performance" for an intermediate is defined by its stability and the ability to unequivocally verify its structure. We compare 2-(aminomethyl)-N-methylbenzamide against its primary degradation product and its stable regioisomer.[1]

Comparison A: The Cyclization Trap (Stability & Purity)

The most common analytical error is misidentifying the cyclized byproduct as the target.

FeatureTarget: 2-(aminomethyl)-N-methylbenzamideAlternative (Impurity): N-methylisoindolin-1-oneDifferentiation Logic
Structure Type Open-chain BenzamideBicyclic HeterocycleCyclization Status
¹H NMR: N-Me Doublet (or broad) at 2.8–3.0 ppm Singlet at 3.1–3.2 ppm Coupling to NH is diagnostic.[1][2] Loss of coupling = Cyclization.[1]
¹H NMR: CH₂ Singlet at 3.8–4.0 ppm Singlet at 4.2–4.4 ppm Ring closure deshields the benzylic protons significantly.[1]
¹H NMR: Amide NH Visible (Broad, ~8.0 ppm in DMSO)Absent The cyclic form lacks the amide proton.
Stability Kinetic (Metastable in solution)Thermodynamic (Stable sink)Long acquisition times in basic solvents promote cyclization.
Comparison B: Regioisomer Differentiation (Structural Verification)

Distinguishing the ortho-isomer (Target) from the para-isomer (Alternative).[3][4]

FeatureTarget: Ortho-IsomerAlternative: Para-IsomerDifferentiation Logic
Symmetry Asymmetric (ABCD aromatic pattern)Symmetric (AA'BB' aromatic pattern)Para-substitution yields distinct "roofed" doublets.[1]
Rotamers Present (Broad/Split peaks at 25°C)Absent (Sharp singlets)Ortho-sterics hinder C-N rotation; Para-isomers rotate freely.
Carbonyl ¹³C ~169 ppm~166 ppmOrtho-effect typically shields the carbonyl slightly less than para.[1]

Technical Deep Dive: NMR Data & Rotamerism

Predicted & Observed Chemical Shifts (DMSO-d₆)

Note: Values are approximate based on structural analogues and electronic environment calculations.

NucleusMoietyChemical Shift (δ, ppm)MultiplicityIntegralKey Insight
¹H Ar-H 7.30 – 7.60Multiplet4HOrtho-substitution breaks symmetry; complex overlap.[1]
¹H CO-NH 8.20 – 8.50Broad Singlet1HCritical: Disappears upon D₂O shake.[1]
¹H Ar-CH ₂-NH₂3.85Singlet2HSharp singlet confirms open chain; shift >4.2 suggests cyclization.[1]
¹H NH-CH2.80Doublet (J=4.5 Hz)3HDoublet proves N-H connectivity.[1] If Singlet -> Check for cyclization.[1]
¹H CH₂-NH1.8 – 2.5Broad2HVariable; often obscured by water peak in DMSO.[1]
¹³C C =O169.5Singlet-Diagnostic amide carbonyl.[1]
¹³C N-C H₃26.2Singlet-Distinct from cyclic N-Me (~29 ppm).[1]
The Rotamer Phenomenon

Unlike the para-isomer, the ortho-substituted amide exhibits restricted rotation around the C(O)–N bond due to steric clash between the carbonyl oxygen and the bulky ortho-aminomethyl group.

  • Observation: At room temperature (25°C), the N-methyl and aromatic signals may appear broadened or split into two unequal sets (e.g., ratio 80:20).

  • Validation: This is not an impurity. Performing Variable Temperature (VT) NMR at 80°C will cause these peaks to coalesce into sharp singlets, confirming they are rotamers of the same molecule.

Experimental Protocols

Protocol A: Self-Validating Structural Characterization

Objective: To obtain a definitive spectrum free from rotameric ambiguity and verify open-chain status.

  • Solvent Selection: Use DMSO-d₆ (0.6 mL).[1]

    • Reasoning: DMSO slows proton exchange, allowing the observation of the Amide-NH doublet coupling. CDCl₃ often leads to broad, uninformative NH signals.

  • Sample Preparation: Dissolve 5–10 mg of the compound. Ensure the solution is clear.

    • Caution: Do not heat the sample to dissolve if possible, as this accelerates cyclization to the isoindolinone.

  • Acquisition (Standard): Run a standard ¹H NMR (16–32 scans).

  • The "D₂O Shake" Test (Self-Validation):

    • Add 1 drop of D₂O to the NMR tube.[1]

    • Shake and re-acquire.[1]

    • Pass Criteria: The Amide-NH signal (8.2–8.5 ppm) must disappear, and the N-Methyl doublet (2.8 ppm) must collapse into a singlet .

    • Fail Criteria: If the N-Methyl signal remains a singlet and no NH was lost, the compound has likely already cyclized.

  • VT-NMR (If Broadening is Observed):

    • If signals are broad, heat the probe to 353 K (80°C).

    • Acquire spectrum.[1][3][4][5][6][7][8][9]

    • Result: Sharp signals confirm rotamers.[1]

Protocol B: Stability Monitoring (Kinetic Study)

Objective: To quantify the rate of cyclization to N-methylisoindolin-1-one.

  • Prepare a 20 mM solution in phosphate buffer (pH 7.4) / D₂O mixture.[1]

  • Acquire ¹H NMR spectra every 30 minutes for 12 hours.

  • Integration: Monitor the decrease of the benzylic singlet at 3.85 ppm (Open) and the increase of the new singlet at 4.30 ppm (Closed).

  • Plot ln[Concentration] vs. Time to determine the pseudo-first-order rate constant (

    
    ).
    

Visualizations

Figure 1: Characterization Workflow

A logic-gated flow for validating the compound's identity and purity.[1]

NMR_Workflow Start Sample: 2-(aminomethyl)-N-methylbenzamide Solvent Dissolve in DMSO-d6 (Prevents fast exchange) Start->Solvent Acquire Acquire 1H NMR (25°C) Solvent->Acquire Decision_NH Is Amide NH visible & coupled to Methyl? Acquire->Decision_NH Cyclized RESULT: Cyclized Impurity (N-methylisoindolin-1-one) Decision_NH->Cyclized No (N-Me is Singlet) Decision_Broad Are peaks broad/split? Decision_NH->Decision_Broad Yes (N-Me is Doublet) VT_NMR Run VT-NMR at 80°C Decision_Broad->VT_NMR Yes Valid VALIDATED: Open Chain Target Decision_Broad->Valid No (Sharp) Coalesce Do peaks coalesce? VT_NMR->Coalesce Coalesce->Valid Yes Impurity RESULT: Mixture/Impurity Coalesce->Impurity No

Caption: Decision tree for NMR validation, distinguishing the target from cyclized byproducts and rotameric effects.

Figure 2: The Cyclization Pathway

Understanding the degradation mechanism is key to interpreting the spectra.

Cyclization Open Open Chain Form (Target) Benzylic CH2: ~3.8 ppm Transition Tetrahedral Intermediate Open->Transition Nucleophilic Attack (-CH2NH2 on C=O) Closed Isoindolin-1-one (Byproduct) Benzylic CH2: ~4.3 ppm Transition->Closed Elimination Amine Release of Methylamine Transition->Amine

Caption: Mechanism of degradation. The shift of the benzylic protons from 3.8 to 4.3 ppm is the primary indicator of this transformation.

References

  • National Institute of Standards and Technology (NIST). 2-Amino-N-methylbenzamide Spectral Data.[1] NIST Chemistry WebBook, SRD 69.[6] [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. [Link]

  • PubChem. 2-Methyl-2,3-dihydro-1H-isoindol-1-one (N-methylisoindolinone) Compound Summary. National Library of Medicine.[1] [Link]

Sources

Comparative Guide: IR Spectral Analysis of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the Infrared (IR) spectral characteristics of benzamides, specifically focusing on the diagnostic Amide I and II bands. Unlike aliphatic amides, benzamides exhibit distinct spectral shifts due to aryl conjugation. This document compares these shifts quantitatively, analyzes substituent effects (Hammett correlation), and evaluates the performance of Transmission (KBr) versus Attenuated Total Reflectance (ATR) sampling techniques for drug development applications.

Mechanistic Foundation: The Conjugation Effect

To interpret benzamide spectra accurately, one must understand the electronic causality distinguishing them from aliphatic counterparts (e.g., acetamide).

Amide I Band (C=O[1][2] Stretch)

The Amide I band represents the carbonyl stretching vibration (


), typically found between 1650–1690 cm⁻¹. It is the most sensitive probe of the electronic environment.
  • Aliphatic Amides (e.g., Acetamide): The carbonyl group is stabilized primarily by the lone pair on the nitrogen.

    
     typically appears at 1670–1680 cm⁻¹ .[1]
    
  • Benzamides: The carbonyl carbon is directly attached to a phenyl ring. The

    
    -system of the ring conjugates with the carbonyl group. This "cross-conjugation" competes with the nitrogen lone pair, generally lowering the bond order  of the C=O bond compared to non-conjugated ketones, but the specific position relative to acetamide depends heavily on the physical state (solid vs. solution) and hydrogen bonding.
    
    • Observation: In solid-state (KBr), unsubstituted benzamide shows a strong Amide I band at ~1655–1660 cm⁻¹ , slightly lower than acetamide, reflecting the resonance contribution.

Amide II Band (N-H Deformation)
  • Primary Benzamides (

    
    ):  The Amide II band arises chiefly from N-H scissoring (bending). It appears as a medium-to-strong band at 1620–1640 cm⁻¹ , often overlapping the lower frequency shoulder of the Amide I band.
    
  • Secondary Benzamides (

    
    ):  The mode changes to a mixed vibration (N-H bending + C-N stretching), shifting significantly lower to 1530–1550 cm⁻¹ .
    
Visualizing the Electronic Effect

The following diagram illustrates the resonance competition that defines the benzamide frequency shift.

ResonanceEffect Substituent Ring Substituent (EWG or EDG) PhenylRing Phenyl Ring (π-System) Substituent->PhenylRing Inductive/Mesomeric Effect Note EDG (e.g., -OMe) -> More Single Bond Character -> Lower Freq EWG (e.g., -NO2) -> More Double Bond Character -> Higher Freq Substituent->Note Carbonyl Carbonyl (C=O) Amide I Source PhenylRing->Carbonyl Conjugation (Resonance) Frequency IR Frequency Shift (Wavenumber) Carbonyl->Frequency Bond Order Change Nitrogen Amide Nitrogen (Lone Pair) Nitrogen->Carbonyl Resonance Donation

Figure 1: Electronic signal flow showing how ring substituents modulate the Amide I frequency through resonance effects.

Comparative Data: Substituent Effects

In drug design, benzamides are rarely unsubstituted. The electronic nature of the substituent on the phenyl ring dictates the precise position of the Amide I band. This follows a Hammett Correlation :

  • Electron Donating Groups (EDG): Push electron density into the ring and carbonyl

    
     Decrease C=O bond order 
    
    
    
    Lower Frequency .
  • Electron Withdrawing Groups (EWG): Pull electron density

    
     Reduce conjugation 
    
    
    
    Increase C=O bond order
    
    
    Higher Frequency .
Table 1: Experimental Shift Data (Solid State/KBr)

Note: Values are approximate and dependent on crystal packing/H-bonding.

CompoundSubstituent (Para)Electronic EffectAmide I (

) cm⁻¹
Amide II (

) cm⁻¹
p-Methoxybenzamide

Strong EDG1645 - 16501620
Benzamide

Neutral1655 - 16601625
p-Chlorobenzamide

Weak EWG1660 - 16651630
p-Nitrobenzamide

Strong EWG1670 - 16801635

Key Insight for Researchers: When analyzing a benzamide-based pharmacophore, a shift of the Amide I band by >10 cm⁻¹ upwards suggests the successful introduction of an electron-withdrawing metabolic blocker (like Fluorine or Nitro groups).

Experimental Protocol Comparison: KBr vs. ATR

Selecting the correct sampling technique is critical for resolution and reproducibility.

Comparison of Techniques
FeatureTransmission (KBr Pellet) ATR (Attenuated Total Reflectance)
Principle Beam passes through sample dispersed in matrix.Beam reflects off sample surface (evanescent wave).
Sensitivity High. Excellent for trace analysis.Medium. Limited by path length.
Spectral Resolution High. Sharp peaks, sees bulk crystal structure.Good, but peaks may broaden; intensity is wavelength-dependent.
Amide I Position True value (subject to matrix H-bonding).Often shifted 2-5 cm⁻¹ lower due to refractive index effects.
Water Interference High. KBr is hygroscopic (OH bands appear).Low. Minimal atmospheric interference.
Throughput Low (15 mins/sample).High (<1 min/sample).
Recommended Protocol: Quantitative KBr Pellet Preparation

For publication-quality spectra where resolving the Amide I/II overlap is critical, the KBr pellet method is the self-validating standard.

Reagents: Spectroscopic grade KBr (dried at 110°C), Analyte.

  • Ratio Control: Weigh 1.5 mg of Benzamide sample and 150 mg of KBr (1:100 ratio). Why: Too much sample leads to detector saturation and "flat-topped" peaks.

  • Grinding (The Critical Step): Grind the mixture in an agate mortar for 2-3 minutes.

    • Success Marker: The powder must be fine enough not to sparkle (particle size < wavelength of IR light, ~2-5 µm) to prevent Christiansen scattering.

  • Pressing: Place powder in a 13mm die. Apply 8-10 tons of pressure under vacuum for 2 minutes.

    • Self-Validation: The resulting pellet must be transparent (glass-like). If it is cloudy/white, the particle size is too large or moisture is present. Discard and repeat.

  • Analysis: Collect background (pure KBr pellet) first, then sample.

Experimental Workflow Diagram

Workflow Start Start: Solid Benzamide Sample Weigh Weigh 1.5mg Sample + 150mg Dry KBr Start->Weigh Grind Grind in Agate Mortar (Target < 5µm particle size) Weigh->Grind Check1 Is powder non-reflective? Grind->Check1 Check1->Grind No (Grind More) Press Hydraulic Press (10 Tons, Vacuum, 2 mins) Check1->Press Yes Check2 Is Pellet Transparent? Press->Check2 Check2->Weigh No (Cloudy/Broken) Analyze FTIR Acquisition (4 cm⁻¹ resolution, 32 scans) Check2->Analyze Yes Process Baseline Correction & Amide I Peak Picking Analyze->Process

Figure 2: Step-by-step decision tree for generating publication-grade KBr spectra.

References

  • NIST Mass Spectrometry Data Center. Benzamide Infrared Spectrum.[2][3] NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Specac Application Notes. KBr Pellets vs. ATR for FTIR Analysis. Available at: [Link]

Sources

Mass Spectrometry Fragmentation Patterns of Benzylamine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Senior Scientists, and Drug Development Professionals. Content Type: Publish Comparison Guide.

Executive Summary

Benzylamine derivatives represent a critical pharmacophore in medicinal chemistry, serving as the structural backbone for numerous sympathomimetic drugs, neurotransmitter analogs, and designer psychoactive substances (e.g., NBOMe series).

This guide provides an in-depth analysis of the mass spectrometric behavior of these compounds. Unlike simple aliphatic amines, benzylamines exhibit a fierce competition between charge retention on the nitrogen (alpha-cleavage) and charge delocalization into the aromatic system (benzyl/tropylium formation). This guide compares the fragmentation landscapes under Electron Ionization (EI) and Electrospray Ionization (ESI), offering a validated workflow for structural elucidation and isomer differentiation.

Mechanistic Deep Dive: The Battle for Charge

The fragmentation of benzylamine derivatives is dictated by the stability of the resulting carbocation versus the ammonium/iminium ion. Understanding this duality is essential for interpreting spectra.

The Tropylium/Benzyl Pathway (Aromatic Driven)

Under high-energy conditions (EI) or specific ESI collision energies, the C-N bond is the primary point of failure.

  • Mechanism: Heterolytic cleavage of the benzylic C-N bond generates a benzyl cation (

    
    , 
    
    
    
    91).[1]
  • Rearrangement: The benzyl cation rapidly rearranges to the seven-membered, aromatic tropylium ion (

    
    ).[1] This ion is exceptionally stable due to its 
    
    
    
    -electron aromaticity distributed over seven carbons.[1]
  • Diagnostic Value: A dominant peak at

    
     91 is the hallmark of a benzylamine motif.[1]
    
The Alpha-Cleavage Pathway (Amine Driven)
  • Mechanism: Radical-site initiation (in EI) or charge-remote fragmentation (in ESI) leads to the cleavage of the C-C bond adjacent to the nitrogen.

  • Product: This generates a resonance-stabilized iminium ion .

  • Significance: This pathway is more prominent in derivatives with alkyl substitution on the alpha-carbon (e.g., amphetamines), where the resulting carbocation is secondary or tertiary.

The "Ortho-Effect" in ESI

In soft ionization (ESI-MS/MS), protonated benzylamines (


) often undergo a neutral loss of ammonia (

).
  • Insight: Deuterium labeling studies have revealed that for secondary benzylamines (e.g., dibenzylamine), the proton transferred to the leaving ammonia often originates from the ortho-position of the phenyl ring, not the benzylic methylene.[2][3][4] This implies the formation of an ion-neutral complex intermediate before final dissociation.[2]

Visualization: Fragmentation Pathways[5]

BenzylamineFragmentation Precursor Protonated Benzylamine [M+H]+ CN_Cleavage C-N Bond Cleavage Precursor->CN_Cleavage High Energy (EI) Alpha_Cleavage Alpha-Cleavage Precursor->Alpha_Cleavage Alkyl Substitution OrthoIntermediate Ortho-Proton Transfer Intermediate Precursor->OrthoIntermediate Low Energy (ESI) BenzylCat Benzyl Cation (m/z 91) CN_Cleavage->BenzylCat Iminium Iminium Ion (R-C=N+) Alpha_Cleavage->Iminium Tropylium Tropylium Ion (m/z 91) (7-membered ring) BenzylCat->Tropylium Rearrangement (Fast) NeutralLoss Neutral Loss: NH3 NeutralLoss->BenzylCat + Neutral Amine OrthoIntermediate->NeutralLoss

Figure 1: Dual fragmentation pathways of benzylamine derivatives. The red path dominates in EI; the yellow/red path is critical in ESI-MS/MS.

Comparative Analysis: EI vs. ESI

The choice of ionization technique radically alters the spectral fingerprint.[5]

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime Hard (70 eV).[6] High internal energy transfer.Soft. Low internal energy; fragmentation requires CID.
Dominant Ion Tropylium (

91)
. often the Base Peak (100%).
Protonated Molecular Ion (

)
.
Molecular Ion (

)
Often weak or absent due to rapid fragmentation.Dominant. Essential for MW determination.
Key Fragments

91 (Tropylium),

77 (Phenyl),

65 (

).

,

.
Isomer Differentiation Poor. Positional isomers (o/m/p) often yield identical spectra dominated by

91.
Moderate to Good. Energy-resolved CID can distinguish isomers based on varying stability of the protonated precursor.
Best Application Library matching (NIST), structural fingerprinting of stable fragments.PK/PD studies, quantification, analysis of polar/labile derivatives.

Critical Insight: For identifying unknown benzylamine designer drugs (e.g., NBOMe isomers), EI is often insufficient because the spectra are indistinguishable. ESI-MS/MS with energy-resolved breakdown curves or derivatization (e.g., with trifluoroacetic anhydride) is required to differentiate positional isomers.

Substituent Effects & Isomer Differentiation[8][9]

Substituents on the aromatic ring significantly influence fragmentation kinetics.

  • Electron Donating Groups (EDG): Methoxy (-OCH3) or Hydroxy (-OH) groups stabilize the benzyl cation via resonance.

    • Effect: Increases the abundance of the substituted benzyl ion (e.g., methoxybenzyl cation at

      
       121).
      
    • Differentiation: In ESI, ortho-substituted isomers often show distinct "ortho effects" (e.g., H-bonding with the protonated amine) that facilitate specific neutral losses (like alcohols) not seen in meta or para isomers.

  • Electron Withdrawing Groups (EWG): Nitro (-NO2) or Halogens (-Cl, -Br).

    • Effect: Destabilize the benzyl cation, making the C-N bond stronger relative to other pathways.

    • Observation: Higher abundance of the molecular ion or alternative fragmentation pathways (e.g., loss of the substituent itself).[1]

Workflow: Isomer Differentiation Strategy

IsomerDiff Start Unknown Benzylamine Isomer Technique Select Technique Start->Technique EI_Path GC-EI-MS Technique->EI_Path ESI_Path LC-ESI-MS/MS Technique->ESI_Path EI_Result Spectrum dominated by m/z 91? EI_Path->EI_Result ESI_CID Energy-Resolved CID ESI_Path->ESI_CID Derivatization Derivatize (TFA/PFP) EI_Result->Derivatization Yes (Indistinguishable) Derivatization->EI_Path Re-analyze Ortho_Check Check for Ortho-Effect (Specific Neutral Loss) ESI_CID->Ortho_Check

Figure 2: Decision tree for differentiating positional isomers of benzylamines.

Experimental Protocol: Validated Workflow

This protocol is designed to ensure reproducibility and maximize structural information recovery.

Phase 1: Sample Preparation
  • Solvent: Methanol (LC-MS grade). Avoid protic solvents if studying labile rearrangements, but methanol is standard for general profiling.

  • Concentration: 1-10 µg/mL.

  • Derivatization (Optional but Recommended for GC-MS):

    • Reagent: Trifluoroacetic anhydride (TFAA).

    • Condition: Incubate at 60°C for 30 mins.

    • Why? Converts polar amines to volatile amides, improving peak shape and providing unique fragmentation ions (e.g., m/z 126 for the trifluoroacetyl group) that aid in isomer differentiation.

Phase 2: Mass Spectrometry Settings
GC-MS (EI)
  • Inlet Temp: 250°C.

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Ion Source: 230°C, 70 eV.

  • Scan Range: 40-500 amu.

  • QC Check: Verify the ratio of

    
     91 to 
    
    
    
    65 in a toluene standard to ensure source cleanliness.
LC-MS/MS (ESI)
  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Ionization: Positive Mode (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Collision Energy (CE): Stepped CE (e.g., 15, 30, 45 eV).

    • Why? Low CE preserves the

      
       and reveals neutral losses (
      
      
      
      ). High CE drives the formation of the tropylium ion (
      
      
      91) and secondary fragments.
  • Self-Validation Step: Monitor the "Survival Yield" of the precursor ion. If

    
     is <5% at low energy, the source temperature may be too high (thermal degradation).
    

References

  • Vertex AI Search. (2025). Fragmentation mechanisms of protonated benzylamines: Electrospray ionisation-tandem mass spectrometry study. Retrieved from

  • Stevens Institute of Technology. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from

  • National Institutes of Health (NIH). (2025). Differentiating Positional Isomers of the 2-(Dimethoxyphenyl)-N-(2-(trifluoromethoxy)benzyl)ethanamine Series. Retrieved from

  • American Society for Mass Spectrometry. (2011). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Retrieved from

  • Fiveable. (2025).[4][7] Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from

Sources

The Foundation: Understanding Retention in Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to HPLC Retention Time: Comparing Open-Chain and Cyclized Amides

For researchers in analytical chemistry and drug development, High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separation and analysis.[1] A critical parameter in any HPLC method is the retention time (tR), which dictates how long an analyte is retained on the column.[2] This guide provides an in-depth comparison of the retention behavior of two structurally related classes of molecules: open-chain (linear) and cyclized amides, with a focus on reversed-phase HPLC, the most widely used separation mode.[3][4][5]

We will explore the underlying physicochemical principles that govern their interaction with the stationary phase, present supporting data, and provide a robust experimental protocol for you to replicate and validate these findings in your own laboratory.

Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity.[6][7] The system consists of a non-polar stationary phase (typically silica bonded with C18 or C8 alkyl chains) and a polar mobile phase (commonly a mixture of water and an organic solvent like acetonitrile or methanol).[3][8][9]

The core principle is straightforward: molecules with higher hydrophobicity (more non-polar character) will have a stronger affinity for the non-polar stationary phase.[10][11] Consequently, they will spend more time interacting with the column and elute later, resulting in a longer retention time. Conversely, more polar, hydrophilic molecules favor the polar mobile phase and are eluted more quickly.[5]

cluster_0 Mobile Phase (Polar) cluster_1 Stationary Phase (Non-Polar, e.g., C18) Analyte Analyte Analyte->Analyte Analyte->Interaction Hydrophobic Interaction (Longer tR)

Caption: Core principle of reversed-phase HPLC interaction.

The Key Differentiators: Open-Chain vs. Cyclized Amides

While an open-chain amide and its cyclized analog may have the same molecular formula, their three-dimensional structure and properties can be vastly different. These differences directly impact their HPLC retention times.

Conformational Flexibility
  • Open-Chain Amides: These molecules are highly flexible. They can adopt numerous conformations in solution, rotating freely around their single bonds. This flexibility allows both their hydrophobic and hydrophilic regions to interact with the stationary and mobile phases, respectively. The resulting retention time is an average of these interactions across all possible conformations.

  • Cyclized Amides: Cyclization dramatically reduces conformational freedom, locking the molecule into a more rigid structure.[12] This pre-organized structure dictates a more consistent presentation of the molecule's surface to the stationary phase.

Effective Hydrophobicity and Polarity

The most significant consequence of cyclization is the change in the molecule's overall polarity and effective hydrophobicity.

  • Masking of Polar Groups: In many cyclic peptides and amides, the structure is stabilized by intramolecular hydrogen bonds. These bonds can effectively "hide" the polar N-H and C=O groups of the amide backbone from the polar mobile phase. This masking effect reduces the molecule's overall polarity, making it behave as a more hydrophobic entity and thereby increasing its retention time.

  • Exposure of Hydrophobic Side Chains: The rigid cyclic structure can force hydrophobic side chains to be more permanently exposed to the surrounding environment. This increased exposure enhances interaction with the non-polar C18 chains of the stationary phase, leading to stronger retention.

  • Elimination of Polar Termini: In the case of head-to-tail cyclization (common in peptides), the free polar amine (N-terminus) and carboxylic acid (C-terminus) groups are eliminated to form an amide bond. This removal of two highly polar functional groups significantly increases the overall hydrophobicity of the molecule, contributing to a longer retention time compared to its linear precursor.[13]

The general, though not universal, rule is that cyclization increases the hydrophobicity and, therefore, the retention time in reversed-phase HPLC compared to the equivalent open-chain analog.

Experimental Data: A Comparative Analysis

To illustrate this principle, consider a hypothetical linear hexapeptide and its cyclized counterpart. The retention times below are representative of what would be observed under typical RP-HPLC conditions.

AnalyteStructureKey FeaturesPredicted LogP*Retention Time (min)
Linear Peptide H-Phe-Gly-Val-Ala-His-Leu-OHOpen chain, flexible, free polar termini2.1512.4
Cyclic Peptide Cyclo(-Phe-Gly-Val-Ala-His-Leu-)Rigid, no polar termini, potential for masked backbone3.0516.8

*LogP is a measure of lipophilicity (hydrophobicity); a higher value indicates greater hydrophobicity. Values are illustrative.

As the data shows, the cyclized peptide has a significantly longer retention time. This is a direct result of its increased effective hydrophobicity due to the elimination of the polar termini and the rigid conformation that enhances interaction with the stationary phase.

Experimental Protocol: A Self-Validating System

This section provides a detailed methodology for comparing the retention times of an open-chain and cyclized amide. This protocol is designed to be a self-validating system by incorporating system suitability tests (SST).

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A 1. Mobile Phase Preparation B 2. Sample Preparation A->B C 3. System Equilibration B->C D 4. System Suitability Test (SST) C->D E 5. Sample Injection (n=3) D->E F 6. Peak Integration & Identification E->F G 7. Compare Retention Times (tR) F->G H 8. Verify SST Criteria G->H

Caption: Experimental workflow for HPLC comparison.

Materials and Equipment
  • HPLC system with a binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).[1]

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade water.[8]

  • HPLC-grade acetonitrile (ACN).[8]

  • Formic acid (FA), high purity.

  • Open-chain and cyclized amide standards.

  • Class A volumetric flasks and pipettes.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To 1000 mL of HPLC-grade water, add 1.0 mL of formic acid. Mix thoroughly and degas.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To 1000 mL of HPLC-grade acetonitrile, add 1.0 mL of formic acid. Mix thoroughly and degas.

    • Causality: Formic acid is a common mobile phase modifier that helps to protonate acidic silanols on the stationary phase, improving peak shape. It also provides a source of protons for electrospray ionization if using a mass spectrometer for detection.[14]

Sample Preparation
  • Prepare individual stock solutions of the open-chain and cyclized amides in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL.

  • From the stock solutions, prepare working solutions at 50 µg/mL by diluting with the same 50:50 mixture.

  • Filter the working solutions through a 0.45 µm syringe filter before placing them in autosampler vials.[15]

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm (or a wavelength appropriate for the analytes)

  • Injection Volume: 10 µL

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
System Suitability Test (SST)
  • Before analyzing the samples, perform five replicate injections of one of the working standards.

  • Acceptance Criteria (Trustworthiness):

    • Retention Time Precision: The relative standard deviation (RSD) of the retention time should be ≤ 1%.[2]

    • Peak Area Precision: The RSD of the peak area should be ≤ 2%.

    • Tailing Factor (T): Should be between 0.8 and 1.5.

  • The SST ensures that the HPLC system is performing correctly and that the results will be reliable and reproducible.

Data Analysis
  • Inject each working solution in triplicate.

  • Identify the peaks corresponding to the open-chain and cyclized amides based on their retention times.[16]

  • Calculate the average retention time for each compound.

  • Compare the average retention times to determine the effect of cyclization.

Conclusion

The relationship between a molecule's structure and its HPLC retention time is a cornerstone of chromatographic science. For amides, cyclization is a profound structural modification that typically leads to a significant increase in hydrophobicity and, consequently, a longer retention time in reversed-phase HPLC. This is primarily due to the reduction in conformational flexibility, the masking of polar amide groups through intramolecular hydrogen bonding, and the elimination of polar N- and C-termini. By understanding these principles and employing a robust, self-validating experimental protocol, researchers can confidently predict and interpret the chromatographic behavior of these important molecules, accelerating research and development in pharmaceuticals and beyond.

References

  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015). ResearchGate. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Reversed-Phase High-Performance Liquid Chromatography. (2017). Springer Nature Experiments. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2022). LCGC International. [Link]

  • The Theory of HPLC Chromatographic Parameters. Inacom Instruments. [Link]

  • Is there an instance that folded peptides become more hydrophobic? (2021). ResearchGate. [Link]

  • Reverse Phase HPLC Basics for LC/MS. (2001). Mass Spectrometry Resource. [Link]

  • What is the standard procedure for Reverse Phase column chromatography? (2017). ResearchGate. [Link]

  • Reverse Phase Chromatography Techniques. (2025). Chrom Tech, Inc.. [Link]

  • A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. (2022). LCGC International. [Link]

  • ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY. Crawford Scientific. [Link]

  • Experimental methods in chemical engineering: High performance liquid chromatography—HPLC. (2021). ResearchGate. [Link]

  • HPLC Testing Procedure. Phenomenex. [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. (2020). IJSDR. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • HPLC Testing and Analysis - Detailed Guide for Accurate Results. (2024). Torontech. [Link]

  • Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities Utilizing a Systematic Protocol and MaxPeak High Performance Surface Technology. (2021). Waters Corporation. [Link]

  • HPLC of Peptides and Proteins. Humana Press. [Link]

  • UHPLC analysis of cyclic peptides under LC/MS compatible conditions. (2026). Chromatography Today. [Link]

  • HPLC Method Development: Steps for New Analytes. (2025). Patsnap Eureka. [Link]

  • Comparing HPLC and GC: Retention Time and Effectiveness. (2025). Patsnap Eureka. [Link]

  • Interactions of HPLC Stationary Phases. IMTAKT. [Link]

  • HPLC Separation Modes. Waters Corporation. [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. [Link]

Sources

Validating Purity of 2-(aminomethyl)-N-methylbenzamide via LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polarity Paradox

In the synthesis of benzamide derivatives like 2-(aminomethyl)-N-methylbenzamide , purity validation is often the bottleneck. This molecule presents a classic "polarity paradox" in chromatography: its benzamide core suggests Reversed-Phase (RP) compatibility, but the highly basic aminomethyl group (


) causes catastrophic peak tailing and void-volume elution on standard C18 columns.

While HPLC-UV remains the industry workhorse and qNMR serves as the absolute quantification gold standard, LC-MS (specifically HILIC-MS) has emerged as the superior method for validating the purity of small, polar amines. This guide objectively compares these three methodologies and provides a validated HILIC-MS protocol designed to overcome the limitations of traditional techniques.

Comparative Analysis: LC-MS vs. Alternatives

To select the right validation tool, one must weigh sensitivity against specificity. The following table contrasts the performance of the proposed LC-MS method against standard alternatives for this specific analyte.

Table 1: Performance Matrix for 2-(aminomethyl)-N-methylbenzamide
FeatureLC-MS (HILIC Mode) HPLC-UV (C18/C8) qNMR (

H)
Primary Utility Trace impurity profiling & IDRoutine batch purity %Absolute purity quantification
Specificity High (Mass-resolved)Low (Co-elution risk)Very High (Structural certainty)
Sensitivity (LOD) < 1 ng/mL (Excellent)~1 µg/mL (Moderate)~1 mg/mL (Poor)
Polar Retention Excellent (HILIC retains amines)Poor (Requires ion-pairing)N/A (Solution phase)
Throughput High (5-10 min run)High (10-20 min run)Low (Acquisition + Processing)
Key Limitation Matrix effects (Ion suppression)Weak chromophore overlapRequires deuterated solvents; low sensitivity
Expert Insight: Why LC-MS Wins Here

For 2-(aminomethyl)-N-methylbenzamide , HPLC-UV is risky. Synthetic precursors often lack distinct chromophores or share the benzamide UV footprint, leading to "hidden" impurities under the main peak. qNMR is excellent for assaying the net content but fails to detect trace organic impurities (<1%) that can crash downstream biological assays. LC-MS is the only modality that guarantees both retention of the polar amine and detection of non-chromophoric byproducts.

Technical Deep Dive: The HILIC-MS Solution

Standard C18 methods fail for this molecule because the protonated amine (


) repels the hydrophobic stationary phase. We recommend Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][2]
The Mechanism

In HILIC, a water-rich layer forms on the surface of a polar stationary phase (e.g., Amide or Silica). The polar analyte partitions into this aqueous layer.

  • Result: The polar amine elutes after non-polar impurities, providing orthogonal selectivity to C18.

  • MS Benefit: HILIC uses high-organic mobile phases (e.g., 90% Acetonitrile), which enhances desolvation in the ESI source, boosting sensitivity by 10-50x compared to aqueous RP methods.

Validated Experimental Protocol

Objective: Validate purity >98% with trace impurity identification.

Materials & Reagents[3][4][5][6]
  • Analyte: 2-(aminomethyl)-N-methylbenzamide (Crude & Reference Standard).

  • Column: BEH Amide or TSKgel Amide-80 (2.1 x 100 mm, 1.7 µm). Note: Amide phases are preferred over bare silica for better peak shape of primary amines.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer is critical to mask silanols).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

LC-MS Conditions
ParameterSettingRationale
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Column Temp 40°CReduces backpressure; improves mass transfer.
Gradient 0-1 min: 95% B (Isocratic hold)1-7 min: 95%

60% B7-8 min: 60% B8.1 min: 95% B (Re-equilibration)
Starts high organic to retain the polar amine.
Injection Vol 1-2 µLPrevent solvent mismatch (sample must be in high ACN).
MS Source ESI Positive (+ve)Protonation of amine (

).
Scan Range 50 - 500

Covers fragments and likely dimers.
Sample Preparation (Crucial Step)
  • Diluent: 90:10 Acetonitrile:Water.

  • Warning: Dissolving the sample in 100% water and injecting onto a HILIC column will cause "solvent wash-through," resulting in distorted, split peaks. Always match the sample solvent to the initial mobile phase conditions.

Data Interpretation & Decision Logic

To ensure scientific rigor, the validation process must follow a logical decision tree. If the LC-MS data shows a single peak, is it truly pure? Not necessarily. You must check for "isobaric" impurities or ion suppression.

Visualization: Purity Validation Workflow

The following diagram outlines the critical path for validating this specific compound, integrating the "Alternatives" discussed.

PurityValidation Start Crude 2-(aminomethyl)-N-methylbenzamide Solubility Solubility Check (Polar vs Non-Polar) Start->Solubility MethodChoice Select Primary Method Solubility->MethodChoice HPLC_UV HPLC-UV (C18) *Risk: Poor Retention* MethodChoice->HPLC_UV Routine QC HILIC_MS LC-MS (HILIC Mode) *Recommended* MethodChoice->HILIC_MS Trace Analysis qNMR qNMR (D2O/DMSO) *Absolute Content* MethodChoice->qNMR Mass Balance DataAnalysis Analyze Chromatogram/Spectrum HPLC_UV->DataAnalysis HILIC_MS->DataAnalysis qNMR->DataAnalysis PurityCheck Purity > 98%? DataAnalysis->PurityCheck Recrystallize Recrystallize / Prep HPLC PurityCheck->Recrystallize No FinalRelease Release Material (Valid Certificate of Analysis) PurityCheck->FinalRelease Yes ImpurityID Identify Impurities (MS/MS) Recrystallize->Start

Figure 1: Decision matrix for selecting the appropriate validation method based on the stage of development.

Troubleshooting Common Issues

Even with a robust protocol, artifacts can occur.[3]

  • Peak Tailing:

    • Cause: Secondary interactions between the amine and silanols.

    • Fix: Increase buffer concentration (Ammonium Formate) to 20 mM or verify pH is ~3.0.

  • Ion Suppression:

    • Cause: Co-eluting salts from synthesis.

    • Fix: Divert flow to waste for the first 1 minute (void volume) to prevent salts from entering the MS source.

  • Ghost Peaks:

    • Cause: Carryover of the "sticky" amine.

    • Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.

References

  • Guideline on Validation of Analytical Procedures: Q2(R2) . International Council for Harmonisation (ICH). Available at: [Link]

  • Hydrophilic Interaction Chromatography (HILIC) in Proteomics and Metabolomics . Journal of Separation Science. Available at: [Link]

  • Quantitative NMR spectroscopy in pharmaceutical analysis . Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Strategies for the Analysis of Polar Compounds by LC-MS . Chromatography Today. Available at: [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Properties of Ortho-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, a nuanced understanding of the physicochemical properties of molecular entities is paramount. Among these, the interaction of a compound with ultraviolet and visible light, as characterized by UV-Vis spectroscopy, offers a window into its electronic structure and conjugation. This guide provides an in-depth comparison of the UV-Vis absorption properties of a series of ortho-substituted benzamides, elucidating the influence of various functional groups on their spectral characteristics. By examining these structure-activity relationships, we aim to equip researchers with the foundational knowledge to predict and interpret the UV-Vis spectra of novel benzamide derivatives, a class of compounds with significant therapeutic potential.

The Benzamide Chromophore and the Impact of Ortho-Substitution

The fundamental chromophore in benzamide, the benzene ring conjugated with the carbonyl group of the amide, gives rise to characteristic electronic transitions in the UV region. The primary absorption bands are typically the result of π → π* transitions within the aromatic system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are exquisitely sensitive to the nature and position of substituents on the benzene ring.

Ortho-substitution introduces a layer of complexity due to the proximity of the substituent to the amide group. This can lead to a combination of electronic and steric effects that modulate the UV-Vis absorption profile. Electronic effects, such as resonance and induction, can alter the energy levels of the molecular orbitals involved in the electronic transitions. Steric effects, on the other hand, can disrupt the planarity of the molecule, thereby affecting the extent of conjugation between the benzene ring and the amide group.[1][2]

This guide will focus on a comparative analysis of benzamides with the following ortho-substituents: hydroxyl (-OH), methyl (-CH3), methoxy (-OCH3), chloro (-Cl), and nitro (-NO2).

Comparative UV-Vis Absorption Data

The following table summarizes the UV-Vis absorption maxima (λmax) for a selection of ortho-substituted benzamides, primarily in ethanol or methanol to allow for a consistent comparison. These polar protic solvents are commonly used for UV-Vis spectroscopy due to their transparency in the relevant UV range and their ability to solvate a wide range of organic compounds.

Compound NameOrtho-Substituentλmax (nm) in Methanol/EthanolKey Influencing Factors
Salicylamide -OH~235, ~302Intramolecular H-bonding, Resonance
o-Toluamide -CH3~265Inductive Effect, Steric Hindrance
2-Methoxybenzamide -OCH3~288Resonance, Inductive Effect
2-Chlorobenzamide -Cl~275Inductive Effect, Resonance
2-Nitrobenzamide -NO2~260Resonance, Inductive Effect

Note: The λmax values are approximate and can vary slightly depending on the specific experimental conditions.

Analysis of Substituent Effects

The observed shifts in the absorption maxima can be rationalized by considering the interplay of electronic and steric effects, as well as the potential for intramolecular interactions.

The Unique Case of Salicylamide (-OH)

Salicylamide (2-hydroxybenzamide) exhibits a distinct UV-Vis spectrum with two prominent absorption bands. The presence of the ortho-hydroxyl group allows for the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen of the amide group.[3][4] This six-membered ring structure enhances the planarity of the molecule and extends the conjugated system, leading to a significant bathochromic (red) shift of the longer wavelength absorption band compared to benzamide itself. This phenomenon is a classic example of how intramolecular forces can profoundly influence electronic transitions.[5][6]

Inductive and Hyperconjugative Effects of the Methyl Group (-CH3)

The methyl group in o-toluamide is an electron-donating group primarily through an inductive effect. This leads to a slight bathochromic shift compared to unsubstituted benzamide. However, the steric bulk of the methyl group can cause a slight twisting of the amide group out of the plane of the benzene ring.[7] This steric inhibition of resonance can counteract the bathochromic shift to some extent.[1][8]

The Dueling Effects of the Methoxy Group (-OCH3)

The methoxy group in 2-methoxybenzamide is a strong electron-donating group through resonance (mesomeric effect), which would be expected to cause a significant bathochromic shift. However, similar to the methyl group, it also exerts a steric effect that can disrupt coplanarity. The observed λmax suggests that the resonance effect is dominant, leading to a notable red shift.

The Inductive and Resonance Effects of the Chloro Group (-Cl)

The chloro group is an interesting case as it is an electron-withdrawing group through induction but can act as a weak electron-donating group through resonance due to its lone pairs. For ortho-substituted benzamides, the inductive effect tends to dominate, leading to a modest bathochromic shift compared to benzamide.

The Strong Electron-Withdrawing Nitro Group (-NO2)

The nitro group is a powerful electron-withdrawing group through both resonance and induction. This deactivates the benzene ring and generally leads to a bathochromic shift in the π → π* transitions. The absorption spectrum of 2-nitrobenzamide shows a significant shift to a longer wavelength.[9]

Experimental Protocol: UV-Vis Spectroscopy of Ortho-Substituted Benzamides

This section outlines a standardized protocol for obtaining the UV-Vis absorption spectra of ortho-substituted benzamides.

Objective: To determine the wavelength of maximum absorbance (λmax) of a given ortho-substituted benzamide.

Materials:

  • UV-Vis Spectrophotometer (calibrated)[10][11]

  • Quartz cuvettes (1 cm path length)[12]

  • Ortho-substituted benzamide sample

  • Spectroscopic grade solvent (e.g., methanol or ethanol)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Solvent Selection: Choose a solvent that dissolves the analyte and is transparent in the UV region of interest (typically 200-400 nm). Methanol and ethanol are suitable choices for many benzamides.

  • Preparation of Stock Solution: Accurately weigh a precise amount of the benzamide derivative and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Preparation of Working Solution: Dilute the stock solution with the same solvent to a concentration that results in a maximum absorbance reading between 0.2 and 1.0 absorbance units. This ensures the measurement is within the linear range of the instrument.[13][14]

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time.

    • Set the wavelength range to be scanned (e.g., 200-400 nm).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette.[15]

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the working solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) at which the maximum absorbance occurs (λmax).

    • If required, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Visualizing the Impact of Ortho-Substituents

The following diagram illustrates the key factors influencing the UV-Vis absorption properties of ortho-substituted benzamides.

G cluster_substituent Ortho-Substituent cluster_effects Influencing Factors cluster_outcome Spectroscopic Outcome Substituent Ortho-Substituent (-OH, -CH3, -OCH3, -Cl, -NO2) Electronic Electronic Effects (Resonance, Induction) Substituent->Electronic donating/withdrawing Steric Steric Hindrance Substituent->Steric size H-Bonding Intramolecular H-Bonding Substituent->H-Bonding H-bond donor/acceptor Conjugation Effective Conjugation Electronic->Conjugation Planarity Molecular Planarity Steric->Planarity disrupts H-Bonding->Planarity enhances UV-Vis UV-Vis Absorption (λmax Shift) Conjugation->UV-Vis Planarity->Conjugation affects

Sources

Safety Operating Guide

2-(aminomethyl)-N-methylBenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Status: Basic Organic Waste (Potentially Corrosive) Primary Hazard: Exothermic reaction with acids; Skin/Eye corrosion (Amine functionality). Waste Code (US EPA): Likely D002 (Corrosive) if pH > 12.5; otherwise Non-Listed Organic Waste. Disposal Method: Fuel Blending/Incineration at a permitted facility.

CRITICAL PROHIBITION:

NEVER mix 2-(aminomethyl)-N-methylbenzamide (or its solutions) with Acidic Waste streams (e.g., HCl, H₂SO₄, TFA). The aminomethyl group is a primary amine and will undergo a rapid, exothermic acid-base neutralization, potentially pressurizing or melting waste containers.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, we must understand its functional reactivity. It is not merely "chemical waste"; it is a bifunctional building block containing a stable amide and a reactive amine.

  • Chemical Name: 2-(aminomethyl)-N-methylbenzamide

  • Functional Analysis:

    • Aminomethyl Group (-CH₂NH₂): This is a benzylamine derivative. It is a strong base (approximate pKa ~9-10). It drives the toxicity (corrosion) and reactivity profile.

    • N-methylbenzamide Group: Generally stable and neutral, but adds nitrogen content, necessitating incineration over landfill to prevent groundwater contamination.

  • Inferred Hazards (Based on Functional Groups):

    • H314: Causes severe skin burns and eye damage (due to the primary amine).

    • H335: May cause respiratory irritation.

Pre-Disposal Stabilization & Segregation

As a Senior Scientist, I prioritize Source Segregation . Mixing incompatible waste streams is the #1 cause of laboratory waste accidents.

The Segregation Logic (Self-Validating System)

We utilize a "Compatibility Check" system. Before adding this substance to any drum, verify the drum's current pH or log.

  • Compatible Streams: Basic Organic Waste, Non-Halogenated Organics (if pH is neutral/mild), Amine Waste.

  • Incompatible Streams: Oxidizers (Nitric acid, Peroxides), Strong Acids, Acid Chlorides.

Visual Workflow: Segregation Decision Tree

The following diagram illustrates the critical decision pathway for segregating this specific compound.

WasteSegregation Start Waste: 2-(aminomethyl)-N-methylbenzamide StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution (e.g., in DMSO/MeOH) StateCheck->Liquid SolidPack Pack in Wide-Mouth HDPE Jar (Do not dissolve unnecessarily) Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck SolidLabel Label: 'Solid Organic Waste - Basic' (Contains Amines) SolidPack->SolidLabel Disposal Final Disposal: Incineration (Fuel Blending) SolidLabel->Disposal Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, DMSO, DMF) SolventCheck->NonHalogenated StreamHalo Stream: Halogenated Basic/Neutral (Verify pH > 7) Halogenated->StreamHalo StreamNonHalo Stream: Non-Halogenated Basic (High BTU Value) NonHalogenated->StreamNonHalo StreamHalo->Disposal StreamNonHalo->Disposal

Caption: Decision logic for segregating amine-based waste to prevent incompatible mixing.

Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid (Excess Reagent)

Context: You have an expired or degraded bottle of the pure solid.

  • Container Selection: Use the original container if intact. If transferring, use a Wide-Mouth High-Density Polyethylene (HDPE) jar. Avoid glass if the solid is caked, as trying to chip it out can break the glass.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-(aminomethyl)-N-methylbenzamide".

    • Hazard Checkbox: Corrosive, Toxic.

  • Secondary Containment: Place the container in a clear zip-seal bag to contain any dust or minor leaks during transport.

  • Storage: Store in the "Base/Alkali" waste cabinet until pickup.

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: The chemical is dissolved in a solvent (e.g., Methanol, DCM) after an extraction or reaction.

  • pH Verification (The Safety Stop):

    • Dip a pH strip into the waste solution.

    • If Acidic (pH < 4): STOP. You have likely mixed it with an acid workup. Neutralize slowly with Sodium Bicarbonate (NaHCO₃) until pH 6-8 before adding to a solvent drum. This prevents drum pressurization.

    • If Basic (pH > 8): Proceed directly.

  • Solvent Segregation:

    • If solvent is Dichloromethane (DCM) : Pour into Halogenated Waste .

    • If solvent is Methanol/Ethanol/DMSO : Pour into Non-Halogenated Waste .

  • Rinsing: Triple rinse the reaction flask with a small amount of compatible solvent and add the rinsate to the waste container.

Scenario C: Contaminated PPE & Debris

Context: Gloves, paper towels, and weigh boats contaminated with the substance.

  • Bagging: Collect in a clear, 4-mil polyethylene bag.

  • Classification: Do not throw in regular trash. The amine residue can cause injury to custodial staff.

  • Disposal: Seal and tag as "Solid Debris contaminated with Organic Amines."

Quantitative Data & Regulatory Codes

ParameterSpecificationRegulatory Context
Physical State Solid (White/Off-white)DOT Packing Group II or III (Likely)
Water Solubility Moderate to HighPotential for aquatic toxicity; Do not pour down drain.
Flash Point >100°C (Estimated)Likely not D001 unless in flammable solvent.
RCRA Code D002 (if pH > 12.5)Characteristic Corrosive Waste.
Combustion High Nitrogen ContentMust be incinerated to destroy NOx precursors.

Emergency Contingencies (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate: The dust is a respiratory irritant. Clear the immediate area.[1][2][3]

  • PPE Upgrade: Wear Nitrile gloves (double layer) or Laminate gloves. Standard latex is insufficient for aromatic amines. Wear a P100 dust mask if powder is airborne.

  • Neutralization:

    • Do not use water initially (spreads the contamination).

    • Cover spill with Citric Acid or a commercial Acid Neutralizer powder to convert the amine to a non-volatile salt.

  • Cleanup: Sweep up the neutralized solid into a disposable container. Wash the area with soap and water.[1][4]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiologic Wastes. (Regulations regarding D002 Corrosivity). [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[5] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5] [Link]

  • PubChem. (n.d.). Compound Summary for Benzylamine (Functional Analog). (Used for hazard extrapolation of the aminomethyl group). [Link]

Sources

Personal protective equipment for handling 2-(aminomethyl)-N-methylBenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This guide is intended for trained laboratory personnel. It synthesizes safety protocols based on the structural pharmacophore of benzylamines and benzamides. Always consult the specific Safety Data Sheet (SDS) from your supplier before handling, as impurities or salt forms (e.g., HCl) may alter physical properties.

Executive Safety Summary

Chemical Context: 2-(aminomethyl)-N-methylbenzamide is a bifunctional intermediate often utilized in medicinal chemistry (e.g., synthesis of PARP inhibitors). The Hazard Driver: While the amide group is relatively stable, the primary benzylic amine (2-aminomethyl group) dictates the safety profile. Like its parent compound benzylamine, this functional group renders the molecule a strong base and a potential Corrosive (Category 1B) to skin and eyes.

Operational Mandate: Treat this compound as a Severe Eye & Skin Irritant/Corrosive and a Sensitizer . All protocols below are designed to prevent "irreversible effects" (necrosis/corneal opacity).

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE CategoryStandard RequirementTechnical Rationale (The "Why")
Eye Protection Chemical Splash Goggles (Indirect Vent)Mechanism of Injury: Amines induce alkaline hydrolysis of fatty tissues (saponification). Unlike acids, which coagulate protein and form a barrier, amines penetrate deep into the cornea. Safety glasses cannot protect against vapors or aerosols that track around the lens.
Face Protection Face Shield (8-inch minimum)Required during liquid transfer or synthesis scale-up (>100mL) to prevent splash contact with the neck/chin area, which is often exposed.
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Dynamics: Benzylamines have high permeation rates. Double gloving creates a "sacrificial layer." If the outer glove is splashed, doff immediately; the inner glove maintains the barrier.
Body Protection Lab Coat (High-Closure) + Chemical Apron Standard cotton coats absorb liquids, holding corrosives against the skin. A rubberized or Tyvek apron provides an impervious barrier for chest/lap protection.
Respiratory Fume Hood (Primary)Respirator (Secondary)Volatility: The free base may emit amine vapors (fishy odor). If handling outside a hood (e.g., balance cleaning), use a half-mask with Multi-Gas/Vapor (OV/AG) cartridges + P100 filters.
Operational Workflow: Safe Handling Protocol

The following workflow utilizes a "Zone Defense" strategy to contain contamination.

Phase A: Preparation (The "Clean" Zone)
  • Neutralizer Prep: Prepare a 5% Citric Acid or dilute Acetic Acid solution before opening the bottle. Amine spills are best neutralized immediately rather than wiped up (which spreads vapors).

  • Static Control: Benzylamines can be hygroscopic and sticky. Use an anti-static gun on weighing boats to prevent powder "jumping."

Phase B: Active Handling (The "Hot" Zone)
  • Solvent Selection: Avoid halogenated solvents (DCM/Chloroform) if possible, as amines can react exothermically with them over time to form quaternary ammonium salts. Preferred solvents: Methanol, Ethanol, DMSO.

  • Inert Atmosphere: Store and handle under Nitrogen/Argon. The primary amine actively absorbs CO₂ from the air to form carbamates, which alters stoichiometry and purity.

Phase C: Decontamination
  • Glassware: Do not rinse amine-contaminated glassware directly with strong base (NaOH), as this volatilizes the amine. Rinse with dilute acid first (protonating the amine to the non-volatile ammonium salt), then water, then base bath.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling spills or exposure, emphasizing the "Time-to-Action" critical path.

SafetyProtocol Start Event: Spillage or Exposure Assess Assess: Skin/Eye Contact? Start->Assess EyeContact YES: Eye/Skin Contact Assess->EyeContact Critical NoContact NO: Surface Spill Only Assess->NoContact Containment Flush IMMEDIATE FLUSH (15 Minutes Minimum) EyeContact->Flush < 10 Seconds Medical Seek Medical Attention (Bring SDS) Flush->Medical Ventilate Isolate Area & Ventilate (Fume Hood Sash Down) NoContact->Ventilate Neutralize Apply Weak Acid (Citric Acid/Vinegar) Ventilate->Neutralize Clean Absorb with Vermiculite Dispose as Haz Waste Neutralize->Clean

Figure 1: Critical Response Workflow. Note that for amine burns, immediate flushing takes precedence over all other actions due to rapid tissue penetration.

Waste Disposal & Deactivation

The Principle of Segregation: Never mix amine waste with:

  • Oxidizers: Risk of forming N-oxides or explosive nitro compounds.[1]

  • Acid Chlorides/Anhydrides: Violent exothermic reaction.

Disposal Protocol:

  • Liquid Waste: Collect in a dedicated "Basic Organic Waste" container.

  • Solid Waste: Contaminated gloves and paper towels must be double-bagged (Ziploc) before placing in the solid waste drum to prevent odor leakage and cross-contamination of the lab atmosphere.

  • Final Rinse: Wipe down the work area with 1% acetic acid to protonate any residual amine traces, rendering them non-volatile and odorless.

References & Authoritative Grounding
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzylamine (Structural Parent). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.